(S)-GS-621763
Description
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Properties
IUPAC Name |
[(2R,3R,4R,5S)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-bis(2-methylpropanoyloxy)oxolan-2-yl]methyl 2-methylpropanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N5O7/c1-12(2)21(30)33-9-16-18(34-22(31)13(3)4)19(35-23(32)14(5)6)24(10-25,36-16)17-8-7-15-20(26)27-11-28-29(15)17/h7-8,11-14,16,18-19H,9H2,1-6H3,(H2,26,27,28)/t16-,18-,19-,24-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVSSLHFYCSUAHY-VEBYGKHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)OC[C@@H]1[C@H]([C@H]([C@@](O1)(C#N)C2=CC=C3N2N=CN=C3N)OC(=O)C(C)C)OC(=O)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N5O7 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(S)-GS-621763: A Technical Whitepaper on its Mechanism of Action Against SARS-CoV-2
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of (S)-GS-621763, an investigational oral antiviral agent, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). It includes a summary of its quantitative antiviral efficacy, detailed experimental methodologies, and visualizations of key pathways and workflows.
Core Mechanism of Action
This compound is an orally bioavailable prodrug of GS-441524, the parent nucleoside of the intravenously administered antiviral drug, remdesivir.[1][2][3] The core function of this compound is to deliver GS-441524 efficiently into the systemic circulation.[1] Following oral administration, this compound is rapidly metabolized to GS-441524.[1][2]
Once inside host cells, GS-441524 undergoes a series of phosphorylation steps mediated by cellular kinases to form its active triphosphate metabolite, GS-441524 triphosphate.[1][2] This active metabolite is a structural analog of adenosine triphosphate (ATP) and acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication.[1][2][4] The incorporation of GS-441524 triphosphate into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication.[1] This mechanism of targeting the highly conserved RdRp enzyme suggests a broad activity against various coronaviruses.[1][2][4]
Quantitative Data Presentation
The antiviral activity of this compound and its parent nucleoside, GS-441524, has been evaluated in various in vitro and in vivo models. The following tables summarize the key quantitative findings.
Table 1: In Vitro Efficacy of this compound and Comparators against Coronaviruses
| Compound | Virus | Cell Line | Assay Readout | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 (nLUC) | A549-hACE2 | Nanoluciferase | 2.8 | [5] |
| This compound | SARS-CoV-2 (Fluc) | NHBE | Firefly Luciferase | 0.125 | [1][5] |
| This compound | SARS-CoV-2 | A549-hACE2 | Not Specified | 0.11–0.73 | [6] |
| This compound | MERS-CoV | Calu-3 2B4 | Not Specified | 0.74 | [2] |
| GS-441524 | SARS-CoV-2 (Fluc) | NHBE | Firefly Luciferase | 2.454 | [1] |
| GS-441524 | MERS-CoV | Calu-3 2B4 | Not Specified | 2.1 | [2] |
| Remdesivir (RDV) | SARS-CoV-2 (nLUC) | A549-hACE2 | Nanoluciferase | 0.28 | [1] |
| Remdesivir (RDV) | SARS-CoV-2 (Fluc) | NHBE | Firefly Luciferase | 0.0371 | [1] |
| Remdesivir (RDV) | MERS-CoV | Calu-3 2B4 | Not Specified | 0.16 | [2] |
Table 2: In Vivo Efficacy of this compound against SARS-CoV-2
| Animal Model | Treatment Regimen | Key Findings | Reference |
| BALB/c Mouse | 30 and 60 mg/kg, p.o., twice daily for 4 days | Potent antiviral activity, significantly reduced lung infectious virus levels. | [6] |
| Ferret | 10 mg/kg, p.o., twice daily for 4 days | Significant antiviral activity, reduced SARS-CoV-2 shedding to undetectable levels in nasal lavages. | [6] |
| Ferret | 10 mg/kg, p.o., twice daily | Blocks virus replication and prevents transmission to untreated contact animals. | [7][8][9][10] |
Experimental Protocols
This section details the methodologies for key experiments cited in the evaluation of this compound.
In Vitro Antiviral Activity Assays
Objective: To determine the half-maximal effective concentration (EC50) of this compound against SARS-CoV-2.
Cell Lines:
-
A549-hACE2 (Human lung carcinoma cells stably expressing human angiotensin-converting enzyme 2)[6][11]
-
Normal Human Bronchial Epithelial (NHBE) cells[1]
General Protocol for Reporter Virus Assay (Nanoluciferase or Firefly Luciferase):
-
Cell Seeding: Seed A549-hACE2 or NHBE cells in 96-well plates at a density of 2.5 x 10^4 cells/well and incubate overnight to form a confluent monolayer.[11]
-
Compound Preparation: Prepare serial dilutions of this compound and control compounds (e.g., remdesivir, GS-441524) in culture medium.
-
Pre-treatment: Pre-treat the cell monolayers with the diluted compounds for 2 hours.[11]
-
Infection: Infect the cells with a SARS-CoV-2 reporter virus (expressing either Nanoluciferase or Firefly Luciferase) at a multiplicity of infection (MOI) of 0.025 for 45 minutes.[11]
-
Post-treatment: Remove the virus inoculum and add fresh medium containing the respective compound dilutions.
-
Incubation: Incubate the plates for 48 hours at 37°C.[11]
-
Luminescence Reading: Add a luciferase substrate (e.g., Nano-Glo®) and measure the luminescence using a plate reader.[11]
-
Data Analysis: Calculate the EC50 values by plotting the dose-response curves.
In Vivo Efficacy Studies
Objective: To evaluate the therapeutic efficacy of orally administered this compound in animal models of SARS-CoV-2 infection.
Animal Models:
General Protocol for Mouse Model:
-
Animal Acclimatization: Acclimate male BALB/c mice to the facility for at least 7 days.
-
Infection: Intranasally infect mice with a mouse-adapted strain of SARS-CoV-2.
-
Treatment: Administer this compound orally (e.g., 30 or 60 mg/kg) via gavage, typically twice daily for a specified duration (e.g., 4 days), starting at a defined time point post-infection.[6]
-
Monitoring: Monitor body weight and clinical signs of disease daily.
-
Sample Collection: At the end of the study, euthanize the mice and collect lung tissue for viral load determination.
-
Viral Load Quantification: Homogenize the lung tissue and determine the infectious virus titer using a plaque assay or quantify viral RNA levels using RT-qPCR.
General Protocol for Ferret Model:
-
Animal Acclimatization: Acclimate male ferrets to the facility.
-
Infection: Intranasally infect ferrets with a clinical isolate of SARS-CoV-2 (e.g., 1 x 10^5 pfu).[8][10]
-
Treatment: Administer this compound orally (e.g., 10 mg/kg) via gavage, typically twice daily, starting at a defined time point post-infection (e.g., 12 hours).[6][8][10]
-
Sample Collection: Collect nasal washes at regular intervals (e.g., every 12 hours) to monitor viral shedding.[8][10]
-
Viral Load Quantification: Determine the infectious virus titer in nasal washes using a plaque assay or quantify viral RNA levels using RT-qPCR.
-
Transmission Study (Optional): Co-house treated and infected ferrets with naive contact animals to assess the effect of treatment on virus transmission.[7][10]
Conclusion
This compound is an orally bioavailable prodrug that is efficiently converted to the active antiviral agent, GS-441524 triphosphate. Its mechanism of action, targeting the highly conserved SARS-CoV-2 RdRp, provides a strong rationale for its development as a potential treatment for COVID-19. In vitro and in vivo studies have demonstrated its potent antiviral activity against SARS-CoV-2, including its ability to reduce viral load and prevent transmission in animal models. Further clinical evaluation is warranted to establish its safety and efficacy in humans.
References
- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. reframeDB [reframedb.org]
The Pharmacokinetic Profile of Oral (S)-GS-621763 (Obeldesivir): A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GS-621763, also known as obeldesivir, is an orally bioavailable prodrug of the adenosine nucleoside analog GS-441524. GS-441524 is the parent nucleoside of the intravenously administered antiviral agent remdesivir. The development of an oral formulation that delivers the active metabolite of remdesivir represents a significant advancement in antiviral therapy, particularly for diseases like COVID-19, by enabling earlier treatment in outpatient settings. This technical guide provides a comprehensive overview of the pharmacokinetic profile of oral this compound, detailing its absorption, distribution, metabolism, and excretion (ADME) properties based on preclinical and clinical data.
Mechanism of Action and Metabolic Pathway
This compound is a tri-isobutyryl ester prodrug of GS-441524.[1] Upon oral administration, it is designed for efficient delivery of GS-441524 into systemic circulation.[1] The prodrug undergoes rapid and extensive presystemic hydrolysis, primarily in the intestine, to yield the parent nucleoside, GS-441524.[2][3] As a result, plasma concentrations of the intact prodrug this compound are typically below the limit of quantification.[4][5]
Once GS-441524 enters the target cells, it undergoes intracellular phosphorylation by host cell kinases to form the pharmacologically active nucleoside triphosphate analog, GS-443902.[1][5] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1] The initial phosphorylation of GS-441524 to its monophosphate form is considered the rate-limiting step in this activation pathway.[4]
Preclinical Pharmacokinetics
The pharmacokinetic profile of the active metabolite GS-441524 following oral administration of this compound has been evaluated in multiple animal models, including mice and ferrets.
Murine Pharmacokinetics
In uninfected BALB/c mice, a single oral administration of this compound resulted in a dose-proportional increase in plasma concentrations of GS-441524.[4][5] The prodrug itself was not detected in plasma.[4][5] GS-441524 was rapidly absorbed and cleared from systemic circulation, with a short plasma half-life of approximately 1 hour.[4]
For comparison, a separate study evaluated the pharmacokinetics of orally administered GS-441524 in C57BL/6 mice. The results of this study are summarized in the table below.
| Parameter | 10 mg/kg Oral GS-441524 in C57BL/6 Mice |
| Cmax (ng/mL) | 582 |
| Tmax (h) | 1.5 |
| AUC (ng·h/mL) | 2540 |
| t1/2 (h) | 3.9 |
| Oral Bioavailability (%) | 39 |
| Data from a study of orally administered GS-441524, not its prodrug this compound.[6] |
Ferret Pharmacokinetics
In ferrets, a single 30 mg/kg oral dose of this compound resulted in high systemic exposure to GS-441524. The area under the curve from 0 to 24 hours (AUC0-24h) for GS-441524 was 81 µM·h. This exposure was approximately 4.5-fold higher than that observed after a 10 mg/kg intravenous dose of remdesivir in the same species.[7]
Clinical Pharmacokinetics
A first-in-human, Phase I, randomized, placebo-controlled study was conducted to evaluate the safety, tolerability, and pharmacokinetics of oral obeldesivir in healthy participants. The study assessed single and multiple doses ranging from 100 mg to 1,600 mg.[1]
Key findings from the human pharmacokinetic analysis include:
-
Dose Proportionality: Exposures to the active metabolite GS-441524 increased in a dose-proportional manner in the 100 mg to 900 mg dose range.[1]
-
Accumulation: After twice-daily dosing for 5 days, GS-441524 accumulated by approximately 35%, while once-daily dosing resulted in a 12% accumulation.[1]
-
Food Effect: The plasma exposure of GS-441524 was not significantly altered by food intake.[1]
-
Metabolism and Excretion: Following oral administration of radiolabeled [14C]-obeldesivir, GS-441524 was the predominant component in plasma, accounting for 90% of the total radioactivity. The mean total recovery of the administered dose was 90.7%, with 58.5% excreted in urine and 32.2% in feces, indicating that renal excretion is the primary elimination pathway for GS-441524.[1]
Based on these findings, a dosing regimen of 350 mg of obeldesivir administered twice daily was selected for further evaluation in Phase III clinical trials, such as the OAKTREE study.[1]
Experimental Protocols
Animal Pharmacokinetic Studies
-
Animal Models: Pharmacokinetic studies were conducted in male and female BALB/c mice and ferrets.[4][7]
-
Dosing: this compound was administered as a single oral gavage at doses ranging from 5 to 30 mg/kg.[4][7]
-
Sample Collection: Blood samples were collected at various time points post-dose to characterize the plasma concentration-time profile.
-
Bioanalysis: Plasma concentrations of GS-441524 were quantified using validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[8]
Bioanalytical Methodology: LC-MS/MS Quantification of GS-441524
A common approach for the quantification of GS-441524 in plasma involves protein precipitation followed by LC-MS/MS analysis.
-
Sample Preparation: Plasma samples are typically treated with a protein precipitation agent, such as acetonitrile or methanol, containing an internal standard to remove proteins and other matrix components.[8][9] The resulting supernatant is then diluted and injected into the LC-MS/MS system.[9]
-
Chromatography: Chromatographic separation is achieved using a reverse-phase column, such as a C18 column, with a gradient elution of mobile phases typically consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., methanol or acetonitrile).[9][10]
-
Mass Spectrometry: Detection and quantification are performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI) mode with selected reaction monitoring (SRM).[11] Specific precursor-to-product ion transitions for GS-441524 and the internal standard are monitored to ensure selectivity and sensitivity.
Clinical Trial Design: The OAKTREE Study
The OAKTREE study was a Phase 3, randomized, double-blind, placebo-controlled trial designed to evaluate the efficacy and safety of obeldesivir for the treatment of COVID-19 in non-hospitalized participants at low risk of progressing to severe disease.[12]
-
Participants: The study enrolled adults and adolescents with a confirmed SARS-CoV-2 infection and symptom onset within 3 days.[12]
-
Intervention: Participants were randomized to receive either 350 mg of oral obeldesivir or a matching placebo twice daily for 5 days.[13]
-
Pharmacokinetic Substudy: The trial design included a component to measure the concentration of obeldesivir in the blood and determine its elimination time.[12] While the primary endpoint of time to symptom alleviation was not met, the study confirmed that obeldesivir was generally safe and well-tolerated and resulted in a greater reduction of SARS-CoV-2 viral RNA copy number compared to placebo at day 5.[13][14]
Conclusion
Oral this compound (obeldesivir) is a prodrug that is rapidly and extensively converted to its active parent nucleoside, GS-441524, following oral administration. Preclinical and clinical studies have demonstrated a dose-proportional pharmacokinetic profile for GS-441524, with a predictable accumulation upon multiple dosing and no significant food effect. The primary route of elimination is renal excretion. This pharmacokinetic profile, which allows for consistent systemic exposure to the active antiviral agent, supports the continued investigation of obeldesivir as a potential oral therapeutic option for viral diseases.
References
- 1. Pharmacokinetics, Mass Balance, Safety, and Tolerability of Obeldesivir in Healthy Participants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Obeldesivir - Wikipedia [en.wikipedia.org]
- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. waters.com [waters.com]
- 10. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. P-2036. Obeldesivir for Treatment of COVID-19 in Adults and Adolescents Without Risk Factors for Progression to Severe Disease: the OAKTREE Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. firstwordpharma.com [firstwordpharma.com]
(S)-GS-621763 , an orally bioavailable prodrug of the parent nucleoside GS-441524, is a direct-acting antiviral agent that has demonstrated potent activity against a wide array of RNA viruses beyond the Coronaviridae family. As a prodrug of the same parent nucleoside as remdesivir, its antiviral spectrum is anticipated to be comparable, targeting the highly conserved viral RNA-dependent RNA polymerase (RdRp). This technical guide provides a comprehensive overview of the currently understood antiviral activity of this compound against non-coronaviruses, detailing its mechanism of action, quantitative antiviral data, and the experimental protocols used for its evaluation.
Mechanism of Action
This compound is designed for efficient oral absorption, after which it is rapidly metabolized to its parent nucleoside, GS-441524. Inside the host cell, GS-441524 undergoes a series of phosphorylation steps, catalyzed by host cell kinases, to form the active triphosphate metabolite, GS-443902. This active form, an adenosine triphosphate (ATP) analog, acts as a substrate for the viral RNA-dependent RNA polymerase (RdRp).
The incorporation of GS-443902 into the nascent viral RNA chain leads to delayed chain termination, thereby halting viral replication. The structural similarity to ATP allows it to be readily incorporated by the viral RdRp, but the presence of a 1'-cyano group on the ribose sugar moiety is thought to cause steric hindrance, preventing the addition of subsequent nucleotides and terminating RNA synthesis.[1] This mechanism of action, targeting a critical and conserved viral enzyme, is the basis for its broad-spectrum antiviral activity.
Figure 1: Intracellular activation and mechanism of action of this compound.
In Vitro Antiviral Spectrum Beyond Coronaviruses
The broad-spectrum antiviral activity of remdesivir, the intravenously administered prodrug of GS-441524, has been extensively studied against a range of RNA viruses. Given that this compound shares the same active metabolite, these findings are directly relevant to its potential antiviral spectrum. The following tables summarize the reported in vitro efficacy of remdesivir and its parent nucleoside, GS-441524, against various non-coronavirus families.
Table 1: Antiviral Activity against Filoviridae
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Ebola Virus (EBOV) | Huh-7 | Not Specified | 0.04 | [2] |
| Sudan Virus (SUDV) | Huh-7 | Not Specified | 0.05 | [2] |
| Marburg Virus (MARV) | Huh-7 | Not Specified | 0.01 | [2] |
Table 2: Antiviral Activity against Paramyxoviridae
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Nipah Virus (NiV) | Not Specified | Not Specified | Not Specified | [3] |
| Hendra Virus (HeV) | Not Specified | Not Specified | Not Specified | [3] |
| Measles Virus (MeV) | Not Specified | Not Specified | Not Specified | [3] |
| Mumps Virus (MuV) | Not Specified | Not Specified | Not Specified | [3] |
| Human Parainfluenza Virus 3 (HPIV3) | Not Specified | Not Specified | Not Specified | [3] |
Table 3: Antiviral Activity against Flaviviridae
| Virus | Cell Line | Assay Type | IC₅₀ (µM) | Reference |
| Dengue Virus 3 (DENV3) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |
| West Nile Virus (WNV) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |
| Yellow Fever Virus (YFV) | Not Specified | Polymerase Assay | 0.26 ± 0.03 | [4] |
| Zika Virus (ZIKV) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |
| Japanese Encephalitis Virus (JEV) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |
| Tick-Borne Encephalitis Virus (TBEV) | Not Specified | Polymerase Assay | 1.3 - 2.2 | [4] |
Table 4: Antiviral Activity against Picornaviridae
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Enterovirus 71 (EV71) | Not Specified | Not Specified | Submicromolar | [3] |
Table 5: Antiviral Activity against Pneumoviridae
| Virus | Cell Line | Assay Type | EC₅₀ (µM) | Reference |
| Respiratory Syncytial Virus (RSV) | Not Specified | Not Specified | Submicromolar | [3] |
Experimental Protocols
The determination of the antiviral efficacy of this compound and its related compounds relies on various in vitro cell-based assays. The following sections provide detailed methodologies for the key experiments commonly cited in the evaluation of these antiviral agents.
Cytopathic Effect (CPE) Inhibition Assay
This assay is a primary screening method to evaluate the ability of a compound to protect cells from virus-induced cell death or morphological changes.
Materials:
-
Cell Line: A susceptible cell line for the virus of interest (e.g., Vero E6, Huh-7).
-
Virus Stock: A titrated stock of the virus to be tested.
-
Test Compound: this compound, remdesivir, or GS-441524.
-
Cell Culture Medium: Appropriate medium for the cell line, supplemented with fetal bovine serum (FBS) and antibiotics.
-
96-well plates.
-
Staining Solution: 0.5% Crystal Violet in 20% methanol or Neutral Red solution.
-
Fixing Solution: 10% formalin or other suitable fixative.
Procedure:
-
Cell Seeding: Seed the 96-well plates with the appropriate cell line at a density that will result in a confluent monolayer after 24 hours of incubation.
-
Compound Dilution: Prepare a series of dilutions of the test compound in cell culture medium.
-
Infection and Treatment:
-
Remove the growth medium from the confluent cell monolayers.
-
Add the diluted test compound to the wells.
-
Infect the cells with the virus at a pre-determined multiplicity of infection (MOI).
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation: Incubate the plates at the optimal temperature and CO₂ concentration for the specific virus and cell line until significant CPE is observed in the virus control wells (typically 3-7 days).
-
Staining:
-
Aspirate the medium and fix the cells with the fixing solution.
-
Stain the cells with the staining solution.
-
Wash the plates to remove excess stain and allow them to dry.
-
-
Data Analysis:
-
Quantify the cell viability by measuring the absorbance of the stained cells using a plate reader.
-
Calculate the 50% effective concentration (EC₅₀) – the concentration of the compound that inhibits CPE by 50% compared to the virus control.
-
Determine the 50% cytotoxic concentration (CC₅₀) from parallel plates with compound dilutions but without virus infection.
-
Calculate the Selectivity Index (SI) as the ratio of CC₅₀ to EC₅₀.
-
References
- 1. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.who.int [cdn.who.int]
- 3. Frontiers | Remdesivir (GS-5734) Impedes Enterovirus Replication Through Viral RNA Synthesis Inhibition [frontiersin.org]
- 4. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: In Vitro Antiviral Assay for SARS-CoV-2
An initial search for the compound "(S)-GS-621763" in the context of SARS-CoV-2 in vitro assays yielded no specific publicly available information. This suggests that the compound may be an internal research chemical, not yet widely documented in scientific literature, or the identifier might be incorrect.
Given the absence of specific data for "this compound," this document will provide a detailed, generalized application note and protocol for evaluating the in vitro efficacy of antiviral compounds against SARS-CoV-2. This protocol can be adapted by researchers for testing novel compounds like "this compound".
Introduction
The emergence of Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, has necessitated the rapid development of effective antiviral therapies. A critical step in the drug discovery pipeline is the in vitro evaluation of potential antiviral agents to determine their efficacy and cytotoxicity. This document outlines a detailed protocol for a cell-based assay to assess the antiviral activity of a test compound against SARS-CoV-2. The primary endpoints of this assay are the 50% effective concentration (EC50), which represents the concentration of the compound that inhibits viral activity by 50%, and the 50% cytotoxic concentration (CC50), the concentration that results in 50% cell death. The ratio of CC50 to EC50 provides the selectivity index (SI), a key indicator of the compound's therapeutic window.
Principle of the Assay
This protocol utilizes a cytopathic effect (CPE) inhibition assay. In this assay, susceptible host cells are infected with SARS-CoV-2 in the presence of varying concentrations of a test compound. The ability of the compound to inhibit viral replication and subsequent cell death (CPE) is quantified using a cell viability reagent. A parallel assay without the virus is run to assess the cytotoxicity of the compound.
Experimental Protocols
1. Materials and Reagents
-
Cell Line: Vero E6 cells (ATCC CRL-1586) are commonly used due to their high susceptibility to SARS-CoV-2 infection.
-
Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020) obtained from a certified repository. All work with live virus must be conducted in a Biosafety Level 3 (BSL-3) laboratory.
-
Test Compound: "this compound" or other antiviral agent, dissolved in an appropriate solvent (e.g., DMSO).
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin.
-
Assay Medium: DMEM supplemented with 2% FBS, 1% penicillin-streptomycin.
-
Cell Viability Reagent: CellTiter-Glo® 2.0 Assay (Promega) or similar ATP-based luminescence assay.
-
Control Compounds: A known antiviral agent with activity against SARS-CoV-2 (e.g., Remdesivir) as a positive control, and a vehicle control (e.g., DMSO).
-
Equipment: 96-well cell culture plates, automated liquid handler (optional), luminometer, BSL-3 safety cabinet, CO2 incubator.
2. Antiviral Efficacy Assay Protocol
-
Cell Seeding:
-
Trypsinize and resuspend Vero E6 cells in culture medium to a concentration of 2 x 10^5 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate (2 x 10^4 cells/well).
-
Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compound in assay medium. A typical starting concentration might be 100 µM, with 8-10 serial dilutions (e.g., 1:3).
-
Include wells for a positive control (e.g., Remdesivir), a vehicle control (DMSO), a cell control (no virus, no compound), and a virus control (virus, no compound).
-
Remove the culture medium from the 96-well plate and add 100 µL of the diluted compounds to the respective wells.
-
-
Virus Infection:
-
Prepare a virus stock in assay medium to achieve a multiplicity of infection (MOI) of 0.05.
-
Add 100 µL of the virus suspension to all wells except the cell control wells.
-
For the cell control wells, add 100 µL of assay medium without the virus.
-
-
Incubation:
-
Incubate the plate for 72 hours at 37°C and 5% CO2.
-
-
Quantification of Viral CPE:
-
After the incubation period, remove the plate from the BSL-3 laboratory following appropriate safety procedures.
-
Equilibrate the plate and the CellTiter-Glo® 2.0 reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® 2.0 reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
3. Cytotoxicity Assay Protocol
-
Cell Seeding: Follow the same procedure as step 1 in the antiviral assay protocol.
-
Compound Addition:
-
Prepare the same serial dilutions of the test compound as in the antiviral assay.
-
Remove the culture medium and add 100 µL of the diluted compounds to the respective wells.
-
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
Quantification of Cell Viability: Follow the same procedure as step 5 in the antiviral assay protocol.
Data Analysis
-
Normalization:
-
For the antiviral assay, normalize the data with the cell control representing 100% inhibition and the virus control representing 0% inhibition.
-
For the cytotoxicity assay, normalize the data with the vehicle control representing 100% cell viability.
-
-
Dose-Response Curves:
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic regression model to determine the EC50 and CC50 values.
-
-
Selectivity Index (SI):
-
Calculate the SI by dividing the CC50 by the EC50 (SI = CC50 / EC50).
-
Data Presentation
The following table presents placeholder data for a hypothetical test compound, "this compound," and a positive control, Remdesivir.
| Compound | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | 1.25 | >100 | >80 |
| Remdesivir | 0.77 | >100 | >129 |
Visualizations
Caption: Workflow for the SARS-CoV-2 in vitro antiviral assay.
Caption: Logical relationship of inputs, assays, and outputs.
Application Notes and Protocols for (S)-GS-621763 in Human Primary Lung Cell Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GS-621763 is an orally bioavailable prodrug of the nucleoside analog GS-441524, which is the parent nucleoside of Remdesivir.[1][2][3][4][5][6][7] Developed as a therapeutic agent against RNA viruses, particularly coronaviruses like SARS-CoV-2, this compound offers the potential for oral administration, a significant advantage over the intravenously administered Remdesivir.[1][2][3][4][5][6][7] Its mechanism of action relies on the intracellular conversion to its active triphosphate form, which acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis.[1][2]
These application notes provide detailed protocols for the use of this compound in two key human primary lung cell culture systems: Normal Human Bronchial Epithelial (NHBE) cells and Human Airway Epithelium (HAE) organoids. These systems closely mimic the cellular environment of the human respiratory tract, offering a relevant in vitro platform for studying antiviral efficacy and mechanisms.
Mechanism of Action
This compound is designed for efficient delivery of the active antiviral agent into cells. Once administered, it undergoes rapid metabolism to GS-441524.[1][4] Intracellularly, cellular kinases phosphorylate GS-441524 sequentially to its monophosphate, diphosphate, and finally the active triphosphate metabolite. This active form, a structural mimic of adenosine triphosphate (ATP), is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, thereby inhibiting viral replication.
Data Presentation
The following tables summarize the reported in vitro efficacy of this compound and related compounds against SARS-CoV-2 in various cell lines and primary human lung cell cultures.
Table 1: Antiviral Activity (EC50) in Human Primary Lung Cells
| Compound | Cell Culture System | Virus | EC50 (µM) | Reference |
| This compound | NHBE | SARS-CoV-2 (Fluc) | 0.125 | [4] |
| Remdesivir (RDV) | NHBE | SARS-CoV-2 (Fluc) | 0.0371 | [4] |
| GS-441524 | NHBE | SARS-CoV-2 (Fluc) | 2.454 | [4] |
Table 2: Antiviral Activity (EC50) in Cell Lines
| Compound | Cell Line | Virus | EC50 (µM) | Reference |
| This compound | A549-hACE2 | SARS-CoV-2 (nLUC) | 2.8 | [4] |
| Remdesivir (RDV) | A549-hACE2 | SARS-CoV-2 (nLUC) | 0.28 | [4] |
| GS-441524 | A549-hACE2 | SARS-CoV-2 (nLUC) | 3.3 | [4] |
Experimental Protocols
The following protocols provide a framework for utilizing this compound in primary human lung cell cultures.
Protocol 1: Culture and Treatment of Normal Human Bronchial Epithelial (NHBE) Cells
1.1. Materials
-
Cryopreserved NHBE cells
-
Bronchial Epithelial Cell Growth Medium (BEGM) BulletKit
-
Trypsin/EDTA solution
-
Trypsin Neutralizing Solution
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
DMSO (cell culture grade)
-
Tissue culture flasks and plates
1.2. Cell Culture
-
Thaw cryopreserved NHBE cells rapidly in a 37°C water bath.
-
Seed cells at a density of 3,500 cells/cm² in tissue culture flasks pre-coated with collagen.
-
Culture cells in BEGM at 37°C in a humidified incubator with 5% CO₂.
-
Change the medium every 48 hours.
-
Subculture the cells when they reach 70-80% confluency using trypsin/EDTA and neutralize with trypsin neutralizing solution.
1.3. This compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO. Store aliquots at -80°C.
-
On the day of the experiment, dilute the stock solution in BEGM to the desired final concentrations (e.g., in a range of 0.01 µM to 10 µM).
-
For antiviral assays, pre-treat the NHBE cell monolayers with the compound-containing medium for 2 hours before viral infection.
-
After pre-treatment, infect the cells with SARS-CoV-2 at a specified multiplicity of infection (MOI).
-
Following viral adsorption, remove the inoculum and add fresh medium containing the respective concentrations of this compound.
-
Incubate the treated and infected cells for 48-72 hours.
Protocol 2: Culture and Treatment of Human Airway Epithelium (HAE) Organoids
2.1. Materials
-
Primary human bronchial epithelial cells
-
PneumaCult™-ALI Medium
-
Matrigel® or other suitable basement membrane extract
-
Transwell® inserts (0.4 µm pore size)
-
This compound
-
DMSO (cell culture grade)
2.2. Organoid Culture and Differentiation
-
Expand primary human bronchial epithelial cells in a suitable expansion medium.
-
Embed the cells in Matrigel® and seed them into Transwell® inserts.
-
Culture the cells in PneumaCult™-ALI Medium in the basolateral compartment.
-
Once the cells reach confluency, establish an air-liquid interface (ALI) by removing the apical medium.
-
Allow the cells to differentiate for at least 21 days, with medium changes every 2-3 days.
2.3. This compound Treatment
-
Prepare this compound dilutions in PneumaCult™-ALI Medium as described in Protocol 1.3.
-
Add the compound-containing medium to the basolateral compartment of the Transwell® inserts.
-
Pre-treat the HAE organoids for 2 hours before apical infection with SARS-CoV-2.
-
After infection, continue the treatment by maintaining the compound in the basolateral medium for the duration of the experiment (e.g., 72-96 hours).
Protocol 3: Downstream Analysis
3.1. Antiviral Activity Assessment
-
Quantitative RT-PCR (qRT-PCR): At the end of the incubation period, lyse the cells and extract total RNA. Perform one-step qRT-PCR to quantify viral RNA levels using primers and probes specific for a viral gene (e.g., N gene). Normalize viral RNA levels to a housekeeping gene.
-
TCID50 Assay: Collect the supernatant from infected cultures and perform serial dilutions. Use these dilutions to infect a susceptible cell line (e.g., Vero E6 cells). After incubation, assess the cytopathic effect (CPE) to determine the 50% tissue culture infectious dose (TCID50).
-
Luciferase Reporter Assay: If using a reporter virus (e.g., SARS-CoV-2 expressing luciferase), lyse the cells and measure luciferase activity using a luminometer.
3.2. Cytotoxicity Assessment
-
MTT Assay: Treat uninfected cells with a range of this compound concentrations for the same duration as the antiviral assay. Add MTT reagent to the cells and incubate. Solubilize the formazan crystals and measure the absorbance to determine cell viability.
-
LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the culture supernatant as an indicator of cell membrane damage.
3.3. Cytokine Profiling
-
Collect the basolateral medium from HAE cultures or supernatant from NHBE cultures.
-
Use a multiplex immunoassay (e.g., Luminex) or ELISA to quantify the levels of key inflammatory cytokines and chemokines (e.g., IL-6, IL-8, TNF-α, IFN-γ). This can provide insights into the immunomodulatory effects of the compound during viral infection.
Experimental Workflow Visualization
References
- 1. Mucociliary Clearance Augmenting Drugs Block SARS-Cov-2 Replication in Human Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization and Treatment of SARS-CoV-2 in Nasal and Bronchial Human Airway Epithelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. searchit.libraries.wsu.edu [searchit.libraries.wsu.edu]
Application Notes and Protocols for (S)-GS-621763 in In Vivo Mouse Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the in vivo administration of (S)-GS-621763 in mouse models, based on preclinical studies evaluating its efficacy against coronaviruses.
This compound is an orally bioavailable prodrug of GS-441524, the parent nucleoside of Remdesivir.[1][2][3][4] It is designed for optimal oral delivery, rapidly converting to GS-441524 in the body, which is then metabolized within cells to its active triphosphate form.[1][5] This active metabolite targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), acting as a potent inhibitor of viral replication.[1][2][3][4][6] Preclinical studies have demonstrated its therapeutic efficacy in mouse models of SARS-CoV-2 infection, where it has been shown to reduce viral load, mitigate lung pathology, and improve pulmonary function.[1][2][7][8][9]
Data Presentation
Table 1: Plasma Pharmacokinetics of GS-441524 in BALB/c Mice Following a Single Oral Dose of this compound
(Note: this compound concentrations were below the limit of quantification at all time points)
| Dose of this compound (mg/kg) | Active Metabolite Measured | Cmax (ng/mL) | Tmax (hr) | AUC (ng*hr/mL) |
| 5 | GS-441524 | ~200 | ~0.5 | ~500 |
| 20 | GS-441524 | ~800 | ~1.0 | ~4000 |
Data adapted from studies in uninfected BALB/c mice.[1][5][7]
Table 2: Therapeutic Efficacy of this compound in SARS-CoV-2 MA10 Infected BALB/c Mice
| Treatment Group (oral, BID, initiated 8 hpi) | Change in Body Weight (4 dpi) | Lung Viral Titer (log10 PFU/lung at 4 dpi) | Improvement in Pulmonary Function |
| Vehicle | ~15-20% loss | High | None |
| 3 mg/kg this compound | Attenuated loss | Significant reduction | Observed |
| 10 mg/kg this compound | Minimal loss | Strong reduction | Significant |
| 30 mg/kg this compound | Minimal loss | Strong reduction | Significant |
hpi: hours post-infection; dpi: days post-infection. Data summarized from therapeutic studies.[1][7]
Experimental Protocols
This compound Formulation for Oral Administration
A critical step for in vivo studies is the proper solubilization of the compound for oral gavage.
-
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® HS-15 (Solutol® HS 15)
-
Labrasol®
-
Propylene glycol
-
Sterile Water
-
-
Procedure:
-
Prepare a vehicle solution with the following final concentrations:
-
2.5% DMSO
-
10% Kolliphor® HS-15
-
10% Labrasol®
-
2.5% Propylene glycol
-
75% Water
-
-
Adjust the final pH of the vehicle to approximately 2.
-
Dissolve the required amount of this compound in the vehicle to achieve the desired final dosing concentration (e.g., 3 mg/mL, 10 mg/mL, or 30 mg/mL for a 10 mL/kg dosing volume). Ensure the compound is fully dissolved.
-
Protocol based on the vehicle formulation used in published preclinical studies.[1]
In Vivo Therapeutic Efficacy Study in a SARS-CoV-2 Mouse Model
This protocol outlines a typical therapeutic efficacy study in mice.
-
Animal Model:
-
Young adult BALB/c mice.
-
-
Infection Model:
-
Infect mice intranasally with 1x10^4 Plaque Forming Units (PFU) of mouse-adapted SARS-CoV-2 (e.g., MA10 strain).
-
-
Treatment Protocol:
-
At 8 hours post-infection (hpi), begin treatment administration.
-
Orally administer the prepared this compound formulation or vehicle control via gavage.
-
Administer the treatment twice daily (BID).
-
Continue the treatment for the duration of the study (e.g., 4-6 days).
-
-
Monitoring and Endpoints:
-
Body Weight: Monitor and record the weight of each mouse daily.
-
Pulmonary Function: Assess pulmonary function at predetermined time points (e.g., 4 dpi) using methods like whole-body plethysmography.
-
Viral Load: At the study endpoint (e.g., 4 dpi), euthanize the animals, harvest lung tissue, and quantify viral titers using a plaque assay.
-
Lung Pathology: Collect lung tissue for histopathological analysis to assess lung injury.
-
This protocol is a synthesized representation of the methodology described in key efficacy studies.[1][7]
Visualizations
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for a therapeutic study.
References
- 1. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Oral Administration of (S)-GS-621763 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the oral administration of the antiviral prodrug (S)-GS-621763 to animal models, primarily focusing on studies in ferrets and mice for investigating its efficacy against SARS-CoV-2.
Introduction
This compound is an orally bioavailable prodrug of the nucleoside analog GS-441524. Following oral administration, this compound is efficiently converted to GS-441524 in the plasma, which is then taken up by cells and metabolized into the active triphosphate form, GS-443902. This active metabolite acts as a potent inhibitor of viral RNA-dependent RNA polymerase (RdRp), leading to the termination of viral RNA synthesis. Studies have demonstrated its efficacy in reducing viral loads to near-undetectable levels in animal models of SARS-CoV-2 infection.[1][2]
Data Presentation
Table 1: Summary of Oral this compound Efficacy Studies in Ferrets
| Parameter | Study Details | Reference |
| Animal Model | Ferrets | [1] |
| Dosage | 10 mg/kg | [1] |
| Administration Route | Oral gavage | [1] |
| Frequency | Twice daily (b.i.d.) | [1] |
| Vehicle | Not specified in detail, referred to as "vehicle" | [1] |
| Key Findings | - Significantly reduced SARS-CoV-2 viral burden to near-undetectable levels.- Blocked virus replication.- Prevented transmission to untreated contact animals. | [1] |
Table 2: Summary of Oral this compound Efficacy and Pharmacokinetic Studies in Mice
| Parameter | Study Details | Reference |
| Animal Model | BALB/c mice | [3][4] |
| Dosage | 3 mg/kg, 10 mg/kg, 30 mg/kg | [3] |
| Administration Route | Oral gavage | [3] |
| Frequency | Twice daily (b.i.d.) | [2] |
| Vehicle | 2.5% DMSO, 10% Kolliphor HS-15, 10% Labrasol, 2.5% Propylene glycol, 75% Water (pH 2) | [3] |
| Key Findings | - Dose-dependent antiviral activity against SARS-CoV-2.- 10 mg/kg and 30 mg/kg doses completely protected from weight loss.- Significantly reduced viral lung titers at 10 mg/kg and 30 mg/kg. | [3] |
| Pharmacokinetics | - Dose-proportional pharmacokinetic profile.- Plasma concentrations of this compound were below the limit of quantification at all time points, indicating rapid conversion to GS-441524. | [3][4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage in Mice
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Kolliphor® HS-15
-
Labrasol®
-
Propylene glycol
-
Sterile water
-
Sterile tubes and vials
-
Vortex mixer
-
pH meter
Procedure:
-
Vehicle Preparation:
-
In a sterile tube, combine the vehicle components in the following proportions: 75% sterile water, 10% Kolliphor® HS-15, 10% Labrasol®, and 2.5% Propylene glycol.
-
Vortex thoroughly to ensure a homogenous mixture.
-
-
Drug Solubilization:
-
Weigh the required amount of this compound for the desired final concentration.
-
Dissolve the this compound powder in a minimal amount of DMSO, not exceeding 2.5% of the final volume.
-
-
Final Formulation:
-
Add the dissolved this compound solution to the prepared vehicle.
-
Vortex the final solution extensively to ensure complete mixing and a uniform suspension.
-
Adjust the pH of the final formulation to approximately 2 using appropriate acidic solutions if necessary.[3]
-
Store the formulation appropriately, protected from light, and use within a validated stability period.
-
Protocol 2: Oral Administration of this compound to Mice via Gavage
Materials:
-
Prepared this compound formulation
-
Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches for adult mice)
-
Syringes (1 ml)
-
Animal scale
Procedure:
-
Animal Handling and Dosing Calculation:
-
Weigh each mouse accurately before dosing.
-
Calculate the required volume of the this compound formulation for each animal based on its body weight and the target dose (e.g., 10 mg/kg).
-
-
Gavage Procedure:
-
Gently restrain the mouse.
-
Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle.
-
Attach the gavage needle to the syringe containing the calculated dose.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the formulation.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress post-administration.
-
-
Dosing Schedule:
-
For efficacy studies, administer the formulation twice daily (b.i.d.), typically with a 12-hour interval between doses.[2]
-
Visualizations
Caption: Metabolic activation pathway of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring the Efficacy of (S)-GS-621763 Against SARS-CoV-2 Variants
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-GS-621763 is an orally bioavailable triester prodrug of GS-441524, the parent nucleoside of Remdesivir (RDV).[1][2][3][4][5] It is designed for optimal oral delivery, after which it is metabolized into the same active nucleoside triphosphate form as intravenously administered Remdesivir.[1][3][6] This active form targets the highly conserved viral RNA-dependent RNA polymerase (RdRp), giving it broad antiviral potential against coronaviruses, including emerging SARS-CoV-2 variants of concern (VOCs).[2][5][6] These notes provide detailed protocols for evaluating the in vitro and in vivo efficacy of this compound against SARS-CoV-2 and its variants.
Mechanism of Action and Metabolic Activation
This compound is rapidly metabolized upon oral absorption to release the parent nucleoside, GS-441524, into systemic circulation.[1][3] Once inside the host cell, GS-441524 undergoes a series of phosphorylation steps, catalyzed by host cellular kinases, to form the active nucleoside triphosphate (NTP) analog. This active metabolite is a substrate for the viral RdRp. When incorporated into the nascent viral RNA chain, it leads to delayed chain termination, thereby inhibiting viral replication.
In Vitro Efficacy Evaluation
The antiviral activity of this compound is quantified by determining its half-maximal effective concentration (EC50) in various cell culture systems. This involves infecting susceptible cells with SARS-CoV-2 and measuring the reduction in viral replication in the presence of the compound.
Summary of In Vitro Data
The following table summarizes the reported EC50 values for this compound and related compounds against SARS-CoV-2 in different human cell culture models.
| Compound | Cell Line/Culture | Assay Virus | EC50 (µM) | Reference |
| This compound | A549-hACE2 | SARS-CoV-2 nLUC | 2.8 | [1][3] |
| This compound | NHBE | SARS-CoV-2 Fluc | 0.125 | [1] |
| Remdesivir (RDV) | NHBE | SARS-CoV-2 Fluc | 0.0371 | [1] |
| GS-441524 | NHBE | SARS-CoV-2 Fluc | 2.454 | [1] |
| This compound | Calu-3 | MERS-CoV | < 10 | [3] |
| Remdesivir (RDV) | Calu-3 | MERS-CoV | 0.16 | [3] |
| GS-441524 | Calu-3 | MERS-CoV | 2.1 | [3] |
-
A549-hACE2: Human lung adenocarcinoma cells engineered to express human ACE2.
-
NHBE: Normal Human Bronchial Epithelial cells.
-
nLUC/Fluc: Nanoluciferase/Firefly luciferase reporter viruses.
Protocol: Reporter Virus Neutralization Assay
This protocol describes a high-throughput method to determine the EC50 of this compound using a SARS-CoV-2 reporter virus.
Materials:
-
Virus: SARS-CoV-2 expressing a reporter gene (e.g., Nanoluciferase).[1][3]
-
Compound: this compound, dissolved in DMSO.
-
Media: Appropriate cell culture media (e.g., DMEM) with 2% FBS.
-
Plates: 96-well, white, clear-bottom tissue culture plates.
-
Reagents: Luciferase substrate (e.g., Nano-Glo), Cell viability reagent (e.g., CellTiter-Glo).
-
Equipment: Biosafety Level 3 (BSL-3) facility, luminometer.
Workflow:
Procedure:
-
Cell Seeding: Seed A549-hACE2 cells in 96-well plates at a density that will result in 85-95% confluency on the day of infection. Incubate overnight.[7]
-
Compound Preparation: Prepare a 2-fold serial dilution of this compound in culture media. Include a "virus only" (no drug) control and a "mock-infected" (no virus, no drug) control.[7]
-
Infection: Remove the old media from the cells and add the media containing the diluted compound. Subsequently, infect the cells with the SARS-CoV-2 reporter virus at a predetermined multiplicity of infection (MOI).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
Data Acquisition:
-
First, assess cell viability using a suitable assay (e.g., CellTiter-Glo) to determine the 50% cytotoxic concentration (CC50).
-
Next, measure the reporter signal (e.g., luminescence) according to the manufacturer's protocol.
-
-
Analysis: Normalize the reporter signal to the cell viability data. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter variable slope) to calculate the EC50 value.
In Vivo Efficacy Evaluation
Animal models are critical for assessing the therapeutic efficacy of this compound in a complex biological system, evaluating its impact on viral load, lung pathology, and clinical signs of disease.
Summary of In Vivo Data
Studies in mouse and ferret models have demonstrated the significant therapeutic potential of orally administered this compound.
| Animal Model | Virus/Variant | Dosing Regimen | Key Outcomes | Reference |
| Mouse (BALB/c) | SARS-CoV-2 MA10 | Therapeutic (started +12h post-infection) | Dose-dependent reduction in viral load, reduced lung pathology, improved pulmonary function. | [1][2] |
| Mouse (BALB/c) | SARS-CoV-2 MA10 | Prophylactic (started -12h pre-infection) | Prevented weight loss and viral replication in the lungs. | [1] |
| Ferret | SARS-CoV-2 | Therapeutic (10 mg/kg, twice daily) | Reduced viral burden to near-undetectable levels. | [6][8] |
| Ferret | SARS-CoV-2 (P.1/Gamma) | Therapeutic | Blocked virus replication and prevented transmission to untreated contact animals. | [6] |
Protocol: Mouse Model of SARS-CoV-2 Pathogenesis
This protocol outlines a general procedure for testing the therapeutic efficacy of this compound in a mouse model.
Materials:
-
Animals: BALB/c mice or transgenic mice expressing human ACE2 (K18-hACE2).[9][10]
-
Virus: A mouse-adapted SARS-CoV-2 strain (e.g., MA10).[1]
-
Compound: this compound formulated for oral gavage.
-
Equipment: Animal Biosafety Level 3 (ABSL-3) facility, oral gavage needles, equipment for pulmonary function tests (e.g., whole-body plethysmography), materials for tissue collection and processing (homogenization, RNA extraction).
Workflow:
Procedure:
-
Acclimatization: Acclimatize animals to the ABSL-3 facility for several days before the experiment.
-
Infection (Day 0): Anesthetize the mice and infect them via intranasal inoculation with a mouse-adapted SARS-CoV-2 strain.
-
Treatment:
-
Monitoring: Monitor the animals daily for weight loss and other clinical signs of disease.
-
Endpoint Analysis (e.g., Day 4 post-infection):
-
Pulmonary Function: Assess lung function using methods like whole-body plethysmography.[2]
-
Necropsy: Euthanize the animals and collect lung tissue.
-
Viral Load: Homogenize a portion of the lung tissue to quantify viral titers via plaque assay or viral RNA levels via RT-qPCR.[1]
-
Histopathology: Fix the remaining lung tissue in formalin for histopathological analysis to score lung damage and inflammation.
-
-
Data Analysis: Compare the outcomes (viral load, weight change, pulmonary function, pathology scores) between the treated and vehicle control groups using appropriate statistical tests.
References
- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. researchgate.net [researchgate.net]
- 6. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. drughunter.com [drughunter.com]
- 9. mdpi.com [mdpi.com]
- 10. Adaptation of SARS-CoV-2 in BALB/c mice for testing vaccine efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preparation of (S)-GS-621763 Stock Solutions for Cell Culture
Audience: Researchers, scientists, and drug development professionals.
(S)-GS-621763 , an orally bioavailable prodrug of GS-441524, serves as a critical component in the study of antiviral therapies, particularly against coronaviruses like SARS-CoV-2.[1][2][3][4][5] As a precursor to the active nucleoside triphosphate that targets the viral RNA-dependent RNA polymerase, its correct preparation and handling are paramount for obtaining reliable and reproducible experimental results in cell culture-based assays.[3][4][5][6]
Chemical Properties
This compound is rapidly metabolized after administration to GS-441524, which is then intracellularly converted into the active antiviral agent.[4][6] This mechanism of action is analogous to that of Remdesivir (GS-5734).[4][6]
Solubility and Storage
Proper dissolution and storage of this compound are essential to maintain its stability and efficacy. The compound is highly soluble in organic solvents but insoluble in water.[7]
Data Presentation: Solubility and Recommended Storage
| Parameter | Value | Notes |
| Molecular Weight | 501.53 g/mol | [7] |
| Solubility in DMSO | 100 mg/mL (199.38 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility.[7] |
| Solubility in Ethanol | 100 mg/mL | |
| Solubility in Water | Insoluble | [7] |
| Stock Solution Storage | -80°C for up to 6 months | Store in sealed, light-protected aliquots.[1] |
| -20°C for up to 1 month | Store in sealed, light-protected aliquots.[1] |
Experimental Protocols
I. Preparation of a High-Concentration Primary Stock Solution (e.g., 100 mM in DMSO)
This protocol describes the preparation of a concentrated stock solution of this compound, which can be used for subsequent dilutions.
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL or 2 mL)
-
Calibrated precision balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Pre-weighing Preparation: In a sterile environment (e.g., a laminar flow hood), allow the this compound powder and anhydrous DMSO to come to room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 100 mM stock solution, weigh out 50.15 mg of the compound.
-
Dissolution:
-
Transfer the weighed powder to a sterile polypropylene tube.
-
Add the calculated volume of anhydrous DMSO. For the example above, add 1 mL of DMSO.
-
Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
-
Sterilization (Optional but Recommended): If the stock solution needs to be sterile for sensitive cell culture applications, filter it through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in sterile polypropylene tubes. This minimizes freeze-thaw cycles and the risk of contamination.
-
Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] Protect from light.
-
II. Preparation of Working Solutions for Cell Culture Assays
This protocol outlines the dilution of the primary stock solution to create working solutions for treating cells in culture. It is crucial to maintain a low final concentration of the solvent (e.g., DMSO < 0.5%) in the cell culture medium to avoid solvent-induced cytotoxicity.
Materials:
-
High-concentration primary stock solution of this compound in DMSO
-
Sterile, complete cell culture medium appropriate for the cell line being used
-
Sterile polypropylene tubes
-
Pipettes and sterile filter tips
Procedure:
-
Thawing the Primary Stock: Thaw an aliquot of the primary stock solution at room temperature. Once thawed, briefly vortex to ensure homogeneity.
-
Intermediate Dilutions (if necessary): Depending on the final desired concentrations, it may be necessary to perform one or more serial dilutions of the primary stock in sterile DMSO or cell culture medium.
-
Final Dilution into Culture Medium:
-
Calculate the volume of the primary or intermediate stock solution needed to achieve the desired final concentration in the cell culture medium. For example, to prepare 1 mL of a 10 µM working solution from a 10 mM primary stock, you would perform a 1:1000 dilution (add 1 µL of the 10 mM stock to 999 µL of cell culture medium).
-
Add the calculated volume of the stock solution to the appropriate volume of pre-warmed, complete cell culture medium.
-
Mix thoroughly by gentle inversion or pipetting. Avoid vigorous vortexing which can cause foaming of the medium.
-
-
Application to Cells: Immediately add the prepared working solution to the cell cultures. Ensure even distribution of the compound within the culture vessel.
Data Presentation: Example Dilution Series for In Vitro Assays
The following table provides an example of a serial dilution scheme to test a range of this compound concentrations in a cell-based assay.[6]
| Final Concentration (µM) | Volume of 10 mM Stock (µL) | Volume of Culture Medium (µL) | Final DMSO Concentration |
| 10 | 1 | 999 | 0.1% |
| 3 | 0.3 | 999.7 | 0.03% |
| 1 | 0.1 | 999.9 | 0.01% |
| 0.3 | 0.03 | 999.97 | 0.003% |
| 0.1 | 0.01 | 999.99 | 0.001% |
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Intracellular activation pathway of this compound.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for preparing this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
Application of (S)-GS-621763 in High-Throughput Screening Assays for SARS-CoV-2 Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-GS-621763 is an orally bioavailable triester prodrug of the adenosine nucleoside analog GS-441524.[1][2][3] GS-441524 is the parent nucleoside of Remdesivir (GS-5734), a known inhibitor of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).[1][2][4] Upon administration, this compound is metabolized to GS-441524, which is then intracellularly phosphorylated to its active triphosphate form. This active metabolite acts as a potent inhibitor of viral RNA synthesis.[1][2][4]
In the context of high-throughput screening (HTS), this compound and its parent nucleoside GS-441524 serve as critical reference compounds for identifying novel inhibitors of SARS-CoV-2. Their primary application is as a positive control in cell-based antiviral assays, particularly those designed to screen large compound libraries.
Key applications in HTS include:
-
Positive Control: Used to validate assay performance and ensure that the screening system can detect known antiviral agents. A robust and reproducible response to this compound or GS-441524 indicates a properly functioning assay.
-
Mechanism of Action Studies: As a compound with a well-defined target (RdRp), it helps in the initial characterization of novel hits. Compounds with similar phenotypic profiles may share a common mechanism of action.
-
Assay Development and Optimization: During the development of new HTS assays, such as those employing reporter viruses (e.g., luciferase or GFP-expressing SARS-CoV-2), this compound is used to determine the assay window, sensitivity, and overall robustness (e.g., calculating the Z'-factor).[5]
-
Benchmarking Novel Antivirals: The potency of new antiviral candidates (e.g., their EC50 values) can be directly compared to that of this compound to gauge their relative efficacy.
Given its mechanism of action, this compound is most relevant for phenotypic screens that measure the inhibition of viral replication, such as cytopathic effect (CPE) reduction assays or reporter gene expression assays.
Quantitative Data Summary
The following table summarizes the in vitro antiviral activity of this compound and its related compounds against Coronaviruses.
| Compound | Virus | Assay Type | Cell Line | Potency (EC50) | Reference |
| This compound | SARS-CoV-2 nLUC | Nanoluciferase Reporter | A549-hACE2 | 2.8 µM | [1][2][6] |
| This compound | SARS-CoV-2 FLUC | Firefly Luciferase Reporter | NHBE | 0.125 µM | [6] |
| This compound | SARS-CoV-2 | Antiviral Activity | A549-hACE2 | 0.11 - 0.73 µM | [7] |
| This compound | MERS-CoV | Antiviral Activity | Calu-3 2B4 | 0.74 µM | [2] |
| GS-441524 | SARS-CoV-2 Replicon | Luciferase Reporter | - | 503 nM | |
| GS-441524 | SARS-CoV-2 Replicon | GFP Reporter | - | 645 nM | |
| GS-441524 | MERS-CoV | Antiviral Activity | Calu-3 2B4 | 2.1 µM | [2] |
| Remdesivir (GS-5734) | SARS-CoV-2 FLUC | Firefly Luciferase Reporter | NHBE | 0.0371 µM | |
| Remdesivir (GS-5734) | MERS-CoV | Antiviral Activity | Calu-3 2B4 | 0.16 µM | [2] |
Experimental Protocols
Protocol 1: High-Throughput Screening for SARS-CoV-2 Inhibitors using a Nanoluciferase Reporter Virus
This protocol describes a cell-based, high-throughput assay to screen for inhibitors of SARS-CoV-2 replication using a reporter virus that expresses nanoluciferase (nLUC). Inhibition of viral replication results in a decrease in luminescence.
1. Materials and Reagents
-
Cells: A549-hACE2 cells (human lung carcinoma cells stably expressing human ACE2).
-
Virus: SARS-CoV-2 reporter virus expressing Nanoluciferase (SARS-CoV-2-nLUC).
-
Assay Plates: 384-well, black, clear-bottom tissue culture-treated plates.
-
Compound Plates: 384-well plates containing test compounds, positive controls (this compound), and negative controls (DMSO).
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin.
-
Luminescence Substrate: Nano-Glo® Luciferase Assay Reagent or equivalent.
-
Plate Reader: Luminescence-capable plate reader.
2. Experimental Workflow Diagram
Caption: High-throughput screening workflow for SARS-CoV-2 inhibitors.
3. Step-by-Step Procedure
Day 1: Cell Seeding
-
Prepare a suspension of A549-hACE2 cells in culture medium at a density of 1 x 10^5 cells/mL.
-
Using an automated dispenser, seed 50 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).
-
Incubate the plates overnight at 37°C, 5% CO2.
Day 2: Compound Addition and Infection (Perform in BSL-3 facility)
-
Prepare compound plates with test articles and controls. This compound should be prepared in a dose-response curve (e.g., 10-point, 1:3 dilution starting at 20 µM). The final DMSO concentration should not exceed 0.5%.
-
Using a pintool or acoustic liquid handler, transfer approximately 50 nL of compound solution from the compound plates to the cell plates.
-
Pre-incubate the cell plates with compounds for 1 hour at 37°C.
-
Dilute the SARS-CoV-2-nLUC virus stock in culture medium to achieve a multiplicity of infection (MOI) of 0.05.
-
Add 10 µL of the diluted virus to each well.
-
Incubate the assay plates for 48-72 hours at 37°C, 5% CO2.
Day 4/5: Data Acquisition
-
Remove assay plates from the incubator and allow them to equilibrate to room temperature for 20 minutes.
-
Prepare the nanoluciferase substrate according to the manufacturer's instructions.
-
Add 25 µL of the prepared substrate to each well of the assay plates.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Measure the luminescence signal using a compatible plate reader.
4. Data Analysis
-
Normalization:
-
The average signal from the DMSO-treated, virus-infected wells represents 0% inhibition (high signal).
-
The average signal from uninfected or mock-infected wells represents 100% inhibition (low signal).
-
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))
-
Dose-Response Curves: Plot the percent inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the EC50 value for each compound.
-
Quality Control: Calculate the Z'-factor for each plate to assess assay quality. A Z'-factor > 0.5 is considered excellent for HTS.
Mechanism of Action and Metabolic Pathway
This compound is a prodrug that requires intracellular metabolic activation to exert its antiviral effect. The diagram below illustrates this pathway.
Caption: Metabolic activation pathway of this compound.
References
- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. High-throughput rational design of the remdesivir binding site in the RdRp of SARS-CoV-2: implications for potential resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a robust and convenient dual-reporter high-throughput screening assay for SARS-CoV-2 antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Assessing Viral Load Reduction with (S)-GS-621763 Treatment
Introduction
(S)-GS-621763 is a potent antiviral compound that has demonstrated significant efficacy in reducing viral loads in different viral infections. It is known as Lenacapavir (brand name Sunlenca®) in the context of HIV-1 treatment, where it functions as a first-in-class capsid inhibitor.[1][2][3] Additionally, GS-621763 is being investigated as an orally bioavailable prodrug of GS-441524, the parent nucleoside of Remdesivir, for the treatment of SARS-CoV-2.[4][5][6][7][8][9][10][11] These application notes provide a comprehensive overview of the methodologies to assess the viral load reduction mediated by this compound, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action
This compound exhibits distinct mechanisms of action against HIV-1 and SARS-CoV-2.
HIV-1: Capsid Inhibition
As Lenacapavir, this compound is a novel HIV-1 capsid inhibitor that disrupts multiple stages of the viral lifecycle.[2][12][13] It binds to the interface between capsid protein (p24) subunits, which interferes with:
-
Nuclear Import: Stabilizing the capsid core, thus preventing the viral genome from entering the host cell nucleus.[1]
-
Virus Assembly and Release: Disrupting the formation of new viral capsids.[1][12]
-
Capsid Core Formation: Leading to the creation of malformed capsids.[1][12]
This multi-faceted inhibition makes it effective against HIV-1 strains resistant to other antiretroviral classes.[12][13]
SARS-CoV-2: RdRp Inhibition
As a prodrug for SARS-CoV-2 treatment, this compound is designed for oral bioavailability.[4][7][8] Following administration, it is rapidly metabolized to GS-441524.[7][8] Inside the host cell, GS-441524 is converted into its active triphosphate form, GS-443902, the same active metabolite as Remdesivir.[4][7] This active form acts as a nucleotide analog, inhibiting the viral RNA-dependent RNA polymerase (RdRp) and terminating viral RNA synthesis.[7][10]
Data Presentation: Viral Load Reduction
HIV-1: Lenacapavir Clinical Trial Data
The efficacy of Lenacapavir has been primarily evaluated in the Phase 2/3 CAPELLA trial in heavily treatment-experienced adults with multi-drug resistant HIV-1.[14][15][16]
| Study / Cohort | Timepoint | Metric | Lenacapavir Group | Placebo Group | Citation |
| CAPELLA (Randomized) | Day 15 | % with ≥0.5 log₁₀ copies/mL reduction | 88% (21/24) | 17% (2/12) | [16][17] |
| CAPELLA (Randomized) | Day 15 | Mean viral load change (log₁₀ copies/mL) | -1.93 | -0.29 | [17] |
| CAPELLA (Maintenance) | Week 26 | % with viral load <50 copies/mL | 73% (19/26) | N/A | [14] |
| CAPELLA (Maintenance) | Week 52 | % with viral load <50 copies/mL | 83% (30/36) | N/A | [17] |
| CAPELLA (Maintenance) | Week 156 | % with viral load <50 copies/mL (Missing data excluded) | 85% | N/A | [18] |
SARS-CoV-2: GS-621763 Preclinical Data
Studies in animal models have demonstrated the potent antiviral activity of orally administered GS-621763 against SARS-CoV-2.
| Animal Model | Study Type | Treatment Regimen | Key Findings | Citation |
| Ferrets | Prophylactic | 20 mg/kg, twice daily | Virus undetectable in nasal turbinates after 4 days. | [5] |
| Ferrets | Therapeutic | 10 mg/kg, twice daily | Reduced viral shedding to near-detection levels by day 3. | [5][6] |
| Ferrets | Therapeutic (VOC γ) | 10 mg/kg, twice daily | Reduced shed virus and tissue titers to undetectable levels. | [5] |
| Mice | Therapeutic | 10 and 30 mg/kg | Significantly reduced viral lung titers. | [8][10] |
Experimental Protocols
Clinical Trial Workflow: CAPELLA Study Design
The CAPELLA trial provides a robust workflow for assessing antiviral efficacy in a clinical setting.
Protocol 1: Quantification of HIV-1 Viral Load by RT-qPCR
This protocol outlines a standard procedure for quantifying HIV-1 RNA in plasma, a key endpoint in studies like CAPELLA.[14][16][17]
1. Objective: To determine the number of copies of HIV-1 RNA per milliliter of plasma.
2. Materials:
-
Blood collection tubes (EDTA)
-
Refrigerated centrifuge
-
Plasma samples
-
Viral RNA extraction kit (e.g., QIAamp Viral RNA Mini Kit)
-
One-step RT-qPCR master mix
-
HIV-1 specific primers and probe (targeting a conserved region like gag or LTR)
-
Nuclease-free water
-
Calibrated HIV-1 RNA standards
-
Real-time PCR instrument
3. Procedure:
-
Sample Collection and Processing:
-
Collect whole blood in EDTA tubes.
-
Within 6 hours of collection, centrifuge at 800-1600 x g for 20 minutes at 4°C.
-
Carefully aspirate the plasma supernatant, avoiding the buffy coat.
-
Store plasma at -80°C until analysis.
-
-
Viral RNA Extraction:
-
Thaw plasma samples on ice.
-
Extract viral RNA from a defined volume of plasma (e.g., 200 µL to 1 mL) using a commercial kit according to the manufacturer's instructions.
-
Elute the purified RNA in nuclease-free water or the provided elution buffer.
-
-
RT-qPCR Reaction Setup:
-
Prepare a master mix containing the one-step RT-qPCR reagent, forward primer, reverse primer, and probe.
-
On a cold block, pipette the master mix into each well of a 96-well PCR plate.
-
Add a specific volume of extracted RNA to the sample wells.
-
Include a standard curve using serial dilutions of calibrated HIV-1 RNA standards.
-
Include no-template controls (NTCs) using nuclease-free water instead of RNA.
-
-
Real-Time PCR Amplification:
-
Seal the plate and centrifuge briefly.
-
Load the plate into the real-time PCR instrument.
-
Run the following thermal cycling program (example):
-
Reverse Transcription: 50°C for 10-15 minutes
-
Taq Polymerase Activation: 95°C for 5-10 minutes
-
PCR Cycling (40-45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds (acquire fluorescence data)
-
-
-
-
Data Analysis:
-
Generate a standard curve by plotting the Cq (quantification cycle) values of the standards against their known concentrations (log₁₀ copies/mL).
-
Determine the concentration of HIV-1 RNA in the patient samples by interpolating their Cq values from the standard curve.
-
The lower limit of detection for assays is typically <50 copies/mL.[14][17]
-
Protocol 2: Quantification of SARS-CoV-2 Viral Load by Plaque Assay
This protocol is a gold-standard method for quantifying infectious virus particles, relevant for preclinical studies such as those conducted in ferrets.[5]
1. Objective: To determine the number of plaque-forming units (PFU) of infectious SARS-CoV-2 per gram of tissue or milliliter of fluid.
2. Materials:
-
Vero E6 cells
-
Cell culture medium (e.g., DMEM with 2% FBS)
-
12-well cell culture plates
-
Infectious samples (e.g., nasal lavage, tissue homogenates)
-
Overlay medium (e.g., DMEM with 1.2% Avicel or methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Formalin (10% neutral buffered) for fixation
-
Phosphate-buffered saline (PBS)
3. Procedure:
-
Cell Seeding:
-
Seed Vero E6 cells in 12-well plates at a density that will result in a confluent monolayer the next day (e.g., 3 x 10⁵ cells per well).
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Sample Preparation and Infection:
-
Prepare ten-fold serial dilutions of the virus-containing samples (e.g., nasal lavage) in serum-free cell culture medium.
-
Remove the growth medium from the confluent Vero E6 cell monolayers and wash once with PBS.
-
Inoculate each well with 200 µL of a virus dilution.
-
Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes to ensure even distribution of the inoculum.
-
-
Overlay Application:
-
After incubation, aspirate the inoculum.
-
Gently add 1 mL of overlay medium to each well. The overlay restricts the spread of progeny virus to adjacent cells, leading to the formation of localized plaques.
-
Incubate the plates at 37°C, 5% CO₂ for 72 hours.
-
-
Plaque Visualization:
-
After incubation, aspirate the overlay medium.
-
Fix the cells by adding 1 mL of 10% formalin to each well and incubating for at least 1 hour at room temperature.
-
Remove the formalin and gently wash the wells with water.
-
Stain the cells by adding 0.5 mL of crystal violet solution to each well for 10-15 minutes.
-
Gently wash away the excess stain with water and allow the plates to air dry.
-
-
Data Analysis:
-
Count the number of plaques (clear zones where cells have been lysed) in each well.
-
Select wells with a countable number of plaques (typically 10-100).
-
Calculate the viral titer (PFU/mL or PFU/g) using the following formula:
-
Titer = (Number of plaques) / (Dilution factor × Volume of inoculum in mL)
-
-
Protocol 3: Quantification of SARS-CoV-2 RNA by RT-qPCR
This protocol is used to measure the total viral RNA copies, complementing the plaque assay by detecting both infectious and non-infectious viral particles.[5]
1. Objective: To determine the number of copies of SARS-CoV-2 RNA per sample.
2. Materials:
-
Samples (nasal lavage, tissue homogenates)
-
Viral RNA/DNA extraction kit
-
One-step RT-qPCR master mix
-
SARS-CoV-2 specific primers and probe (e.g., targeting the N, E, or RdRp gene)
-
Nuclease-free water
-
Calibrated SARS-CoV-2 RNA standards
-
Real-time PCR instrument
3. Procedure:
-
Sample Inactivation and RNA Extraction:
-
In a BSL-3 facility, inactivate samples by adding a sufficient volume of lysis buffer from the extraction kit.
-
Extract viral RNA according to the kit manufacturer's protocol.
-
-
RT-qPCR Reaction Setup:
-
Follow the same setup procedure as described in Protocol 1, using SARS-CoV-2 specific primers, probe, and standards.
-
-
Real-Time PCR Amplification:
-
Use a thermal cycling program optimized for the specific primer/probe set. An example program:
-
Reverse Transcription: 50°C for 10 minutes
-
Polymerase Activation: 95°C for 2 minutes
-
PCR Cycling (45 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
-
Data Analysis:
-
Generate a standard curve and calculate the viral RNA copies per sample as described in Protocol 1. The results are typically reported as RNA copies/mL or RNA copies/g of tissue.[5]
-
References
- 1. Lenacapavir - Wikipedia [en.wikipedia.org]
- 2. natap.org [natap.org]
- 3. SUNLENCA® (lenacapavir) Mechanism of Action | HCP Site [sunlencahcp.com]
- 4. researchgate.net [researchgate.net]
- 5. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. What is the mechanism of Lenacapavir Sodium? [synapse.patsnap.com]
- 13. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gilead’s lenacapavir maintains high virologic suppression rates in trial [clinicaltrialsarena.com]
- 15. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 16. Gilead Announces Investigational Long-Acting HIV-1 Capsid Inhibitor, Lenacapavir, Achieves Primary Endpoint in Phase 2/3 Study in Heavily Treatment-Experienced People Living With HIV - BioSpace [biospace.com]
- 17. gilead.com [gilead.com]
- 18. Lenacapavir Sustains HIV Control and Keeps Boosting CD4s Through 3 Years [natap.org]
Application Notes and Protocols for the Use of (S)-GS-621763 in Human Airway Epithelium Organoids
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-GS-621763, an orally bioavailable prodrug of the remdesivir parent nucleoside GS-441524, has demonstrated significant antiviral activity against SARS-CoV-2.[1][2][3][4][5][6][7][8][9][10] This document provides detailed application notes and experimental protocols for the utilization of this compound in human airway epithelium organoid models, a physiologically relevant in vitro system for studying respiratory viral infections. Human airway organoids recapitulate the cellular complexity and architecture of the human conducting airway, making them a valuable tool for evaluating the efficacy of antiviral compounds.[11][12]
This compound is metabolized into the active nucleoside triphosphate form, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp), leading to premature termination of viral RNA synthesis.[1][2][6][13] Studies have shown its efficacy in various in vitro systems, including primary human airway epithelial cells.[1][8][14][15]
Quantitative Data Summary
The antiviral activity of this compound and its parent nucleoside, GS-441524, has been quantified in human airway epithelial models. The following tables summarize the reported half-maximal effective concentrations (EC50).
Table 1: Antiviral Activity of this compound and Related Compounds in Well-Differentiated Primary Human Airway Epithelium Cultures (Air-Liquid Interface)
| Compound | EC50 (µM) | Virus Isolate | Reference |
| This compound | 3.01 | SARS-CoV-2 VOC γ | [14] |
| GS-441524 | 2.83 | SARS-CoV-2 VOC γ | [14] |
Table 2: Antiviral Activity of this compound and Related Compounds in Normal Human Bronchial Epithelial (NHBE) Cultures
| Compound | EC50 (µM) | Virus Assay | Reference |
| This compound | 0.125 | SARS-CoV-2 Fluc replication | [8] |
| Remdesivir (RDV) | 0.0371 | SARS-CoV-2 Fluc replication | [8] |
| GS-441524 | 2.454 | SARS-CoV-2 Fluc replication | [8] |
Signaling Pathway
The mechanism of action of this compound involves its conversion to the active triphosphate form, which then inhibits the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp).
Caption: Mechanism of action of this compound.
Experimental Protocols
The following protocols provide a general framework for the generation of human airway organoids and their use in evaluating the antiviral efficacy of this compound.
Generation and Culture of Human Airway Epithelium Organoids
This protocol is adapted from established methods for generating human airway organoids from primary bronchial epithelial cells.[16][17]
Materials:
-
Primary Human Bronchial Epithelial Cells (HBEpC)
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
Expansion Medium (refer to established protocols, e.g., from[16])
-
Differentiation Medium (refer to established protocols, e.g., from[16])
-
24-well cell culture plates
-
0.5 mM EDTA/PBS
Procedure:
-
Thaw and expand HBEpC in 2D culture according to the supplier's instructions until they reach 70-90% confluency.
-
Harvest the cells and resuspend them in cold Matrigel at a density of 1x10^5 to 5x10^5 cells/mL.
-
Dispense 50 µL drops of the cell-Matrigel suspension into pre-warmed 24-well plates.
-
Allow the domes to solidify at 37°C for 10-15 minutes.
-
Add 500 µL of Expansion Medium to each well.
-
Change the medium every 2-3 days.
-
After 7-10 days, switch to Differentiation Medium to induce the formation of a mature, pseudostratified epithelium within the organoids.
-
Organoids are typically ready for experiments within 2-3 weeks of differentiation.
Antiviral Efficacy Testing of this compound in Airway Organoids
Materials:
-
Mature human airway organoids
-
SARS-CoV-2 virus stock of known titer
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Differentiation Medium
-
Phosphate Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RNA extraction kits, qPCR reagents, antibodies for immunofluorescence)
Procedure:
-
Pre-treatment (Optional but Recommended): Two hours prior to infection, replace the medium in the organoid cultures with fresh Differentiation Medium containing various concentrations of this compound or vehicle control (e.g., DMSO). Suggested starting concentrations can be based on the EC50 values provided in Tables 1 and 2 (e.g., a range from 0.01 µM to 10 µM).
-
Infection:
-
Carefully remove the medium from the organoid cultures.
-
Infect the organoids with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1 to 1 in a minimal volume of Differentiation Medium for 1-2 hours at 37°C.
-
After the incubation period, wash the organoids twice with PBS to remove the viral inoculum.
-
-
Treatment: Add fresh Differentiation Medium containing the respective concentrations of this compound or vehicle control to the wells.
-
Incubation: Incubate the cultures at 37°C and 5% CO2 for the desired duration of the experiment (e.g., 24, 48, 72 hours).
-
Sample Collection and Analysis:
-
Viral Load Quantification (qPCR): At each time point, collect the supernatant and/or lyse the organoids to extract viral RNA. Perform RT-qPCR to quantify the viral genome copies.
-
Infectious Virus Titer (Plaque Assay or TCID50): Collect the supernatant to determine the amount of infectious virus particles produced.
-
Immunofluorescence Staining: Fix the organoids and perform whole-mount immunofluorescence staining for viral antigens (e.g., Nucleocapsid protein) and cellular markers to visualize the extent of infection and cell tropism.
-
Cytotoxicity Assay: Assess cell viability in parallel cultures treated with this compound without viral infection to determine any potential cytotoxic effects of the compound.
-
Experimental Workflow and Logic
Caption: Experimental workflow for testing this compound.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. What is the mechanism of Remdesivir? [synapse.patsnap.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Template-dependent inhibition of coronavirus RNA-dependent RNA polymerase by remdesivir reveals a second mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Current knowledge about the antivirals remdesivir (GS-5734) and GS-441524 as therapeutic options for coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 7. promocell.com [promocell.com]
- 8. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Organoids of human airways to study infectivity and cytopathy of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. promocell.com [promocell.com]
Troubleshooting & Optimization
Technical Support Center: (S)-GS-621763 Solubility for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively solubilizing (S)-GS-621763 for in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro assays?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3] this compound is readily soluble in DMSO at a concentration of 100 mg/mL (199.38 mM).[3] For in vitro antiviral assays, the compound is typically diluted from a 100% DMSO stock solution.[2] It is also reported to be soluble in ethanol at 100 mg/mL.[3]
Q2: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay medium. What can I do?
A2: Precipitation upon dilution of a DMSO stock in aqueous media is a common issue for poorly water-soluble compounds. This compound is known to be insoluble in water.[3] Here are several troubleshooting steps you can take:
-
Optimize the dilution process: Instead of a single-step dilution, try a serial dilution. This gradual change in solvent polarity can help maintain solubility.
-
Maintain a low final DMSO concentration: Aim for the lowest possible final concentration of DMSO in your assay that your cells can tolerate (typically ≤ 0.5%). This may require preparing a more diluted intermediate stock in DMSO before the final dilution into the aqueous medium.
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Pre-warm the assay medium: Adding the compound to a pre-warmed medium (e.g., 37°C) can sometimes improve solubility.
-
Vortex during dilution: Gently vortex or mix the aqueous medium while adding the DMSO stock to ensure rapid and uniform dispersion.
Q3: Are there any alternative solvents or formulations I can use for my in vitro experiments?
A3: While DMSO is the most commonly reported solvent for in vitro stock solutions, formulations used for in vivo studies can provide insights into alternative solubilization strategies. For instance, a formulation for oral administration in mice consisted of 2.5% DMSO, 10% Kolliphor HS-15, 10% Labrasol, 2.5% Propylene glycol, and 75% Water, with a final pH of 2.[1][2] This suggests that co-solvents and surfactants can be effective in solubilizing this compound. However, the compatibility and potential cytotoxicity of these excipients must be carefully evaluated for your specific cell-based assay.
Q4: Can I use cyclodextrins to improve the solubility of this compound?
A4: While there are no specific reports on the use of cyclodextrins with this compound, cyclodextrins are a known method for improving the solubility of poorly soluble compounds, including its parent compound, remdesivir. Therefore, exploring the use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutylether-β-cyclodextrin (SBE-β-CD), could be a viable strategy. This would require experimental validation to determine the optimal type and concentration of cyclodextrin for your application.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in DMSO Stock Solution | - The compound has come out of solution due to temperature changes or solvent evaporation. - The DMSO used may have absorbed moisture, reducing its solvating power. | - Gently warm the stock solution in a water bath (e.g., 37°C) and vortex to redissolve. - Use fresh, anhydrous DMSO to prepare stock solutions.[3] |
| Immediate Precipitation Upon Dilution in Aqueous Media | - The final concentration of the compound exceeds its aqueous solubility. - Rapid solvent shift from organic to aqueous. | - Lower the final concentration of this compound in the assay. - Perform a stepwise serial dilution. - Add the DMSO stock to the aqueous medium slowly while vortexing. |
| Time-Dependent Precipitation in Culture Media | - The compound is slowly coming out of solution over the course of the experiment. - Interaction with components in the cell culture media (e.g., proteins in serum). | - Reduce the incubation time if experimentally feasible. - Consider reducing the serum concentration in your media, if your cells can tolerate it. - Evaluate the use of co-solvents or cyclodextrins to maintain solubility. |
| Inconsistent Assay Results | - Inconsistent solubility of the compound between experiments. | - Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. - Visually inspect for any signs of precipitation before adding the compound to your assay. |
Experimental Protocols
Standard Protocol for Solubilizing this compound in DMSO
-
Prepare a High-Concentration Stock Solution:
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Accurately weigh the desired amount of this compound powder.
-
Add anhydrous DMSO to achieve a stock concentration of 100 mg/mL.
-
Vortex the solution until the compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary.
-
-
Prepare Intermediate Dilutions (if necessary):
-
Based on your final desired assay concentration and the maximum tolerable DMSO concentration, prepare intermediate dilutions of your stock solution in 100% DMSO.
-
-
Final Dilution into Aqueous Medium:
-
Pre-warm your cell culture medium or assay buffer to 37°C.
-
While gently vortexing the aqueous medium, add the required volume of the DMSO stock or intermediate dilution to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Data Presentation
| Solvent/Vehicle | Solubility/Formulation | Application | Reference |
| DMSO | 100 mg/mL (199.38 mM) | In vitro stock solution | [3] |
| Ethanol | 100 mg/mL | In vitro stock solution | [3] |
| Water | Insoluble | - | [3] |
| Vehicle for in vivo (mice) | 2.5% DMSO, 10% Kolliphor HS-15, 10% Labrasol, 2.5% Propylene glycol, 75% Water (pH 2) | Oral administration | [1][2] |
Visualizations
Troubleshooting Workflow for this compound Solubility Issues
Caption: A flowchart for troubleshooting solubility issues with this compound.
Signaling Pathway of this compound Action
Caption: The metabolic activation pathway of the prodrug this compound.
References
- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
Technical Support Center: Troubleshooting Inconsistent Results in (S)-GS-621763 Experiments
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering inconsistent results in experiments involving (S)-GS-621763. The following troubleshooting guides and frequently asked questions (FAQs) address common issues in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is an orally bioavailable prodrug of GS-441524, which is the parent nucleoside of Remdesivir.[1][2] As a prodrug, this compound is designed to be metabolized into its active form within the body. Its mechanism of action involves the inhibition of viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many viruses, including SARS-CoV-2.[1][3]
Q2: What are the key metabolic steps for the activation of this compound?
A2: this compound undergoes intracellular metabolism to become active. The tri-isobutyryl esters are cleaved to release GS-441524.[1] Cellular kinases then phosphorylate GS-441524 to its monophosphate, diphosphate, and ultimately the active triphosphate metabolite. This active triphosphate competes with natural nucleotides for incorporation into the viral RNA chain, leading to premature termination of transcription.
Q3: What are the recommended solvent and storage conditions for this compound?
A3: For in vitro studies, this compound is typically solubilized in 100% dimethyl sulfoxide (DMSO).[1] It is crucial to use fresh, high-quality DMSO as it can be hygroscopic, and absorbed moisture can reduce the solubility of the compound.[4] For long-term storage, it is advisable to store the compound as a solid at -20°C or -80°C and as a stock solution in DMSO at -80°C. Avoid repeated freeze-thaw cycles.
Q4: What are the reported EC50 values for this compound against SARS-CoV-2?
A4: The half-maximal effective concentration (EC50) of this compound can vary depending on the cell line and the specific reporter virus used. For instance, against a SARS-CoV-2 reporter virus expressing nanoluciferase in A549-hACE2 cells, the average EC50 is reported to be 2.8 μM.[1][2] In experiments with a SARS-CoV-2 reporter expressing firefly luciferase, an EC50 of 0.125 μM has been observed.[4]
Troubleshooting In Vitro Experiments
Issue 1: Higher than expected EC50 values or lack of antiviral activity in cell-based assays.
-
Question: My in vitro experiments with this compound are showing weak or no antiviral effect. What could be the reason?
-
Answer: Several factors could contribute to this issue.
-
Compound Integrity and Solubility: Ensure the compound has been stored correctly and that the DMSO used for solubilization is of high quality and anhydrous.[4] Poor solubility can lead to a lower effective concentration in your assay.
-
Metabolic Activation: The cell line you are using may have low levels of the necessary kinases to efficiently convert GS-441524 to its active triphosphate form. Consider using a different cell line known to be metabolically active or one that has been used in previous successful experiments with this compound, such as A549-hACE2 or Calu-3 2B4 cells.[2]
-
Assay Conditions: The multiplicity of infection (MOI), incubation time, and the specific viral strain can all influence the apparent potency of the drug. Optimize these parameters for your specific experimental setup.
-
Cell Health: Unhealthy cells may not support robust viral replication, which can mask the effect of an antiviral compound. Ensure your cells are healthy and in the exponential growth phase before infection.
-
Issue 2: High variability between replicate wells in my cell-based assay.
-
Question: I'm observing significant variability in the results between my replicate wells. How can I improve the consistency of my assay?
-
Answer: High variability can often be traced back to inconsistencies in experimental technique.
-
Pipetting Accuracy: Ensure accurate and consistent pipetting of the compound, virus, and cells. Even small variations in volume can lead to significant differences in results.
-
Cell Seeding Density: Inconsistent cell seeding can lead to variations in the number of cells per well, affecting both viral replication and the drug's effect. Ensure a homogenous cell suspension and careful seeding.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in concentration. To mitigate this, consider not using the outer wells for experimental data or ensuring proper humidification during incubation.
-
Compound Distribution: Ensure the compound is thoroughly mixed in the media before adding it to the cells to avoid concentration gradients.
-
Troubleshooting In Vivo Experiments
Issue 1: Lack of efficacy or inconsistent results in animal models.
-
Question: My in vivo experiments with this compound are not showing the expected therapeutic effect. What should I investigate?
-
Answer: In vivo experiments introduce additional layers of complexity.
-
Drug Formulation and Administration: this compound is orally bioavailable, but its absorption can be influenced by the vehicle used for formulation. A common vehicle for oral administration in mice includes 2.5% DMSO, 10% Kolliphor HS-15, 10% Labrasol, 2.5% Propylene glycol, and 75% Water (final formulation pH 2).[1] Ensure the formulation is prepared correctly and administered consistently.
-
Pharmacokinetics: The pharmacokinetic profile of this compound can vary between animal species and even between different strains of the same species.[1] It is important to perform pharmacokinetic studies in your specific animal model to ensure adequate exposure to the active metabolite, GS-441524.
-
Animal Model: The choice of animal model is critical. For SARS-CoV-2 research, mouse models may require specific genetic modifications (e.g., expressing human ACE2) to be susceptible to infection.[1] The timing of treatment initiation relative to infection is also a crucial factor influencing efficacy.[1]
-
Animal Health and Husbandry: Underlying health issues or stress in the animals can impact the course of the infection and the response to treatment. Ensure proper animal husbandry and health monitoring.
-
Data Presentation: Summary of In Vitro Efficacy Data
| Compound | Virus | Cell Line | Assay Readout | EC50 (μM) | Citation |
| This compound | SARS-CoV-2 nLUC | A549-hACE2 | Nanoluciferase | 2.8 | [1][2] |
| This compound | SARS-CoV-2 Fluc | NHBE | Firefly Luciferase | 0.125 | [1] |
| Remdesivir (RDV) | SARS-CoV-2 nLUC | A549-hACE2 | Nanoluciferase | 0.28 | [1] |
| Remdesivir (RDV) | SARS-CoV-2 Fluc | NHBE | Firefly Luciferase | 0.0371 | [1] |
| GS-441524 | SARS-CoV-2 nLUC | A549-hACE2 | Nanoluciferase | 3.3 | [1] |
| GS-441524 | SARS-CoV-2 Fluc | NHBE | Firefly Luciferase | 2.454 | [1] |
| This compound | MERS-CoV | Calu-3 2B4 | Not Specified | 0.74 | [2] |
| Remdesivir (RDV) | MERS-CoV | Calu-3 2B4 | Not Specified | 0.16 | [2] |
| GS-441524 | MERS-CoV | Calu-3 2B4 | Not Specified | 2.1 | [2] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (Example)
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Cell Seeding: Seed A549-hACE2 cells in 96-well plates at a density of 1.25 x 10^4 cells per well and incubate overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in 100% DMSO, starting from a high concentration (e.g., 10 mM).
-
Compound Addition: Add the diluted compound to the cell plates. The final DMSO concentration should be kept constant across all wells (e.g., 0.1%).
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Infection: Infect the cells with a SARS-CoV-2 reporter virus (e.g., nLUC) at a predetermined MOI.
-
Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.
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Readout: Measure the reporter gene activity (e.g., luminescence) according to the manufacturer's instructions.
-
Data Analysis: Calculate the EC50 value by fitting the dose-response data to a four-parameter logistic curve.
Mandatory Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: General workflow for an in vitro antiviral assay.
Caption: Troubleshooting logic for inconsistent this compound results.
References
- 1. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessing in vitro stability of remdesivir (GS-5734) and conversion to GS-441524 in feline plasma and whole blood - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (S)-GS-621763 Concentration for Antiviral Effect
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of (S)-GS-621763 for its desired antiviral effect. The information is based on the properties of analogous antiviral compounds, such as capsid inhibitors and nucleoside analogs.
Troubleshooting Guides
This section addresses common issues encountered during in vitro experiments with this compound.
Issue: Suboptimal or No Antiviral Effect Observed
-
Question: We are not observing the expected antiviral activity with this compound in our cell-based assays. What are the potential causes and how can we troubleshoot this?
-
Answer: A lack of antiviral effect can stem from several factors. Here is a step-by-step guide to help you identify the issue:
-
Verify Compound Concentration and Integrity:
-
Concentration Range: Ensure that the concentration range being tested is appropriate. For highly potent compounds, the effective concentration may be in the picomolar (pM) to low nanomolar (nM) range. For other compounds, it could be in the micromolar (µM) range. It's recommended to perform a broad dose-response curve (e.g., from 1 pM to 100 µM) in initial experiments.
-
Stock Solution: Confirm the correct preparation and storage of the this compound stock solution. The compound should be dissolved in a suitable solvent, such as DMSO, at a high concentration.[1][2] Aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
-
Compound Stability: Assess the stability of the compound in your cell culture medium at 37°C over the duration of the experiment.
-
-
Evaluate Experimental Setup:
-
Cell Line and Virus Strain: The antiviral activity of a compound can be cell-line and virus-strain dependent. The EC50 (half-maximal effective concentration) values can vary between different cell types (e.g., MT-4 cells, primary human CD4+ T cells, macrophages).[3]
-
Assay Type: The observed potency can differ depending on the stage of the viral replication cycle being targeted by the assay (e.g., early-stage vs. late-stage inhibition).[3]
-
Multiplicity of Infection (MOI): The amount of virus used to infect the cells can influence the apparent antiviral activity. Ensure you are using a consistent and appropriate MOI for your experiments.
-
-
Review Data Analysis:
-
Double-check the calculations for determining the percentage of viral inhibition and the subsequent EC50 value.
-
Ensure that the positive and negative controls in your assay are behaving as expected.
-
-
Issue: High Cytotoxicity Observed
-
Question: Our experiments are showing significant cell death at concentrations where we expect to see an antiviral effect. How can we address this?
-
Answer: High cytotoxicity can mask the true antiviral potential of a compound. Here are some troubleshooting steps:
-
Determine the 50% Cytotoxic Concentration (CC50):
-
It is crucial to determine the CC50 of this compound on the specific cell line used for your antiviral assays. This is done by treating uninfected cells with a range of compound concentrations and measuring cell viability.[4]
-
A variety of cytotoxicity assays can be used, such as those based on MTT, MTS, or ATP content (e.g., CellTiter-Glo).
-
-
Calculate the Selectivity Index (SI):
-
The selectivity index is a critical parameter for evaluating the therapeutic potential of an antiviral compound. It is calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50).[4]
-
A higher SI value is desirable, as it indicates a larger window between the concentration that is toxic to cells and the concentration that is effective against the virus. Compounds with an SI value of ≥ 10 are generally considered active in vitro.[4]
-
-
Optimize the Concentration Range:
-
Based on the determined CC50, adjust the concentration range in your antiviral assays to be well below the cytotoxic levels.
-
-
Consider Solvent Toxicity:
-
Ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not exceeding a non-toxic level, typically below 0.5%.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: While this compound is a proprietary compound, its "GS" designation suggests it may be analogous to compounds developed by Gilead Sciences. Based on analogous compounds, it could be a capsid inhibitor or a nucleoside analog.
-
As a Capsid Inhibitor (like Lenacapavir): It would likely interfere with multiple stages of the viral life cycle, including capsid-mediated nuclear uptake of viral DNA, as well as virus assembly and release.[5][6] It would bind to the viral capsid protein (p24) subunits.[5]
-
As a Nucleoside Analog (like the parent compound of GS-621763): It would act as a prodrug that is metabolized within the cell to its active triphosphate form.[2][7][8][9] This active form would then be incorporated into the growing viral RNA chain by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[8]
Q2: What is a recommended starting concentration range for in vitro antiviral assays?
A2: The optimal concentration range is highly dependent on the specific compound and its target.
-
For potent capsid inhibitors like Lenacapavir, the EC50 values can be in the picomolar range (e.g., 12-314 pM).[10][11]
-
For nucleoside analogs like GS-621763, the EC50 values can be in the micromolar range (e.g., 0.125 µM to 2.8 µM).[1][2][9]
Therefore, a broad initial screening range from 1 pM to 100 µM is recommended to capture the full dose-response curve.
Q3: How do I determine the EC50 value?
A3: The EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. To determine the EC50, you should:
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Perform a dose-response experiment with a series of dilutions of this compound.
-
Measure the viral activity (e.g., viral load, reporter gene expression) at each concentration.
-
Normalize the data, with 0% inhibition representing the virus-only control and 100% inhibition representing the no-virus control.
-
Plot the percent inhibition against the logarithm of the drug concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to calculate the EC50 value.
Q4: How do I assess the cytotoxicity (CC50) of this compound?
A4: The CC50 (half-maximal cytotoxic concentration) is determined by:
-
Seeding uninfected cells at the same density as in your antiviral assay.
-
Treating the cells with the same serial dilutions of this compound.
-
Incubating for the same duration as the antiviral assay.
-
Measuring cell viability using a standard cytotoxicity assay (e.g., MTT, MTS, CellTiter-Glo).
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Plotting the percent cell viability against the logarithm of the drug concentration and fitting the data to a dose-response curve to calculate the CC50 value.
Q5: What is the importance of the Selectivity Index (SI)?
A5: The Selectivity Index (SI = CC50 / EC50) is a crucial measure of a compound's therapeutic window. A high SI indicates that the compound is effective at inhibiting the virus at concentrations that are not toxic to the host cells. Generally, an SI of 10 or greater is considered a good starting point for a promising antiviral compound.[4]
Data Presentation
Table 1: In Vitro Antiviral Activity of Analogous Compounds
| Compound/Analog | Virus | Cell Line | EC50 Value | Reference |
| Lenacapavir | HIV-1 | MT-4 cells | 105 pM | [3] |
| Lenacapavir | HIV-1 | Primary human CD4+ T cells | 32 pM | [3] |
| Lenacapavir | HIV-1 | Macrophages | 56 pM | [3] |
| Lenacapavir | HIV-1 | Human PBMCs | 20-160 pM | [3] |
| GS-621763 | SARS-CoV-2 (nLUC) | A549-hACE2 | 2.8 µM | [1][2][9] |
| GS-621763 | SARS-CoV-2 (Fluc) | NHBE | 0.125 µM | [1][7] |
Table 2: Cytotoxicity and Selectivity Index of Analogous Compounds
| Compound/Analog | Cell Line | CC50 Value | Selectivity Index (SI) | Reference |
| GS-621763 | A549-hACE2 | > 10 µM | > 3.6 | [7][9] |
| GS-441524 | Various | 40 to >100 µM | N/A | [8] |
| Remdesivir | Various | 36 to >100 µM | N/A | [8] |
Experimental Protocols
Protocol 1: In Vitro Antiviral Activity Assay (General)
-
Cell Seeding: Seed a suitable host cell line in a 96-well plate at a pre-determined optimal density. Incubate overnight to allow for cell adherence.
-
Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium.
-
Infection: Add the virus at a specific Multiplicity of Infection (MOI) to the cells, along with the different concentrations of the compound. Include virus-only and cell-only controls.
-
Incubation: Incubate the plates for a duration that is appropriate for the virus's replication cycle (e.g., 48-72 hours).
-
Quantification of Viral Activity: Measure the extent of viral replication. This can be done through various methods, such as:
-
Quantifying viral RNA or DNA using qPCR or RT-qPCR.
-
Measuring the activity of a viral enzyme (e.g., reverse transcriptase).
-
Using a reporter virus (e.g., expressing luciferase or GFP) and measuring the reporter signal.
-
Assessing the virus-induced cytopathic effect (CPE).
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration and determine the EC50 value.
Protocol 2: Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Seed the same host cell line used in the antiviral assay in a 96-well plate at the same density.
-
Compound Addition: Add the same serial dilutions of this compound to the cells. Include a "cells only" control.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the CC50 value.
Visualizations
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Potential mechanism of action for this compound as a capsid inhibitor.
Caption: Troubleshooting decision tree for suboptimal antiviral effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Lenacapavir: Playing the Long Game in the New Era of Antiretrovirals - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 5. Lenacapavir - Wikipedia [en.wikipedia.org]
- 6. Pharmacological outlook of Lenacapavir: a novel first-in-class Long-Acting HIV-1 Capsid Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: (S)-GS-621763 and Lenacapavir (GS-6207) Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists utilizing (S)-GS-621763 and the related long-acting injectable, lenacapavir (GS-6207), in animal studies. The information is designed to address common challenges encountered during preclinical experiments.
Section 1: this compound (Oral Prodrug) Animal Studies
This compound is an orally bioavailable prodrug of GS-441524, the parent nucleoside of remdesivir, which has been investigated for its therapeutic efficacy against SARS-CoV-2 in animal models such as mice and ferrets.[1][2] As a prodrug, its success is contingent on efficient conversion to the active compound in vivo.[3]
Frequently Asked Questions (FAQs) for this compound
Q1: What is the primary challenge when administering this compound orally to small animals like mice?
A1: A primary challenge with oral administration of any drug in preclinical species, including prodrugs like this compound, is ensuring consistent bioavailability to minimize pharmacokinetic variability.[4] Factors such as low aqueous solubility, the administered dose, and pH-dependent solubility can contribute to high variability in drug exposure between animals.[4] For oral antiretrovirals, the acidic environment of the stomach and the presence of metabolic enzymes can also impact stability and absorption.[5]
Q2: After oral administration of this compound, I am detecting very low to no plasma concentrations of the prodrug itself. Is this a cause for concern?
A2: No, this is the expected behavior of this prodrug. This compound is designed to be rapidly cleaved to release the parent nucleoside, GS-441524, into circulation.[1][6] Studies in mice have shown that plasma concentrations of intact this compound are often below the limit of quantification at all time points, while the active metabolite, GS-441524, is readily detected.[1][6]
Q3: We are observing significant inter-animal variability in the plasma concentrations of the active metabolite, GS-441524. What are the potential causes and how can we mitigate this?
A3: High pharmacokinetic variability is a known challenge in preclinical oral dosing.[4][7] Potential causes include inconsistencies in oral gavage technique, stress affecting gastrointestinal transit, and individual differences in metabolism. To mitigate this, ensure precise, consistent administration volumes and technique. For compounds with low solubility, the formulation and vehicle are critical. Utilizing a cross-over study design, where each animal serves as its own control, can also help to more accurately assess pharmacokinetic performance by accounting for intra-individual variability.[7]
Q4: How do we establish the correct dose of this compound for our animal model? The doses used in published studies seem high compared to human equivalents.
A4: Doses used in animal models are often disproportionately higher than those recommended for humans when calculated on a simple mg/kg basis.[8] It is crucial to use allometric scaling based on body surface area for more accurate dose conversion between species.[9] Furthermore, dose-ranging studies within the specific animal model are essential to establish a clear dose-dependent antiviral effect and to identify a dose that provides exposures comparable to the target human exposure.[8][10] As seen in studies with other oral antivirals like molnupiravir, using suboptimal doses can affect the interpretation of efficacy, while excessively high doses may introduce non-specific effects or toxicity.[8]
Troubleshooting Guide for this compound
| Observed Problem | Potential Cause | Recommended Action |
| High variability in GS-441524 plasma levels | Inconsistent oral gavage technique. | Standardize gavage procedure; ensure personnel are thoroughly trained. Use appropriately sized, smooth-tipped gavage needles. |
| Formulation issues (e.g., precipitation of the compound). | Verify the solubility and stability of this compound in the chosen vehicle. Ensure the formulation is homogenous before each administration. | |
| Animal stress affecting GI motility. | Acclimatize animals to handling and the gavage procedure to minimize stress. | |
| Suboptimal efficacy despite dosing | Inefficient conversion of the prodrug to the active metabolite. | While this compound is designed for rapid conversion, ensure the animal model has the necessary enzymes for this process, although this is unlikely to be an issue in standard rodent models.[1][6] |
| Dose is too low for the chosen animal model. | Conduct a dose-response study to confirm that antiviral activity is dose-dependent. Compare plasma exposure (AUC) of GS-441524 to levels known to be efficacious.[10] | |
| Unexpected weight loss or adverse events | Off-target toxicity of the compound or vehicle. | Include a vehicle-only control group. If adverse events persist, consider reducing the dose or exploring alternative, well-tolerated vehicles. |
| Stress from handling and administration. | As above, ensure proper acclimatization and handling techniques. |
Quantitative Data Summary
Table 1: Pharmacokinetics of GS-441524 in BALB/c Mice After a Single Oral Dose of this compound
| Dose of this compound (mg/kg) | Cmax of GS-441524 (ng/mL) | Tmax of GS-441524 (hr) | AUC of GS-441524 (hr*ng/mL) |
| 5 | ~200 | ~0.5 | Not Reported |
| 20 | ~800 | ~1.0 | Not Reported |
| Data derived from graphical representations in the cited source.[6] |
Experimental Protocol: Oral Gavage in Mice
-
Preparation:
-
Accurately weigh the animal to calculate the precise dosing volume.
-
Prepare the this compound formulation. Ensure the compound is fully dissolved or homogeneously suspended in the vehicle immediately prior to administration.
-
Use a sterile, appropriately sized (e.g., 20-gauge, 1.5-inch) ball-tipped gavage needle.
-
-
Animal Handling:
-
Gently restrain the mouse, ensuring a firm but not restrictive grip that allows the head, neck, and body to be in a straight line.
-
This alignment is critical to prevent accidental entry into the trachea.
-
-
Needle Insertion:
-
Gently insert the gavage needle into the side of the mouth, advancing it along the roof of the mouth towards the esophagus.
-
The needle should pass smoothly with no resistance. If resistance is felt, withdraw and reposition. Do not force the needle.
-
-
Administration:
-
Once the needle is correctly positioned in the esophagus/stomach, slowly depress the syringe plunger to deliver the formulation.
-
Administering the liquid too quickly can cause reflux.
-
-
Post-Administration:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as difficulty breathing or lethargy, which could indicate improper administration.
-
Visualization of this compound Metabolism and Troubleshooting Logic
Caption: Metabolic conversion of this compound and a troubleshooting workflow for high PK variability.
Section 2: Lenacapavir (GS-6207) Long-Acting Injectable Animal Studies
Lenacapavir (GS-6207) is a first-in-class HIV capsid inhibitor with a long-acting profile, suitable for subcutaneous administration.[11] It has been evaluated in non-human primate models, such as pigtail and rhesus macaques, to assess its pharmacokinetics and prophylactic efficacy.[12][13]
Frequently Asked Questions (FAQs) for Lenacapavir (GS-6207)
Q1: What are the most common challenges observed with subcutaneous administration of lenacapavir in animal models?
A1: The most frequently reported challenge is the occurrence of local injection site reactions (ISRs).[12] In studies with pigtail macaques, mild to moderate ISRs were observed following some lenacapavir injections.[12] These reactions are also the most common adverse events in human clinical trials and can include swelling, pain, erythema (redness), and the formation of nodules or indurations (hardened tissue) at the injection site.[14][15][16]
Q2: Are injection site reactions dose-dependent?
A2: In pigtail macaque studies, there was no clear association found between the lenacapavir dose and the development of ISRs.[12] Reactions were observed with both the drug and vehicle control injections, suggesting the formulation or injection procedure itself may contribute.[12]
Q3: How long do injection site reactions, particularly nodules, last?
A3: While most acute reactions like swelling and pain resolve within days, nodules and indurations can be persistent.[16][17] In human studies, the median time to resolution for nodules was reported to be 148 days and for indurations, 70 days.[16] These nodules are typically palpable but not visible.[16]
Q4: Can we prevent injection site reactions?
A4: While they may not be entirely preventable due to the nature of a long-acting subcutaneous depot, proper injection technique is critical. It is crucial to ensure the injection is administered subcutaneously, as improper intradermal injection has been associated with more severe reactions, including necrosis and ulceration.[16][17] The volume of the injection should also be considered; in macaque studies, no more than 2 ml was injected into a single site.[12]
Q5: Is there a risk of resistance development with lenacapavir in animal studies?
A5: Yes, as with any antiviral, there is a potential for the emergence of resistance. In vitro studies have identified specific mutations in the HIV capsid protein (e.g., M66I, Q67H, K70R, N74D) that confer resistance to lenacapavir.[18] While pre-existing resistance in treatment-naive populations appears to be very low, monitoring for the development of resistance is a key aspect of long-term efficacy studies, especially if viral breakthrough is observed.[19][20]
Troubleshooting Guide for Lenacapavir (GS-6207)
| Observed Problem | Potential Cause | Recommended Action |
| Severe Injection Site Reaction (e.g., ulceration) | Improper administration (e.g., intradermal instead of subcutaneous injection). | Immediately consult with veterinary staff for appropriate treatment. Review and retrain all personnel on correct subcutaneous injection techniques for the specific animal model. Ensure the injection is not too shallow.[16][17] |
| Persistent or Large Nodules/Indurations | Inflammatory response to the subcutaneous drug depot. | Document the size and characteristics of the nodule over time. Consult with veterinary staff. While often self-resolving, they should be monitored for signs of infection or excessive inflammation.[14][16] |
| Viral Breakthrough Despite Treatment | Sub-therapeutic drug levels. | Verify that the correct dose was administered. Analyze plasma drug concentrations to confirm they are within the expected therapeutic range for the animal model. |
| Emergence of drug-resistant viral strains. | If viral breakthrough is confirmed, sequence the viral capsid gene from plasma samples to identify potential resistance-associated mutations.[13][18] | |
| Inconsistent Pharmacokinetic Profile | "Flip-flop" kinetics characteristic of sustained-release formulations. | This is an expected feature, not necessarily a problem. The absorption rate is slower than the elimination rate, leading to a prolonged plasma half-life. Ensure PK sampling schedule is adequate to capture this profile.[12] |
Quantitative Data Summary
Table 2: Incidence of Injection Site Reactions (ISRs) in Human Clinical Trials (CAPELLA & CALIBRATE)
| Type of ISR | Incidence (%) | Median Duration (Days) |
| Swelling | 36% | 10 |
| Pain | 31% | 3 |
| Erythema | 31% | 5 |
| Nodule | 25% | 148 |
| Induration | 15% | 70 |
| Data from human studies, which can inform what to monitor for in animal models.[16][17] |
Experimental Protocol: Subcutaneous Injection in Macaques
-
Preparation:
-
The animal should be properly sedated according to the institution's approved veterinary protocols.
-
Prepare the lenacapavir injection solution. The formulation used in macaque studies was 309 mg/ml in 57.5% w/v polyethylene glycol 300 in water.[12]
-
Draw the precise, weight-adjusted dose into a sterile syringe.
-
-
Site Selection and Preparation:
-
Select an appropriate injection site, such as the scapular region (between the shoulder blades).[12]
-
Prepare the site using standard aseptic techniques.
-
-
Administration:
-
Lift a fold of skin to create a "tent."
-
Insert the needle at the base of the skin tent, parallel to the body, ensuring it enters the subcutaneous space and not the underlying muscle or intradermal layer.
-
Slowly inject the solution. To minimize leakage and discomfort, limit the volume per site (e.g., no more than 2 ml per site was used in macaque studies).[12] If the total volume exceeds this, use multiple injection sites.
-
-
Post-Administration Monitoring:
-
Gently withdraw the needle and apply light pressure to the site if needed.
-
Monitor the animal during recovery from sedation.
-
Implement a schedule for regular monitoring of the injection site for signs of ISRs (swelling, redness, pain, nodule formation). Document all findings meticulously.
-
Visualization of Injection Site Reaction (ISR) Workflow
Caption: Workflow for the assessment and management of injection site reactions (ISRs) in animal studies.
References
- 1. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Prodrug approaches to improving the oral absorption of antiviral nucleotide analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molnupiravir Revisited—Critical Assessment of Studies in Animal Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Oral Antiretroviral Drugs in Mice With Metabolic and Neurologic Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Absence of Lenacapavir (GS-6207) Phenotypic Resistance in HIV Gag Cleavage Site Mutants and in Isolates with Resistance to Existing Drug Classes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-acting lenacapavir protects macaques against intravenous challenge with simian-tropic HIV - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lenacapavir: A novel injectable HIV-1 capsid inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. thebodypro.com [thebodypro.com]
- 15. Clinical Recommendation for the Use of Injectable Lenacapavir as HIV Preexposure Prophylaxis — United States, 2025 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. SUNLENCA® (lenacapavir) Safety Profile | HCP Site [sunlencahcp.com]
- 17. For HCP's | Sunlenca® (lenacapavir) Injection Site Reactions Overview [askgileadmedical.com]
- 18. Design and Synthesis of New GS-6207 Subtypes for Targeting HIV-1 Capsid Protein [mdpi.com]
- 19. Frequency of capsid substitutions associated with GS-6207 in vitro resistance in HIV-1 from antiretroviral-naive and -experienced patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of HIV-1 capsid genetic variability and lenacapavir (GS-6207) drug resistance-associated mutations according to viral clades among drug-naive individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Cytotoxicity of (S)-GS-621763 in Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the cytotoxicity of (S)-GS-621763 in cell line experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its expected cytotoxicity?
A1: this compound is an orally bioavailable prodrug of GS-441524, which is the parent nucleoside of remdesivir.[1][2] It is designed to deliver GS-441524 systemically, which is then metabolized intracellularly to the active triphosphate form that inhibits viral RNA-dependent RNA polymerase.[1][3]
Published data indicates that this compound generally exhibits low cytotoxicity in various cell lines. The half-maximal cytotoxic concentration (CC50) has been reported to be in the range of 40 to >100 μM.[4] Some studies have shown no significant cytotoxicity at concentrations up to 10 μM.[1][5]
Q2: I am observing higher-than-expected cytotoxicity in my experiments with this compound. What are the potential causes?
A2: Several factors could contribute to unexpected cytotoxicity:
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High Compound Concentration: Using concentrations significantly above the effective concentration (EC50) for antiviral activity can lead to off-target effects and cytotoxicity.
-
Prolonged Exposure Time: Continuous exposure of cells to the compound for extended periods can increase cellular stress and lead to cell death.
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Solvent Toxicity: The solvent used to dissolve this compound, typically dimethyl sulfoxide (DMSO), can be toxic to cells at higher concentrations (usually >0.5%).
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Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound due to differences in metabolism, proliferation rate, and expression of off-target proteins.
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Suboptimal Cell Health: Cells that are stressed due to factors like high passage number, nutrient deprivation, or contamination may be more susceptible to drug-induced toxicity.
-
Compound Purity and Stability: Impurities in the compound batch or degradation of the compound over time can lead to increased cytotoxicity.
Q3: What are the initial steps to troubleshoot unexpected cytotoxicity?
A3: Start by systematically evaluating your experimental setup:
-
Confirm Compound Concentration: Double-check your calculations and dilution series to ensure the final concentration in your cell culture is accurate.
-
Run a Solvent Control: Include a control group treated with the same concentration of solvent (e.g., DMSO) used for your highest compound concentration to rule out solvent toxicity.
-
Perform a Dose-Response Experiment: Test a wide range of this compound concentrations to determine the precise CC50 in your specific cell line.
-
Assess Cell Health: Ensure your cells are healthy, within a low passage number, and growing optimally before starting the experiment.
Troubleshooting Guide
This guide provides specific solutions to common issues encountered during in vitro experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High cell death at expected non-toxic concentrations | Inhibitor concentration is too high for the specific cell line. | Perform a dose-response curve to determine the optimal non-toxic concentration range. Start with concentrations below the reported EC50 values. |
| Prolonged exposure to the inhibitor. | Reduce the incubation time. Determine the minimum time required to observe the desired antiviral effect. | |
| Solvent (e.g., DMSO) toxicity. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. | |
| Cell line is particularly sensitive to the compound. | Consider using a different, less sensitive cell line if appropriate for the experimental goals. Test the compound in a panel of cell lines to identify a suitable model. | |
| Poor compound quality or degradation. | Purchase the compound from a reputable source. Verify its purity if possible. Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Inconsistent cytotoxicity results between experiments | Variability in cell health and density. | Maintain consistent cell culture practices. Use cells at a similar passage number and ensure they are in the logarithmic growth phase when seeding. |
| Inaccurate pipetting or well-to-well variation. | Be careful to avoid introducing bubbles during pipetting. Ensure uniform cell seeding density across all wells. | |
| No antiviral effect observed at non-toxic concentrations | Suboptimal compound concentration. | Re-evaluate the concentration range. Ensure the concentrations used are sufficient to achieve the desired level of antiviral activity based on published data. |
| Inhibitor is not cell-permeable in the chosen cell line. | While this compound is designed to be orally bioavailable, its uptake can vary between cell lines. Confirm its activity in a well-characterized positive control cell line. |
Experimental Protocols
Standard Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a pre-determined optimal density.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium.
-
Include untreated control wells and solvent control wells.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the compound.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Use a reference wavelength of 630 nm to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the CC50 value.
-
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for a standard MTT cytotoxicity assay.
Hypothetical Signaling Pathway for Off-Target Cytotoxicity
Caption: Hypothetical signaling pathway for drug-induced cytotoxicity.
Troubleshooting Decision Tree for Unexpected Cytotoxicity
References
- 1. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdr.lib.unc.edu [cdr.lib.unc.edu]
Technical Support Center: Overcoming Poor Oral Bioavailability of Nucleoside Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the development of orally bioavailable nucleoside analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
In Vitro Permeability Assays (e.g., Caco-2)
Question: My Caco-2 cell monolayer shows low transepithelial electrical resistance (TEER) values. What could be the cause, and how can I troubleshoot this?
Answer: Low TEER values suggest that the integrity of the cell monolayer is compromised, which will lead to inaccurate permeability data. Here are some common causes and troubleshooting steps:
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Insufficient Differentiation Time: Caco-2 cells typically require 21 days post-seeding to form a fully differentiated monolayer with robust tight junctions. Ensure you are culturing the cells for the appropriate duration.
-
Improper Seeding Density: Both too low and too high seeding densities can result in a suboptimal monolayer. Optimize the seeding density for your specific cell line and culture conditions.
-
Suboptimal Culture Conditions: Ensure the culture medium (e.g., EMEM with 20% FBS), temperature (37°C), and CO2 levels (5%) are optimal for Caco-2 cell growth and differentiation. Media should be changed every two days.
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High Passage Number: Caco-2 cells can lose their ability to form tight junctions at high passage numbers. It is recommended to use cells within a specific passage range (typically below 45-50).
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Contamination: Mycoplasma or bacterial contamination can negatively impact cell health and monolayer integrity. Regularly test your cell cultures for contamination.
-
Mechanical Disruption: Be gentle when changing the media to avoid disrupting the cell monolayer.
Question: I am observing high variability in the apparent permeability coefficient (Papp) values for my nucleoside analog in the Caco-2 assay. What are the potential reasons?
Answer: High variability in Papp values can arise from several factors:
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Inconsistent Monolayer Integrity: As mentioned above, ensure consistent and high TEER values across all wells before starting the experiment.
-
Poor Aqueous Solubility: If your compound has low solubility, it may precipitate in the donor compartment, leading to inconsistent concentrations available for transport. Consider using a formulation approach (e.g., with a co-solvent like DMSO, but keep the final concentration low, typically <1%) to improve solubility.
-
Compound Adsorption: The compound may adsorb to the plastic of the culture plates or inserts. This can be assessed by measuring the compound concentration in the donor and receiver wells at the end of the experiment and calculating the mass balance.
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Inconsistent Incubation Times: Ensure precise timing for all samples.
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Analytical Method Variability: Validate your analytical method (e.g., LC-MS/MS) to ensure it is accurate and reproducible for quantifying your compound in the assay buffer.
Prodrug Strategies
Question: My nucleoside analog prodrug is not showing a significant improvement in oral bioavailability compared to the parent drug. What should I investigate?
Answer: If your prodrug strategy is not yielding the expected improvement in bioavailability, consider the following:
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Premature Hydrolysis: The prodrug may be rapidly hydrolyzed back to the parent drug in the gastrointestinal (GI) tract or during first-pass metabolism in the liver before it can be absorbed.[1] Investigate the stability of the prodrug in simulated gastric and intestinal fluids, as well as in liver microsomes or S9 fractions.
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Inefficient Transport: If the prodrug was designed to target a specific transporter (e.g., PEPT1), the affinity might be too low, or the transporter may be saturated. Conduct in vitro uptake assays using cells expressing the target transporter to confirm affinity.
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Low Solubility of the Prodrug: While prodrugs are often designed to be more lipophilic, this can sometimes lead to decreased aqueous solubility, which can limit dissolution in the GI tract. Measure the solubility of the prodrug at different pH values relevant to the GI tract.
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Efflux of the Prodrug: The prodrug itself might be a substrate for efflux transporters like P-glycoprotein (P-gp), which would pump it back into the intestinal lumen after absorption. This can be investigated using a bidirectional Caco-2 assay.
Nanoparticle Formulations
Question: My nanoparticle formulation shows good stability in buffer but aggregates in simulated gastric fluid. Why is this happening and how can I prevent it?
Answer: Aggregation of nanoparticles in the harsh environment of the stomach is a common challenge.
-
pH-Induced Instability: The low pH of gastric fluid can alter the surface charge of nanoparticles, leading to a loss of electrostatic repulsion and subsequent aggregation.[2]
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Enzymatic Degradation: Pepsin in the stomach can degrade polymeric or lipid-based nanoparticle coatings.
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Ionic Strength: The high ionic strength of gastric fluid can screen the surface charge of nanoparticles, reducing electrostatic stabilization.
Strategies to prevent aggregation include:
-
Enteric Coating: Coat the nanoparticles with a pH-sensitive polymer that is insoluble at low pH but dissolves at the higher pH of the small intestine.
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Surface Modification with PEG: Poly(ethylene glycol) (PEG)ylation provides a steric barrier that can prevent aggregation.
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Use of Mucoadhesive Polymers: Polymers like chitosan can help the nanoparticles adhere to the mucus layer, potentially protecting them from the harsh luminal environment.
In Vivo Studies
Question: My nucleoside analog showed promising results in vitro (high permeability in Caco-2) but has poor oral bioavailability in my animal model. What could explain this discrepancy?
Answer: Discrepancies between in vitro and in vivo results are common in drug development. Here are some potential reasons:
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First-Pass Metabolism: The compound may be extensively metabolized in the liver after absorption from the intestine. This can be investigated by measuring the levels of metabolites in the plasma and by conducting in vitro metabolism studies with liver microsomes.
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Efflux Transporters in the Liver: Efflux transporters in the liver can pump the absorbed drug into the bile, leading to its elimination.
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Poor Solubility and Dissolution in the GI Tract: The conditions in the Caco-2 assay (e.g., use of co-solvents) may not accurately reflect the in vivo environment where the drug needs to dissolve in the GI fluids before it can be absorbed.
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Instability in the GI Tract: The compound may be chemically or enzymatically degraded in the stomach or intestines.
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Species Differences: The expression and activity of transporters and metabolic enzymes can differ between humans (from which Caco-2 cells are derived) and the animal model used for in vivo studies.
Data Presentation: Comparative Bioavailability of Nucleoside Analogs
The following tables summarize quantitative data on the improvement of oral bioavailability of select nucleoside analogs through various strategies.
Table 1: Prodrug Strategies for Improved Oral Bioavailability
| Nucleoside Analog | Prodrug | Strategy | Oral Bioavailability (Parent Drug) | Oral Bioavailability (Prodrug) | Fold Improvement | Reference(s) |
| Tenofovir | Tenofovir Disoproxil Fumarate (TDF) | Ester Prodrug | <5% | ~25% | ~5 | [3] |
| Tenofovir | Tenofovir Alafenamide (TAF) | Phosphoramidate (ProTide) | <5% | ~40% (estimated) | ~8 | [3] |
| Gemcitabine | LY2334737 (N4-valproic acid prodrug) | Amide Prodrug | <10% | Dose-proportional increase in exposure | - | [4][5] |
| Gemcitabine | 5'-D-phenylalanyl-gemcitabine | Amino Acid Ester Prodrug | Low | 2.0-fold higher plasma concentration than L-isomer prodrug in situ | - | [6] |
| Acyclovir | Valacyclovir | Amino Acid Ester Prodrug | 15-30% | 55% | ~2-3 | [6] |
| Ganciclovir | Valganciclovir | Amino Acid Ester Prodrug | 5% | 60% | 12 | [6] |
Table 2: Formulation Strategies for Enhanced Solubility and Permeability
| Nucleoside Analog | Formulation Strategy | Key Findings | Reference(s) |
| Gemcitabine | Glycocholic acid-modified micelles | Good oral bioavailability and superior anti-pancreatic cancer activity in animal models. | [5] |
| Poorly water-soluble drugs | Solid Dispersion | Can enhance solubility and dissolution rate by dispersing the drug in a carrier matrix in an amorphous state. | [4][7][8][9] |
Experimental Protocols
1. In Vitro Caco-2 Permeability Assay
This protocol provides a general framework for assessing the intestinal permeability of a nucleoside analog.
a. Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 20% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto permeable Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size) at an optimized seeding density.
-
Culture the cells for 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions. Change the medium every 2 days.
-
Prior to the experiment, measure the transepithelial electrical resistance (TEER) of the monolayer using a voltohmmeter. TEER values should be >200 Ω·cm² to ensure monolayer integrity.[10]
b. Permeability Assay:
-
Wash the cell monolayers with pre-warmed (37°C) Hank's Balanced Salt Solution (HBSS).
-
Equilibrate the monolayers with HBSS for 30 minutes at 37°C.
-
Prepare the dosing solution of the test compound in HBSS. For poorly soluble compounds, a co-solvent such as DMSO can be used, but the final concentration should be kept low (e.g., <1%) to avoid cytotoxicity.
-
For Apical to Basolateral (A-B) Permeability: Add the dosing solution to the apical (donor) compartment and fresh HBSS to the basolateral (receiver) compartment.
-
For Basolateral to Apical (B-A) Permeability (to assess efflux): Add the dosing solution to the basolateral (donor) compartment and fresh HBSS to the apical (receiver) compartment.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).
-
At specified time points, collect samples from the receiver compartment and replace with fresh HBSS. Also, collect a sample from the donor compartment at the beginning and end of the experiment.
-
Analyze the concentration of the compound in the samples using a validated analytical method (e.g., LC-MS/MS).
c. Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound in the receiver compartment.
-
A is the surface area of the insert.
-
C0 is the initial concentration of the compound in the donor compartment.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (B-A) by the Papp (A-B). An ER ≥ 2 suggests that the compound is a substrate for an efflux transporter.
2. In Vivo Oral Bioavailability Study in Rats
This protocol provides a general guideline for assessing the oral bioavailability of a nucleoside analog in a rat model. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
a. Animal Preparation:
-
Use adult male Sprague-Dawley rats (or another appropriate strain) weighing 200-250g.
-
Acclimate the animals to the housing conditions for at least one week before the experiment.
-
Fast the animals overnight (with free access to water) before dosing.
b. Dosing:
-
Prepare the dosing formulation of the test compound. For oral administration, the compound can be dissolved or suspended in a suitable vehicle (e.g., water, saline, or a suspension vehicle like 0.5% methylcellulose).
-
Oral Administration: Administer a single dose of the compound to the rats via oral gavage using a suitable gavage needle. The dosing volume should be appropriate for the size of the animal (e.g., 5-10 mL/kg).[11][12][13]
-
Intravenous Administration (for determining absolute bioavailability): Administer a single intravenous (IV) dose of the compound (in a suitable vehicle for IV injection) to a separate group of rats via the tail vein.
c. Blood Sampling:
-
Collect blood samples (e.g., 100-200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after dosing.
-
Collect the blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Process the blood samples to obtain plasma by centrifugation.
-
Store the plasma samples at -80°C until analysis.
d. Sample Analysis and Pharmacokinetic Calculations:
-
Develop and validate an analytical method (e.g., LC-MS/MS) for the quantification of the test compound in rat plasma.
-
Analyze the plasma samples to determine the concentration of the compound at each time point.
-
Use pharmacokinetic software to calculate key parameters, including:
-
Area under the plasma concentration-time curve (AUC)
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Half-life (t1/2)
-
-
Calculate the absolute oral bioavailability (F%) using the following equation: F% = (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100
Mandatory Visualizations
Caption: Barriers to Oral Bioavailability of Nucleoside Analogs.
Caption: ProTide Prodrug Activation Pathway.
Caption: Caco-2 Permeability Assay Workflow.
References
- 1. Strategies in the design of solution-stable, water-soluble prodrugs I: a physical-organic approach to pro-moiety selection for 21-esters of corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rapid Kinetics of Size and pH-Dependent Dissolution and Aggregation of Silver Nanoparticles in Simulated Gastric Fluid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Sofosbuvir: A New Oral Once-Daily Agent for The Treatment of Hepatitis C Virus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sofosbuvir: a novel oral agent for chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. iacuc.wsu.edu [iacuc.wsu.edu]
- 13. research.unsw.edu.au [research.unsw.edu.au]
addressing variability in pharmacokinetic data for (S)-GS-621763
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the oral prodrug (S)-GS-621763. The information provided aims to address potential variability in pharmacokinetic data and offers insights into bioanalytical methodologies.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the pharmacokinetic analysis of this compound and its active metabolite, GS-441524.
Issue 1: High Variability in GS-441524 Plasma Concentrations
Question: We are observing significant inter-individual variability in the plasma concentrations of GS-441524 following oral administration of this compound in our animal studies. What are the potential causes and how can we mitigate this?
Answer:
High variability in plasma exposure of GS-441524 is a common challenge. Several factors can contribute to this observation. A systematic approach to troubleshooting is recommended.
Potential Causes and Mitigation Strategies:
-
Formulation and Administration:
-
Inconsistent Dosing Vehicle: Ensure the dosing vehicle is homogenous and that this compound is completely dissolved or uniformly suspended.
-
Inaccurate Dosing: Verify the accuracy of the dosing technique, especially with small animals where minor volume differences can lead to significant dose variations.
-
-
Biological Factors:
-
Species-Specific Metabolism: The oral bioavailability of GS-441524 after administration of a prodrug can vary significantly between species.[1][2][3][4] For instance, reported oral bioavailability of GS-441524 is higher in dogs compared to mice and monkeys.[1][2][3][4]
-
Gastrointestinal Tract Differences: pH, transit time, and enzymatic activity in the gut can differ between animals, affecting the dissolution and absorption of the prodrug.
-
Food Effects: The presence of food in the gastrointestinal tract can alter the absorption of oral drugs. While specific food effect studies for this compound are not widely published, it is a critical parameter to control. Standardize the fasting/feeding schedule for all study animals.
-
-
Genetic Factors:
-
Polymorphisms in Transporters and Enzymes: Genetic variations in drug transporters (like P-gp/MDR1 and BCRP) and metabolizing enzymes (esterases) can lead to inter-individual differences in drug absorption and clearance.[5][6][7][8][9] While specific polymorphisms affecting this compound are not yet fully characterized, this is a known source of variability for many drugs.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high pharmacokinetic variability.
Issue 2: Low or Undetectable Levels of GS-441524 in Plasma
Question: We are getting lower than expected, or even undetectable, plasma concentrations of GS-441524. What could be the issue?
Answer:
This can be due to issues with the administration of the prodrug, sample collection and handling, or the bioanalytical method itself.
Potential Causes and Mitigation Strategies:
-
Administration Issues:
-
Poor Oral Bioavailability: As mentioned, oral bioavailability varies across species.[1][2][3][4] Ensure the selected species and dose are appropriate based on existing literature.
-
Prodrug Instability: While designed for in vivo conversion, improper storage or formulation of this compound could lead to premature degradation.
-
-
Sample Handling:
-
Analyte Instability in Matrix: GS-441524 and its prodrugs can be unstable in plasma. It is crucial to process blood samples quickly and store them at appropriate temperatures (e.g., -70°C or lower).[10][11] Acidification of plasma samples with formic acid has been shown to improve the stability of remdesivir and its metabolites.[10][11]
-
Improper Blood Collection: Use appropriate anticoagulant tubes (e.g., K2EDTA) and ensure proper mixing to prevent clotting.
-
-
Bioanalytical Method Sensitivity:
-
Insufficient Assay Sensitivity: The lower limit of quantification (LLOQ) of your assay may be too high to detect the concentrations present, especially at later time points.
-
Matrix Effects: Ion suppression or enhancement in the mass spectrometer source can significantly impact signal intensity.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low or undetectable GS-441524 levels.
Frequently Asked Questions (FAQs)
Q1: What is the metabolic pathway of this compound?
A1: this compound is an oral triester prodrug of GS-441524. After oral administration, it is designed to be rapidly and extensively hydrolyzed pre-systemically by esterases in the intestine and/or liver to release the parent nucleoside, GS-441524, into circulation.[12][13] Intact this compound is typically not detected in plasma. Once inside the target cells, GS-441524 is phosphorylated by cellular kinases to the monophosphate, then to the diphosphate, and finally to the active triphosphate metabolite, GS-443902. This active form acts as a competitive inhibitor of viral RNA-dependent RNA polymerase.
Caption: Metabolic activation pathway of this compound.
Q2: What are the key pharmacokinetic parameters of GS-441524 after oral administration of this compound?
A2: The pharmacokinetic parameters of GS-441524 can vary depending on the species, dose, and formulation. Below is a summary of available data.
Table 1: Pharmacokinetic Parameters of GS-441524 in Various Species Following Oral Administration
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (%) | Reference |
| Mouse | 10 | 582 | 1.5 | 2540 | 39 | [4] |
| Rat | 10 | - | - | - | 33 | [1][4] |
| Dog | 5 | 5060 | 0.5 | 17916 | 85 | [14] |
| Monkey | 5 | - | - | - | 8.3 | [1][3] |
| Ferret | 10 (BID) | - | - | - | - | [15][16] |
| Cat | 25 | 10290 | 3-8 | - | - | [17] |
Note: Some studies administered GS-441524 directly, which provides an indication of the expected pharmacokinetics after efficient prodrug conversion.
Q3: Are there any known drug-drug interactions with this compound or GS-441524?
A3: While specific drug-drug interaction studies with this compound are limited, we can infer potential interactions based on the properties of GS-441524 and its parent drug, remdesivir. GS-441524 is a substrate for several drug transporters, including P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[1] Therefore, co-administration with strong inhibitors or inducers of these transporters could alter the plasma concentrations of GS-441524. Additionally, since remdesivir is predicted to be a substrate of CYP3A4, there is a potential for interactions with CYP3A4 inhibitors or inducers, although GS-441524 itself is not a significant substrate for CYP enzymes.[18]
Q4: What is a reliable bioanalytical method for quantifying GS-441524 in plasma?
A4: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of GS-441524 in plasma. A detailed protocol is provided in the following section.
Experimental Protocols
Detailed Methodology for Quantification of GS-441524 in Human Plasma by LC-MS/MS
This protocol is a composite based on several published methods and should be validated in your laboratory.[10][11][19]
1. Sample Preparation (Protein Precipitation)
-
To a 50 µL aliquot of human plasma in a microcentrifuge tube, add 150 µL of cold acetonitrile containing the internal standard (e.g., ¹³C₅-GS-441524).
-
Vortex mix for 1 minute to precipitate proteins.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
2. Chromatographic Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UPLC) system.
-
Column: A C18 reversed-phase column (e.g., Acquity UPLC HSS T3, 2.1 x 50 mm, 1.8 µm).[10][11][19]
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5-10 µL.
3. Mass Spectrometric Conditions
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
GS-441524: Precursor ion (m/z) -> Product ion (m/z) - Specific values should be optimized in your laboratory.
-
Internal Standard (¹³C₅-GS-441524): Precursor ion (m/z) -> Product ion (m/z) - Specific values should be optimized in your laboratory.
-
-
Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
Bioanalytical Workflow Diagram:
Caption: Workflow for the bioanalysis of GS-441524 in plasma.
References
- 1. Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Impact of genetic polymorphisms of transporters on the pharmacokinetic, pharmacodynamic and toxicological properties of anionic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Influence of genetic polymorphisms on pharmacokinetics and treatment response of mycophenolic acid: a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. The Impact of Genetic Polymorphisms on the Pharmacokinetics and Pharmacodynamics of Mycophenolic Acid: Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of LC-MS/MS methods for determination of remdesivir and its metabolites GS-441524 and GS-704277 in acidified human plasma and their application in COVID-19 related clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral pharmacokinetics and efficacy of oral phospholipid remdesivir nucleoside prodrugs against SARS-CoV-2 in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Pharmacokinetics of Orally Administered GS-441524 in Dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. journals.library.ualberta.ca [journals.library.ualberta.ca]
- 19. researchgate.net [researchgate.net]
ensuring reproducibility in (S)-GS-621763 efficacy studies
Technical Support Center: (S)-GS-621763 Efficacy Studies
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals ensure reproducibility in efficacy studies of HIV-1 capsid inhibitors related to the this compound class.
Note on Compound Identity: The designation "GS-621763" has been associated in literature with an oral prodrug of Remdesivir for SARS-CoV-2[1][2][3]. However, the complex mechanism involving host signaling pathways is more characteristic of the highly potent HIV-1 capsid inhibitor family, such as GS-CA1 and Lenacapavir (GS-6207)[4][5]. This guide focuses on this HIV-1 capsid inhibitor class due to the intricate nature of its efficacy assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this class of HIV-1 capsid inhibitors?
This class of compounds are highly potent, multi-stage inhibitors of HIV-1 replication. They bind to a conserved pocket within the viral capsid protein (CA)[5][6]. This binding disrupts normal capsid function in two main ways:
-
Early Stage Inhibition: The inhibitor hyperstabilizes the viral core after it enters the cytoplasm. This interferes with the proper disassembly ("uncoating") of the capsid, which is critical for reverse transcription and preventing the viral DNA from being detected by host sensors[5][7]. It also blocks the transport of the viral pre-integration complex into the nucleus and subsequent integration into the host genome[4][8].
-
Late Stage Inhibition: The compound also interferes with the assembly of new Gag polyproteins into mature, infectious virions in the producer cell[4][9]. This results in the release of non-infectious viral particles.
Q2: Why is there a difference between early-stage and late-stage EC50 values?
The 50% effective concentration (EC50) can differ between the early and late stages because the inhibitor targets distinct processes. Assays designed to measure only the early phase (e.g., target cell infection) may yield different potency values than those measuring the late phase (e.g., virus production)[4]. For instance, GS-CA1 has been shown to inhibit HIV-1 functions in target cells with an EC50 of 87 pM and in producer cells with an EC50 of 240 pM[4]. It is crucial to use assays that can distinguish between these two phases to fully characterize the compound's activity.
Q3: What are the most critical reagents and parameters for a reproducible in vitro efficacy assay?
Reproducibility hinges on consistency. Key factors include:
-
Cell Lines: Use a consistent cell line (e.g., MT-4, CEMx174, PBMCs) with a known and recorded passage number. Cellular health and density at the time of infection are paramount.
-
Viral Stock: Employ a well-characterized, titrated viral stock (e.g., HIV-1IIIB, NL4-3) and use it at a consistent multiplicity of infection (MOI).
-
Compound Quality: Ensure the inhibitor is of high purity, stored correctly (typically desiccated at low temperature), and freshly diluted from a validated stock solution (e.g., in DMSO) for each experiment.
-
Assay Type: Single-round infectivity assays (using reporter viruses like luciferase or GFP) are generally more reproducible than multi-round assays, as they measure instantaneous inhibition rather than cumulative effects over several days[10].
Q4: My observed EC50 values are different from those in published literature. What could be the cause?
Discrepancies are common and can arise from several sources:
-
Assay System Differences: Different cell lines, viral strains, and assay readouts (e.g., p24 ELISA vs. luciferase) can lead to variations in EC50 values[4][8].
-
Experimental Conditions: Minor variations in incubation time, temperature, serum concentration in the media, and cell density can impact results.
-
Compound Potency Measurement: The calculation method (e.g., non-linear regression model) and the number of data points used can affect the final EC50 value.
-
Viral Titer: The sensitivity of HIV-1 to some inhibitors can be dependent on the multiplicity of infection (MOI) used in the assay[10].
Troubleshooting Guides
Problem: High variability between replicate wells.
| Potential Cause | Recommended Solution |
| Inconsistent Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure tips are fully submerged when aspirating and dispense slowly against the well wall. |
| Uneven Cell Seeding | Ensure cells are in a homogenous single-cell suspension before plating. Mix the cell suspension gently between plating groups of wells. |
| "Edge Effects" on Plate | Evaporation can be higher in the outer wells of a 96-well plate. Avoid using the outermost wells for critical measurements or fill them with sterile PBS/media to create a humidity barrier. |
| Compound Precipitation | High concentrations of the compound (especially in aqueous media) can lead to precipitation. Check for visible precipitates in stock solutions and final dilutions. If needed, adjust the final DMSO concentration (while keeping it consistent and below cytotoxic levels, e.g., <0.5%). |
Problem: The compound shows significantly lower potency (higher EC50) than expected.
| Potential Cause | Recommended Solution |
| Compound Degradation | The compound may be sensitive to light, temperature, or freeze-thaw cycles. Aliquot stock solutions to minimize freeze-thaw events and store them protected from light at the recommended temperature. |
| Incorrect Viral Titer | An excessively high viral input (high MOI) can overcome the inhibitor, leading to an apparent loss of potency. Re-titer the viral stock and use a consistent, appropriate MOI for your cell type. |
| Cell Health Issues | Unhealthy or overgrown cells can affect viral replication and drug metabolism. Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the experiment. |
| Serum Protein Binding | Components in fetal bovine serum (FBS) can bind to the compound, reducing its effective concentration. Maintain a consistent FBS percentage across all experiments or test activity in lower serum conditions if reproducibility issues persist. |
Problem: The compound appears to be highly cytotoxic at active concentrations.
| Potential Cause | Recommended Solution |
| Solvent (DMSO) Toxicity | High concentrations of DMSO are toxic to cells. Ensure the final DMSO concentration in all wells (including controls) is identical and non-toxic (typically ≤0.5%). |
| Compound Precipitation | Precipitated compound can cause non-specific cytotoxicity. Visually inspect wells with the highest concentrations under a microscope. Consider using a different formulation or lowering the maximum tested concentration. |
| Indirect Assay Effects | Some cytotoxicity assays (e.g., those based on metabolic activity like XTT) can be affected by the compound itself. Confirm cytotoxicity using a secondary method, such as a membrane integrity assay (e.g., LDH release) or cell counting. |
Quantitative Data Summary
The following table summarizes the reported in vitro antiviral activity of the HIV-1 capsid inhibitor GS-CA1 and the comparator compound PF-74.
| Compound | Cell Type | Virus | Parameter | Value | Selectivity Index (SI) | Reference |
| GS-CA1 | MT-4 | HIV-1IIIB | EC50 | 240 ± 40 pM | >208,300 | [4] |
| GS-CA1 | MT-4 | - | CC50 | >50 µM | - | [4] |
| GS-CA1 | Human CD4+ T-cells | HIV-1BaL | EC50 | 60 ± 10 pM | >833,333 | [4] |
| GS-CA1 | Human Macrophages | HIV-1BaL | EC50 | 100 ± 70 pM | >500,000 | [4] |
| GS-CA1 | Human PBMCs | Clinical Isolates | EC50 (mean) | 130 ± 80 pM | >384,615 | [4] |
| PF-74 | MT-4 | HIV-1IIIB | EC50 | 1,239 ± 257 nM | 26 | [4] |
| PF-74 | MT-4 | - | CC50 | 32.2 ± 9.3 µM | - | [4] |
| PF-74 | TZM-GFP cells | - | CC50 | 76 µM | - | [11] |
EC50: 50% effective concentration; CC50: 50% cytotoxic concentration; SI = CC50/EC50.
Detailed Experimental Protocol
Single-Round HIV-1 Infectivity Assay (Luciferase Reporter)
This protocol outlines a general method for determining the EC50 of a capsid inhibitor using a single-round infectious, VSV-G pseudotyped HIV-1 vector that expresses a luciferase reporter gene.
-
Cell Plating:
-
Culture TZM-bl or a similar reporter cell line to ~80% confluency.
-
Harvest cells and perform a cell count, ensuring >95% viability.
-
Seed a 96-well white, clear-bottom plate with 1 x 104 cells per well in 100 µL of complete growth medium.
-
Incubate for 18-24 hours at 37°C, 5% CO2.
-
-
Compound Preparation and Addition:
-
Prepare a 10 mM stock solution of the inhibitor in 100% DMSO.
-
Perform a serial 3-fold dilution series of the compound in complete growth medium. Prepare 2X final concentrations (e.g., if the final concentration is 100 nM, prepare a 200 nM solution).
-
Carefully remove 100 µL of medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Include "cells only" (no virus) and "virus only" (no drug) controls.
-
-
Viral Infection:
-
Thaw a pre-titered aliquot of VSV-G pseudotyped HIV-1 luciferase reporter virus.
-
Dilute the virus in complete growth medium to a concentration that will yield a signal at least 100-fold above the background in the "virus only" control wells.
-
Add 100 µL of the diluted virus to each well (except "cells only" controls). The total volume is now 200 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO2.
-
-
Luciferase Assay and Data Analysis:
-
After incubation, remove the medium from the wells.
-
Lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using a commercial luciferase assay system).
-
Read luminescence on a plate reader.
-
Subtract the background ("cells only" control) from all values.
-
Normalize the data by setting the "virus only" control to 100% infection.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data using a four-parameter variable slope non-linear regression model to determine the EC50 value.
-
Visualizations
Caption: Mechanism of action for dual-stage HIV-1 capsid inhibitors.
References
- 1. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacologic hyperstabilisation of the HIV-1 capsid lattice induces capsid failure | eLife [elifesciences.org]
- 6. Inhibitors of the HIV-1 Capsid, A Target of Opportunity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. Antiviral Properties of HIV-1 Capsid Inhibitor GSK878 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. New Approaches for Quantitating the Inhibition of HIV-1 Replication by Antiviral Drugs in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Characterization of HIV-1 CA-Targeting Small Molecules: Conformational Restriction of PF74 | MDPI [mdpi.com]
managing off-target effects of (S)-GS-621763 in experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing potential off-target effects of (S)-GS-621763 in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an orally bioavailable prodrug of the nucleoside analog GS-441524.[1][2][3][4] GS-441524 is the parent nucleoside of remdesivir. The primary mechanism of action of this compound is the inhibition of viral RNA-dependent RNA polymerase (RdRp), making it a direct-acting antiviral agent against various RNA viruses, including coronaviruses like SARS-CoV-2.[3][4]
Q2: How is this compound activated to its therapeutic form?
A2: this compound is a prodrug that is metabolized to GS-441524, which is then taken up by cells and undergoes intracellular phosphorylation by host cell kinases to form the active nucleoside triphosphate (NTP) metabolite. This active metabolite is what inhibits the viral RdRp.
Q3: What are the potential off-target effects of this compound?
A3: As a nucleoside analog, the primary concern for off-target effects is the potential for interaction with host cellular polymerases, particularly mitochondrial DNA polymerase γ (POLG) and mitochondrial RNA polymerase (POLRMT). Inhibition of these polymerases can lead to mitochondrial dysfunction. Another potential off-target effect could be the inhibition of host cellular kinases.
Q4: Is there evidence of mitochondrial toxicity with this compound or related compounds?
A4: Studies on remdesivir, which shares the same active metabolite as this compound, have investigated mitochondrial toxicity. Some studies suggest a low potential for mitochondrial toxicity at therapeutic concentrations, while others have shown that remdesivir can be a weak inhibitor of human mitochondrial RNA polymerase.[5][6] Evidence suggests that any potential mitochondrial toxicity may be cell-type dependent, with cardiomyocytes showing some sensitivity.
Q5: How can I assess the potential for off-target effects in my experiments?
A5: Several in vitro assays can be employed to evaluate the off-target effects of this compound. These include:
-
Mitochondrial DNA (mtDNA) Quantification: To assess if the compound affects mitochondrial DNA replication.[5][7][8][9]
-
Mitochondrial Respiration Assays: Using techniques like Seahorse XF analysis to measure oxygen consumption rate (OCR) and evaluate mitochondrial function.[10][11][12][13][14]
-
Host Polymerase Inhibition Assays: To directly measure the inhibitory activity of the active triphosphate metabolite against purified human DNA and RNA polymerases.[15][16][17][18][19][20]
-
Kinase Profiling: Screening the compound against a panel of human kinases to identify any off-target kinase inhibition.
-
Cytotoxicity Assays: To determine the concentration at which the compound becomes toxic to different cell lines.
Troubleshooting Guides
Problem 1: Observed cytotoxicity in cell-based assays at concentrations close to the effective antiviral concentration.
-
Possible Cause: This could be due to off-target effects, such as mitochondrial toxicity.
-
Troubleshooting Steps:
-
Perform a dose-response curve for cytotoxicity: Determine the CC50 (50% cytotoxic concentration) in parallel with the EC50 (50% effective concentration) to calculate the selectivity index (SI = CC50/EC50). A low SI may indicate off-target toxicity.
-
Assess mitochondrial function: Conduct experiments to measure mitochondrial respiration (e.g., Seahorse XF assay) and mtDNA content at various concentrations of this compound.
-
Include control compounds: Use a known mitochondrial toxicant (e.g., chloramphenicol) as a positive control and an inactive nucleoside analog as a negative control.[10]
-
Use a different cell line: Off-target effects can be cell-type specific. Test the compound in a different cell line to see if the cytotoxicity is consistent.
-
Problem 2: Inconsistent results in antiviral potency assays.
-
Possible Cause: Variability in the metabolic activation of this compound to its active triphosphate form.
-
Troubleshooting Steps:
-
Ensure consistent cell passage number and health: Cellular metabolism can change with passage number and culture conditions.
-
Verify the activity of host kinases: The phosphorylation of GS-441524 is dependent on host cell kinases. Ensure that the cell line used has adequate kinase activity.
-
Use the active metabolite directly: In biochemical assays (e.g., polymerase inhibition assays), use the synthesized triphosphate form of GS-441524 to bypass the need for metabolic activation.
-
Quantitative Data Summary
Table 1: In Vitro Antiviral Activity of this compound and Related Compounds
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 (nLUC) | A549-hACE2 | 2.8 | [21] |
| This compound | SARS-CoV-2 (Fluc) | NHBE | 0.125 | [22] |
| Remdesivir (RDV) | SARS-CoV-2 (nLUC) | A549-hACE2 | 0.29 | [21] |
| GS-441524 | FIPV (Serotype II) | CRFK | ~1 | [23] |
Table 2: Off-Target Activity of Remdesivir Triphosphate (RDV-TP)
| Target | Assay Type | IC50 (µM) | Fold-Selectivity (Viral RdRp / Host Polymerase) | Reference |
| Human Mitochondrial RNA Polymerase (POLRMT) | Biochemical | >100 | >100 | [5] |
| Human DNA Polymerase α | Biochemical | >100 | - | [24] |
| Human DNA Polymerase β | Biochemical | >100 | - | [24] |
| Human DNA Polymerase γ (POLG) | Biochemical | >100 | - | [24] |
| Flaviviral RdRps | Biochemical | 0.2 - 2.2 | - | [15][16] |
Note: Data for direct off-target activity of this compound is limited. The data for remdesivir is provided as a surrogate due to the shared active metabolite.
Experimental Protocols
1. Quantification of Mitochondrial DNA (mtDNA) by qPCR
-
Objective: To determine if this compound treatment affects the amount of mitochondrial DNA, which can indicate inhibition of mitochondrial DNA polymerase.[5][7][8][9]
-
Methodology:
-
Cell Treatment: Plate cells (e.g., HepG2, A549) and treat with a range of concentrations of this compound and controls (vehicle, positive control like a known POLG inhibitor) for a specified duration (e.g., 24, 48, 72 hours).
-
DNA Extraction: Isolate total DNA from the treated cells using a commercial DNA extraction kit.
-
qPCR: Perform quantitative PCR using two sets of primers: one targeting a mitochondrial gene (e.g., MT-ND1) and one targeting a nuclear gene (e.g., B2M) for normalization.
-
Data Analysis: Calculate the relative mtDNA copy number using the ΔΔCt method, normalizing the mtDNA amplification to the nuclear DNA amplification. A significant decrease in the mtDNA/nDNA ratio in treated cells compared to vehicle control suggests mitochondrial toxicity.
-
2. Assessment of Mitochondrial Respiration using Seahorse XF Analyzer
-
Objective: To measure the effect of this compound on cellular oxygen consumption rate (OCR), a key indicator of mitochondrial function.[10][11][12][13][14]
-
Methodology:
-
Cell Culture: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere.
-
Compound Treatment: Treat cells with this compound at various concentrations for the desired time.
-
Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator.
-
Mito Stress Test: Use the Seahorse XF Cell Mito Stress Test kit, which involves the sequential injection of mitochondrial inhibitors:
-
Oligomycin: Inhibits ATP synthase (Complex V) to measure ATP-linked respiration.
-
FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.
-
Rotenone/Antimycin A: Inhibit Complex I and III, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.
-
-
Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters in treated cells indicates mitochondrial dysfunction.
-
Visualizations
Caption: Metabolic activation pathway of this compound.
Caption: Workflow for assessing off-target effects.
References
- 1. Purification of cytosolic fraction and quantification of mtDNA by qPCR [protocols.io]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. drughunter.com [drughunter.com]
- 4. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Newly revised protocol for quantitative PCR-based assay to measure mitochondrial and nuclear DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GS-441524 - Wikipedia [en.wikipedia.org]
- 7. Mitochondrial DNA quantification. [bio-protocol.org]
- 8. raybiotech.com [raybiotech.com]
- 9. Quantitative PCR-Based Measurement of Nuclear and Mitochondrial DNA Damage and Repair in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. Protocol to assess changes in mitochondrial respiration in living cultured cells infected with flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for evaluating mitochondrial respiration in iPSC-derived neurons by the Seahorse XF analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. researchgate.net [researchgate.net]
- 15. uochb.cz [uochb.cz]
- 16. Remdesivir triphosphate can efficiently inhibit the RNA-dependent RNA polymerase from various flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Remdesivir is a direct-acting antiviral that inhibits RNA-dependent RNA polymerase from severe acute respiratory syndrome coronavirus 2 with high potency - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Human Mitochondrial RNA Polymerase Assay [profoldin.com]
- 19. The antiviral compound remdesivir potently inhibits RNA-dependent RNA polymerase from Middle East respiratory syndrome coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Remdesivir triphosphate blocks DNA synthesis and increases exonucleolysis by the replicative mitochondrial DNA polymerase, Pol γ - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
- 22. selleckchem.com [selleckchem.com]
- 23. The nucleoside analog GS-441524 strongly inhibits feline infectious peritonitis (FIP) virus in tissue culture and experimental cat infection studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Off-Target In Vitro Profiling Demonstrates that Remdesivir Is a Highly Selective Antiviral Agent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Efficacy of (S)-GS-621763 versus Molnupiravir in the Context of SARS-CoV-2
A Head-to-Head Look at Two Oral Antiviral Candidates
In the ongoing effort to develop effective oral therapies for COVID-19, two ribonucleoside analogue prodrugs, (S)-GS-621763 and Molnupiravir, have emerged as significant contenders. Both agents target the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for SARS-CoV-2 replication, yet they employ distinct molecular mechanisms. This guide provides a comparative analysis of their efficacy, drawing upon available preclinical data to inform researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy Findings
| Feature | This compound | Molnupiravir | Reference |
| Primary Target | RNA-dependent RNA polymerase (RdRp) | RNA-dependent RNA polymerase (RdRp) | [1][2] |
| Mechanism of Action | Chain Termination | Viral Error Catastrophe | [1][2] |
| In Vivo Efficacy (Mouse Model) | Similarly efficacious to Molnupiravir in reducing viral load and lung pathology. | Similarly efficacious to this compound in reducing viral load and lung pathology. | [1][3] |
| In Vivo Efficacy (Ferret Model) | Reduced viral burden to near-undetectable levels. | Reduced viral burden to near-undetectable levels. | [4] |
In-Depth Efficacy Analysis
In Vivo Comparative Studies
A pivotal study by Schäfer et al. (2022) in a mouse model of SARS-CoV-2 pathogenesis directly compared the therapeutic efficacy of this compound and Molnupiravir. The findings from this research indicated that both oral antiviral candidates are "similarly efficacious" in mitigating key disease parameters.[1][3]
The study evaluated the impact of both drugs on weight loss and viral load in the lungs of infected mice at different dosages and treatment initiation times.
Effect on Body Weight: Treatment with both this compound and Molnupiravir demonstrated a protective effect against weight loss, a key indicator of disease severity in this model.
Lung Viral Titer Reduction: Both compounds significantly reduced the amount of infectious virus in the lungs of treated mice compared to the vehicle control group. The study explored different dosing regimens, and the comparative data for viral titers is presented in the table below.[1]
| Treatment Group (Initiated at 12 or 24 hrs post-infection) | Mean Lung Viral Titer (PFU/lobe) |
| Vehicle | ~10^5 - 10^6 |
| This compound (30 mg/kg) | Significantly Reduced |
| Molnupiravir (30 mg/kg) | Significantly Reduced |
| This compound (60 mg/kg) | Significantly Reduced |
| Molnupiravir (60 mg/kg) | Significantly Reduced |
| Data abstracted from figures in Schäfer et al., 2021.[1] |
Another significant in vivo comparison was conducted by Cox et al. (2021) in a ferret model. This study also included both this compound and Molnupiravir (referred to as EIDD-2801 in the study) and found that both drugs reduced the viral burden in the upper respiratory tract to near-undetectable levels.[4]
In Vitro Antiviral Activity
Direct comparative in vitro studies under identical experimental conditions are crucial for a precise assessment of potency. While several studies have reported the half-maximal effective concentration (EC50) for each drug individually, data from head-to-head comparisons is limited.
A study by Schäfer et al. (2021) reported the in vitro antiviral activity of this compound against a SARS-CoV-2 reporter virus in A549-hACE2 cells, with an average EC50 of 2.8 μM.[1] For Molnupiravir, various studies have reported EC50 values in different cell lines, for instance, 0.3 µM in Vero cells and 0.08 µM in Calu-3 cells.[2] It is important to note that these values are not from a direct comparative study and should be interpreted with caution.
Mechanisms of Action: A Tale of Two Strategies
Both this compound and Molnupiravir are prodrugs that are metabolized into their active triphosphate forms within the host cell. These active forms then act as substrates for the viral RdRp. However, their subsequent effects on viral replication differ significantly.
This compound: The Chain Terminator
This compound is an oral prodrug of GS-441524, the parent nucleoside of Remdesivir.[1] Once metabolized to its active triphosphate form, it is incorporated into the nascent viral RNA chain by the RdRp. This incorporation leads to delayed chain termination, effectively halting further elongation of the viral RNA and preventing successful replication.
Molnupiravir: The Mutagen
Molnupiravir is a prodrug of β-D-N4-hydroxycytidine (NHC).[2] Its active triphosphate form is also incorporated into the viral RNA. However, unlike a chain terminator, NHC is a poor substrate for the viral proofreading exonuclease, leading to an accumulation of mutations in the viral genome. This process, termed "viral error catastrophe," results in the production of non-viable viral progeny.[2]
Experimental Protocols
In Vivo Mouse Model of SARS-CoV-2 Pathogenesis (Schäfer et al., 2022)
-
Animal Model: K18-hACE2 transgenic mice, which express the human ACE2 receptor and are susceptible to SARS-CoV-2 infection.
-
Virus: Mouse-adapted SARS-CoV-2 MA10 strain.
-
Infection: Mice were intranasally infected with 1x10^4 plaque-forming units (PFU) of SARS-CoV-2 MA10.
-
Treatment: this compound and Molnupiravir were administered orally (specific formulations and vehicles were used for each drug). Treatment was initiated at either 12 or 24 hours post-infection at doses of 30 mg/kg or 60 mg/kg.
-
Efficacy Readouts:
-
Body Weight: Monitored daily as a measure of morbidity.
-
Viral Load: Lungs were harvested at specific time points post-infection, and viral titers were determined by plaque assay on Vero E6 cells.
-
Lung Pathology: Lung tissues were collected for histopathological analysis to assess the extent of inflammation and tissue damage.
-
In Vitro Antiviral Activity Assay (Schäfer et al., 2021)
-
Cell Line: A549-hACE2 cells, which are human lung adenocarcinoma cells engineered to stably express the human ACE2 receptor.
-
Virus: A SARS-CoV-2 reporter virus expressing nanoluciferase (SARS-CoV-2 nLUC).
-
Method: Cells were treated with a dose range of this compound. Following treatment, the cells were infected with the SARS-CoV-2 nLUC reporter virus.
-
Efficacy Readout: The antiviral effect was determined by measuring the reduction in nanoluciferase activity, from which the half-maximal effective concentration (EC50) was calculated.
Visualizing the Pathways and Processes
References
- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Molnupiravir and Its Antiviral Activity Against COVID-19 [frontiersin.org]
- 3. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of (S)-GS-621763 and Remdesivir (GS-5734)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro potency of two antiviral compounds, (S)-GS-621763 and Remdesivir (GS-5734), against coronaviruses, including SARS-CoV-2. The information presented is collated from publicly available research to assist in understanding their relative performance in preclinical models.
Executive Summary
This compound is an orally bioavailable prodrug of the parent nucleoside GS-441524, which is the same parent nucleoside of the intravenously administered Remdesivir (GS-5734).[1][2][3][4] Both compounds ultimately metabolize to the same active triphosphate form, GS-443902, which acts as a potent inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[1][5] While Remdesivir generally exhibits higher potency in in vitro assays, the oral availability of this compound presents a significant advantage for potential therapeutic applications.[1][3]
In Vitro Potency Comparison
The following table summarizes the half-maximal effective concentration (EC50) values for this compound and Remdesivir against various coronaviruses in different cell culture systems. Lower EC50 values indicate higher potency.
| Compound | Virus | Cell Line | EC50 (µM) | Reference |
| This compound | SARS-CoV-2 | A549-hACE2 | 2.8 | [1][3] |
| SARS-CoV-2 | NHBE | 0.125 | [1] | |
| MERS-CoV | Calu-3 2B4 | 0.74 | [1] | |
| Remdesivir (GS-5734) | SARS-CoV-2 | A549-hACE2 | 0.29 | [1] |
| SARS-CoV-2 | NHBE | 0.0371 | [1] | |
| SARS-CoV | HAE | 0.074 | [6] | |
| MERS-CoV | HAE | 0.074 | [6] | |
| MERS-CoV | Calu-3 2B4 | 0.16 | [1] | |
| Murine Hepatitis Virus | Delayed Brain Tumor Cells | 0.03 | [6] | |
| Ebola Virus (EBOV) | Cell-based assays | 0.06-0.14 | [6] |
Mechanism of Action
Both this compound and Remdesivir are prodrugs that must be metabolized within host cells to their active triphosphate form, GS-443902.[1][5] This active metabolite acts as a nucleoside analog that competes with adenosine triphosphate (ATP) for incorporation into the nascent viral RNA strand by the RdRp enzyme.[7][8] Incorporation of GS-443902 leads to delayed chain termination, thereby halting viral RNA replication.[8][9][10]
Caption: Metabolic activation and mechanism of action.
Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of in vitro potency data. The following outlines a general methodology for assessing the antiviral activity of compounds like this compound and Remdesivir against SARS-CoV-2.
Antiviral Activity Assay in A549-hACE2 cells:
-
Cell Culture: A549-hACE2 cells, which are human lung adenocarcinoma cells engineered to stably express the human angiotensin-converting enzyme 2 (ACE2) receptor, are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.[1]
-
Compound Preparation: this compound and Remdesivir are solubilized in 100% dimethyl sulfoxide (DMSO) to create stock solutions.[1] Serial dilutions of the compounds are then prepared in the cell culture medium.
-
Infection: Cells are seeded in multi-well plates and infected with a reporter virus, such as a SARS-CoV-2 strain expressing nanoluciferase (nLUC), at a specific multiplicity of infection (MOI).[1][3]
-
Treatment: Immediately after infection, the diluted compounds are added to the cells.
-
Incubation: The treated and infected cells are incubated for a set period (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Quantification of Viral Replication: Viral replication is quantified by measuring the activity of the reporter protein (e.g., nanoluciferase). The luminescence signal is read using a plate reader.
-
Data Analysis: The half-maximal effective concentration (EC50) is calculated by fitting a dose-response curve to the data using non-linear regression.
Cytotoxicity Assay:
-
Cell Culture and Treatment: Uninfected A549-hACE2 cells are treated with the same serial dilutions of the compounds.
-
Incubation: Cells are incubated for the same duration as the antiviral assay.
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as one that measures ATP content (e.g., CellTiter-Glo).
-
Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated to determine the compound's toxicity profile.
Caption: A generalized workflow for in vitro antiviral potency testing.
References
- 1. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. news-medical.net [news-medical.net]
- 5. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. VEKLURY® (remdesivir) Mechanism of Action & Variant Antiviral Activity | HCP [vekluryhcp.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. What is the mechanism of Remdesivir? [synapse.patsnap.com]
(S)-GS-621763: A Comparative Analysis of its Antiviral Activity in Vitro
(S)-GS-621763, an orally bioavailable prodrug of the remdesivir parent nucleoside GS-441524, has emerged as a promising therapeutic candidate for the treatment of coronavirus infections.[1][2][3] This comparison guide provides a detailed overview of the antiviral activity of this compound in various cell lines, juxtaposed with key alternatives such as Remdesivir (RDV), GS-441524, and Molnupiravir. The data presented herein is intended for researchers, scientists, and drug development professionals engaged in the pursuit of effective antiviral therapies.
Mechanism of Action: A Shared Pathway to Viral Inhibition
This compound, along with Remdesivir and its parent nucleoside GS-441524, functions as a nucleoside analog inhibitor of the viral RNA-dependent RNA polymerase (RdRp).[2][3] Upon administration, this compound is efficiently converted to the parent nucleoside GS-441524.[1] Subsequently, intracellular kinases phosphorylate GS-441524 to its active triphosphate form. This active metabolite mimics a natural nucleotide and is incorporated into the nascent viral RNA chain by the RdRp, leading to premature chain termination and the cessation of viral replication.[1]
Comparative Antiviral Potency
The antiviral efficacy of this compound has been evaluated against various coronaviruses in multiple cell lines. The half-maximal effective concentration (EC50), a measure of drug potency, is a key metric for comparison.
SARS-CoV-2 Antiviral Activity
The following table summarizes the EC50 values of this compound and its comparators against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) in different cell culture models.
| Cell Line | Virus Strain | This compound EC50 (µM) | Remdesivir (RDV) EC50 (µM) | GS-441524 EC50 (µM) | Molnupiravir EC50 (µM) | Reference |
| A549-hACE2 | SARS-CoV-2 nLUC | 2.8 | 0.28 - 0.29 | 3.3 | Not Reported in this study | [1][2] |
| SARS-CoV-2 WA1/2020 | 0.11 - 0.73 | Not Reported in this study | 0.11 - 0.68 | Not Reported in this study | [4] | |
| Vero E6 | SARS-CoV-2 Variants | 0.11 - 0.73 | Not Reported in this study | 0.11 - 0.68 | 0.3 - 5.5 | [4] |
| NHBE | SARS-CoV-2 FLuc | 0.125 | 0.0371 | 2.454 | Not Reported in this study | [2] |
| HAE | SARS-CoV-2 (VOC γ) | 3.01 | Not Reported in this study | 2.83 | Not Reported in this study | [4] |
Note: EC50 values can vary depending on the specific experimental conditions, including the virus strain, cell density, and assay method used.
MERS-CoV Antiviral Activity
This compound has also demonstrated potent activity against Middle East Respiratory Syndrome Coronavirus (MERS-CoV).
| Cell Line | Virus Strain | This compound EC50 (µM) | Remdesivir (RDV) EC50 (µM) | GS-441524 EC50 (µM) | Molnupiravir EC50 (µM) | Reference |
| Calu-3 2B4 | MERS-CoV | 0.74 | 0.16 | 2.1 | 0.15 | [1] |
Cytotoxicity Profile
An ideal antiviral agent should exhibit high potency against the virus with minimal toxicity to host cells. The 50% cytotoxic concentration (CC50) is used to measure the concentration of a drug that causes the death of 50% of cells. A higher CC50 value indicates lower cytotoxicity. The selectivity index (SI), calculated as CC50/EC50, is a measure of the drug's therapeutic window.
| Compound | Cell Line | CC50 (µM) | Selectivity Index (SI) | Reference |
| This compound | A549-hACE2 | >10 | >51 | [1][4] |
| Vero E6 | 40 to >100 | >137 | [4] | |
| Remdesivir (RDV) | A549-hACE2 | >10 | Not Calculated | [1] |
| GS-441524 | A549-hACE2 | >10 | Not Calculated | [1] |
| Vero E6 | >100 | Not Calculated | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines a typical experimental protocol for evaluating the in vitro antiviral activity of this compound.
In Vitro Antiviral Activity Assay (A549-hACE2 cells)
This protocol describes the determination of antiviral activity using a SARS-CoV-2 reporter virus expressing nanoluciferase (nLUC) in A549-hACE2 cells.
Materials:
-
Cell Line: A549-hACE2 cells (human lung adenocarcinoma cells stably expressing human angiotensin-converting enzyme 2).
-
Virus: SARS-CoV-2 reporter virus expressing nanoluciferase (SARS-CoV-2 nLUC).
-
Compounds: this compound, Remdesivir, GS-441524, and Molnupiravir dissolved in 100% DMSO.
-
Reagents: Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), antibiotic/antimycotic solution, Nano-Glo® Luciferase Assay System.
Procedure:
-
Cell Seeding: Seed A549-hACE2 cells in 96-well plates and grow to confluency.
-
Compound Preparation: Prepare a 1000X stock solution of the test compounds in 100% DMSO. Perform a 1:3 serial dilution to create a dose-response range (e.g., from 10 mM to 0.002 mM).[2]
-
Infection: Remove the cell culture medium and infect the cells with SARS-CoV-2 nLUC at a multiplicity of infection (MOI) of 0.008 for 1 hour at 37°C.[2]
-
Treatment: Following infection, remove the virus inoculum, wash the cells, and add fresh infection media containing the serially diluted compounds.[2] All conditions should be performed in triplicate.[2]
-
Incubation: Incubate the plates at 37°C for 48 hours.[2]
-
Luminescence Reading: After incubation, perform the Nano-Glo® Luciferase Assay according to the manufacturer's instructions to measure the nanoluciferase activity, which is proportional to the extent of viral replication.
-
Data Analysis: Calculate the half-maximal effective concentration (EC50) by plotting the dose-response curves and fitting the data to a four-parameter logistic regression model.
Conclusion
The in vitro data robustly demonstrates the antiviral activity of this compound against SARS-CoV-2 and MERS-CoV in a variety of relevant cell lines, including primary human lung cells. While generally less potent than Remdesivir in these assays, its oral bioavailability presents a significant advantage for clinical applications.[1][2] The favorable cytotoxicity profile further supports its potential as a safe and effective antiviral agent. Continued research and clinical trials are essential to fully elucidate the therapeutic utility of this compound in the treatment of coronavirus diseases.
References
A Comparative Guide to the Efficacy of Lenacapavir (GS-6207), a First-in-Class HIV-1 Capsid Inhibitor, in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of Lenacapavir (GS-6207), a novel, first-in-class HIV-1 capsid inhibitor, with other experimental capsid inhibitors. The data presented herein is derived from studies in various animal models, offering a cross-validated perspective on its therapeutic potential.
Introduction
Lenacapavir (formerly GS-6207) is a potent, long-acting, first-in-class inhibitor of the HIV-1 capsid protein. It disrupts multiple stages of the viral lifecycle, making it a promising agent for both the treatment and prevention of HIV-1 infection, particularly in cases of multi-drug resistance.[1][2][3][4] This document summarizes the preclinical efficacy of Lenacapavir and its analog, GS-CA1, in validated animal models and compares its performance with other notable capsid inhibitors.
Mechanism of Action: A Multi-faceted Approach to HIV-1 Inhibition
Lenacapavir and its analog GS-CA1 exert their antiviral effect by binding directly to a conserved pocket on the HIV-1 capsid protein (CA).[5] This interaction interferes with several critical steps in the viral lifecycle:
-
Nuclear Import: By stabilizing the viral capsid, Lenacapavir prevents the proper uncoating process and subsequent import of the viral pre-integration complex into the nucleus of the host cell.[5]
-
Virion Assembly and Maturation: The compound also disrupts the assembly of new viral particles by interfering with the proper formation of the capsid core.[5]
-
Inhibition of both early and late-stage replication: This dual mechanism of action contributes to its high potency and the high barrier to resistance.
Below is a diagram illustrating the multi-stage inhibition of the HIV-1 lifecycle by Lenacapavir.
Caption: Lenacapavir binds to the HIV-1 capsid, disrupting nuclear import and virion assembly.
Comparative Efficacy in Animal Models
The efficacy of Lenacapavir and other capsid inhibitors has been evaluated in humanized mouse models and non-human primate (macaque) models. These models are crucial for assessing antiviral potency and pharmacokinetic/pharmacodynamic (PK/PD) relationships in a setting that mimics human HIV-1 infection.
Humanized Mouse Models
Humanized mice, which are immunodeficient mice engrafted with human hematopoietic stem cells, develop a human immune system and are susceptible to HIV-1 infection.[6][7]
Table 1: Efficacy of HIV-1 Capsid Inhibitors in Humanized Mouse Models
| Compound | Animal Model | HIV-1 Strain | Dosing Regimen | Key Efficacy Results | Reference |
| GS-CA1 | Humanized NOD/Shi-scid/IL-2Rγnull (NOG) mice | HIV-1YU2 | 15 mg/kg subcutaneous injection every 2 weeks | Sustained viral suppression to near or below the limit of detection for over 10 weeks, outperforming long-acting rilpivirine. | [2][5][8] |
| PF-74 | (Limited in vivo data) | N/A | N/A | Primarily studied in vitro and in cell culture; shows dose-dependent inhibition of HIV-1 replication but has poor metabolic stability.[9][10] | [9][10][11] |
| BI-2 | (No in vivo animal data found) | N/A | N/A | Inhibits early-stage HIV-1 replication in cell culture by stabilizing the viral capsid.[12] | [12] |
Non-Human Primate (Macaque) Models
Macaques infected with Simian-Human Immunodeficiency Virus (SHIV), a chimeric virus with an HIV-1 envelope, are considered a gold-standard model for preclinical evaluation of anti-HIV-1 therapies.[13]
Table 2: Efficacy of Lenacapavir in Macaque Models
| Compound | Animal Model | SHIV Strain | Dosing Regimen | Key Efficacy Results | Reference |
| Lenacapavir (GS-6207) | Rhesus macaques | SHIVSF162P3 | Single subcutaneous injection (various doses) | Provided complete protection against a high-dose rectal SHIV challenge in a majority of animals, with protection correlating with plasma drug concentrations. | [2][3][14][15] |
| GS-CA1 | Rhesus macaques | SHIV | Single subcutaneous injection | Demonstrated long-lasting protection against repeated low-dose rectal SHIV challenges. | [14] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are summaries of the key experimental protocols used in the efficacy studies of HIV-1 capsid inhibitors.
Humanized Mouse Model Protocol
1. Generation of Humanized Mice:
-
Immunodeficient mouse strains such as NOD/Shi-scid/IL-2Rγnull (NOG) are typically used.[1][15][16]
-
Newborn pups are sublethally irradiated and then intra-hepatically or intravenously injected with human CD34+ hematopoietic stem cells isolated from umbilical cord blood.[1][15][16]
-
Mice are monitored for several weeks to allow for the engraftment and development of a human immune system, confirmed by flow cytometry analysis of peripheral blood for human immune cell markers (e.g., hCD45+).[1]
2. HIV-1 Infection:
-
Once humanization is confirmed, mice are infected with a CCR5-tropic HIV-1 strain, such as HIV-1YU2.[8]
-
Infection is typically established via intraperitoneal or intravenous injection of the virus.
-
Plasma viral load is monitored weekly to confirm productive infection.
3. Antiviral Treatment and Efficacy Assessment:
-
Following the establishment of a stable viral load, animals are treated with the test compound (e.g., GS-CA1) via subcutaneous injection.
-
A control group receives a vehicle control or a standard-of-care antiretroviral drug.
-
Plasma viral load is quantified at regular intervals using real-time PCR or droplet digital PCR (ddPCR) to determine the extent of viral suppression.[1]
Caption: Workflow for assessing antiviral efficacy in a humanized mouse model of HIV-1 infection.
Macaque SHIV Challenge Model Protocol
1. Animal Model and Virus Stock:
-
Adult male Indian-origin rhesus macaques are commonly used.
-
A pathogenic R5-tropic SHIV, such as SHIVSF162P3, is used for challenge.[2][17] The virus stock is titrated in macaques to determine the appropriate challenge dose.[5]
2. Prophylactic Treatment and SHIV Challenge:
-
Animals receive a single subcutaneous injection of Lenacapavir at a predetermined dose.
-
A control group receives a vehicle placebo.
-
Several weeks after drug administration, all animals are challenged intrarectally with a high dose of SHIV.[2][14]
3. Efficacy Assessment:
-
Plasma is collected weekly to measure viral RNA levels by quantitative real-time PCR to determine if infection has occurred.[2][18]
-
The primary endpoint is the prevention of infection, defined as undetectable plasma viremia following challenge.
-
Plasma drug concentrations are also measured to establish the PK/PD relationship for protection.
Conclusion
The preclinical data from both humanized mouse and macaque models provide strong evidence for the potent and long-acting efficacy of Lenacapavir (GS-6207) and its analog GS-CA1 against HIV-1. The unique mechanism of action, targeting multiple stages of the viral lifecycle, likely contributes to its high potency and the high barrier to resistance observed in vitro. In direct comparisons within the humanized mouse model, GS-CA1 demonstrated superior and more durable viral suppression than a long-acting formulation of the approved NNRTI, rilpivirine.[8] While other capsid inhibitors like PF-74 and BI-2 have shown promise in vitro, they currently lack the robust in vivo efficacy data and favorable pharmacokinetic profile of Lenacapavir. The successful cross-validation of Lenacapavir's efficacy in these diverse and rigorous animal models has paved the way for its successful clinical development and recent regulatory approvals for the treatment of multi-drug resistant HIV-1 infection.
References
- 1. Humanized NOG Mice for Intravaginal HIV Exposure and Treatment of HIV Infection [jove.com]
- 2. Long-acting lenacapavir acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Long-acting lenacapavir acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SHIV infection protects against heterologous pathogenic SHIV challenge in macaques: A gold-standard for HIV-1 vaccine development? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SHIV challenge of rhesus macaques [bio-protocol.org]
- 6. Frontiers | Advances in Humanized Mouse Models to Improve Understanding of HIV-1 Pathogenesis and Immune Responses [frontiersin.org]
- 7. Animal models to achieve an HIV cure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Highly Potent Long-Acting Small-Molecule HIV-1 Capsid Inhibitor with Efficacy in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Novel HIV-1 Capsid-Targeting Small Molecules of the PF74 Binding Site - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vaccine-Induced Protection from Homologous Tier 2 SHIV Challenge in Nonhuman Primates Depends on Serum-Neutralizing Antibody Titers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. JCI - Long-acting lenacapavir acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model [jci.org]
- 15. Humanized Mice Recapitulate Key Features of HIV-1 Infection: A Novel Concept Using Long-Acting Anti-Retroviral Drugs for Treating HIV-1 | PLOS One [journals.plos.org]
- 16. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]
- 17. Rhesus macaques show increased resistance to repeated SHIV intrarectal exposure following a heterologous regimen of rVSV vector vaccine expressing HIV antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Long-acting lenacapavir acts as an effective preexposure prophylaxis in a rectal SHIV challenge macaque model [jci.org]
A Head-to-Head Showdown: (S)-GS-621763 Versus Other Oral Antivirals for COVID-19
A comprehensive comparison of the experimental data on (S)-GS-621763, an oral prodrug of remdesivir's parent nucleoside, against other leading oral antivirals, molnupiravir and Paxlovid, for the treatment of COVID-19. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of their mechanisms of action, preclinical efficacy, pharmacokinetics, and safety profiles.
The landscape of COVID-19 therapeutics has rapidly evolved, with several oral antiviral agents emerging as crucial tools in the management of the disease. This guide offers a head-to-head comparison of this compound with two other prominent oral antivirals: molnupiravir and Paxlovid (nirmatrelvir/ritonavir). This compound is an orally bioavailable prodrug of GS-441524, the parent nucleoside of remdesivir, which targets the highly conserved viral RNA-dependent RNA polymerase (RdRp).[1][2] Molnupiravir is also a nucleoside analog that targets the viral RdRp, while Paxlovid employs a different strategy by inhibiting the SARS-CoV-2 main protease (Mpro).[3][4][5]
Comparative Efficacy
Direct head-to-head studies have demonstrated that this compound and molnupiravir exhibit comparable efficacy in animal models. In a mouse model of SARS-CoV-2 infection, both drugs, when administered therapeutically, were found to be similarly efficacious in reducing viral load and lung pathology.[1][6]
In Vitro Efficacy
| Drug | Target | Cell Line | EC50 (µM) |
| This compound | SARS-CoV-2 RdRp | A549-hACE2 (nLUC) | 2.8[7][8] |
| NHBE (Fluc) | 0.125[5][7] | ||
| Remdesivir (RDV) | SARS-CoV-2 RdRp | NHBE (Fluc) | 0.0371[5][7] |
| GS-441524 | SARS-CoV-2 RdRp | NHBE (Fluc) | 2.454[5][7] |
EC50: Half-maximal effective concentration. nLUC: Nanoluciferase. Fluc: Firefly luciferase. NHBE: Normal Human Bronchial Epithelial cells.
In Vivo Efficacy in Animal Models
| Drug | Animal Model | Dosage | Key Findings |
| This compound | Ferret | 10 mg/kg (twice daily) | Reduced SARS-CoV-2 burden to near-undetectable levels; blocked virus replication and prevented transmission.[9][10] |
| This compound | Mouse | 30 mg/kg & 60 mg/kg | Significantly reduced viral load and lung pathology; improved pulmonary function.[7] |
| Molnupiravir | Mouse | 30 mg/kg & 60 mg/kg | Similarly efficacious to GS-621763 in reducing viral load and lung pathology.[7][11] |
| Paxlovid & Molnupiravir | Dwarf Hamster (Omicron) | Human-equivalent dose | Both were efficacious in mitigating severe disease and preventing death.[12][13] |
| Paxlovid | Ferret | Human-equivalent dose | Did not significantly reduce shed SARS-CoV-2 titers and failed to block virus transmission.[12] |
| Molnupiravir | Ferret | Human-equivalent dose | Fully suppressed virus transmission.[12] |
Mechanisms of Action
The three oral antivirals employ distinct strategies to inhibit SARS-CoV-2 replication. This compound and molnupiravir are nucleoside analogs that, after being metabolized to their active triphosphate forms, are incorporated into the viral RNA by RdRp, leading to premature termination or lethal mutagenesis.[1][2][3] In contrast, Paxlovid's active component, nirmatrelvir, is a protease inhibitor that blocks the activity of the SARS-CoV-2 main protease (Mpro), an enzyme essential for cleaving viral polyproteins into functional proteins required for viral replication.[4][5][14] Ritonavir is co-administered with nirmatrelvir to inhibit its metabolism, thereby increasing its concentration in the body.[4][15]
Figure 1: Signaling pathways of this compound, Molnupiravir, and Paxlovid.
Experimental Protocols
In Vitro Antiviral Activity Assay (Example for this compound)
-
Cell Lines: A549-hACE2 cells (stably expressing human angiotensin-converting enzyme 2) and normal human bronchial epithelial (NHBE) cells were used.[7]
-
Virus: SARS-CoV-2 reporter viruses expressing either nanoluciferase (nLUC) or firefly luciferase (Fluc) were utilized.[7]
-
Methodology:
-
Cells were seeded in appropriate culture plates.
-
The cells were treated with serial dilutions of the antiviral compounds.
-
Following drug treatment, cells were infected with the reporter virus.
-
After a specified incubation period (e.g., 48 hours), luciferase activity was measured as an indicator of viral replication.[16]
-
The half-maximal effective concentration (EC50) was calculated by plotting the dose-response curve.[7]
-
Figure 2: General workflow for in vitro antiviral activity assays.
In Vivo Therapeutic Efficacy Study in Mice (Comparative Study)
-
Animal Model: BALB/c mice were infected with a mouse-adapted strain of SARS-CoV-2 (MA10).[7]
-
Treatment Groups:
-
Vehicle control
-
This compound (e.g., 30 mg/kg and 60 mg/kg)
-
Molnupiravir (e.g., 30 mg/kg and 60 mg/kg)[7]
-
-
Methodology:
-
Mice were intranasally infected with SARS-CoV-2 MA10.
-
Therapeutic treatment was initiated at a specified time post-infection (e.g., 12 or 24 hours).[7]
-
Drugs were administered orally twice daily for a defined period (e.g., 4 days).[16]
-
Body weight was monitored daily as an indicator of disease progression.
-
At the end of the study, lung tissues were harvested to measure viral titers and for histopathological analysis.[7]
-
Pharmacokinetics
| Drug | Key Pharmacokinetic Parameters |
| This compound | Orally administered this compound is rapidly metabolized to its parent nucleoside, GS-441524.[2] Plasma concentrations of GS-441524 show a dose-proportional increase.[7] In ferrets, oral GS-621763 is efficiently converted to the active triphosphate metabolite in the lungs, similar to intravenous remdesivir.[9][10] |
| Molnupiravir | Molnupiravir is a prodrug that is rapidly hydrolyzed to its active metabolite, N-hydroxycytidine (NHC).[1][17] Maximum plasma concentrations of NHC are reached approximately 1.5 hours after oral administration.[17] |
| Paxlovid | Nirmatrelvir is co-administered with ritonavir, a pharmacokinetic enhancer that inhibits the CYP3A-mediated metabolism of nirmatrelvir, leading to higher and more sustained plasma concentrations of the active drug.[18] |
Safety and Tolerability
| Drug | Common Adverse Reactions |
| This compound | Specific safety data for this compound in humans is not yet widely available from published clinical trials. |
| Molnupiravir | The most common adverse reactions reported include diarrhea, nausea, and rash.[19][20] There are concerns about potential effects on bone and cartilage growth, and it is not authorized for use in patients under 18 years of age.[21] |
| Paxlovid | The most common adverse reactions include dysgeusia (altered taste), diarrhea, and disease recurrence.[22][23] Paxlovid has a number of significant drug-drug interactions due to the ritonavir component, which is a strong inhibitor of CYP3A enzymes.[22] |
References
- 1. Molnupiravir: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Molnupiravir - Wikipedia [en.wikipedia.org]
- 4. paxlovid.pfizerpro.com [paxlovid.pfizerpro.com]
- 5. Paxlovid: Mechanism of Action, Synthesis, and In Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Human Safety, Tolerability, and Pharmacokinetics of Molnupiravir, a Novel Broad-Spectrum Oral Antiviral Agent with Activity against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paxlovid-like nirmatrelvir/ritonavir fails to block SARS-CoV-2 transmission in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Understanding the science behind PAXLOVID | NextGen Global Brand site - Paxlovid [paxlovid.my]
- 15. Paxlovid- history and mechanism of action - SigutLabs [sigutlabs.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Molnupiravir: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Physiologically-Based Pharmacokinetic Modeling of PAXLOVID™ with First-Order Absorption Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Safety Profile of Molnupiravir in the Treatment of COVID-19: A Descriptive Study Based on FAERS Data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. molnupiravir.com [molnupiravir.com]
- 22. Safety | PAXLOVID® (nirmatrelvir tablets; ritonavir tablets) [paxlovidhcp.com]
- 23. researchgate.net [researchgate.net]
Assessing the Barrier to Resistance of (S)-GS-621763: A Comparative Guide
(S)-GS-621763, an orally bioavailable prodrug of the remdesivir parent nucleoside GS-441524, demonstrates a high barrier to the development of antiviral resistance, a critical attribute for effective and durable therapeutic outcomes. This guide provides a comparative analysis of the resistance profile of this compound, supported by experimental data, and contrasts it with other key oral antiviral alternatives for researchers, scientists, and drug development professionals.
This compound and its active metabolite, GS-441524, target the highly conserved RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, an essential enzyme for viral replication.[1][2] This conservation across coronaviruses suggests an intrinsically high genetic barrier to resistance.[3] In vitro studies have substantiated this, demonstrating that the emergence of resistance requires prolonged viral passage under drug pressure and typically results in low-level phenotypic resistance.
Comparative Analysis of Resistance Profiles
The barrier to resistance of an antiviral agent is a composite of the frequency at which resistance mutations arise, the level of resistance they confer (measured as a fold-change in the half-maximal effective concentration, EC50), and the biological fitness of the resistant virus.
In Vitro Resistance Selection Studies
Serial passage of SARS-CoV-2 in the presence of GS-441524, the parent nucleoside of this compound, has been shown to select for a limited number of amino acid substitutions in the viral RdRp. These mutations generally confer low to moderate levels of resistance.
In one key study, after 13 passages of SARS-CoV-2 with increasing concentrations of GS-441524, several mutations were identified in the nsp12 (RdRp) protein, resulting in a 2.7- to 10.4-fold increase in the EC50 value.[4] Another study focusing on remdesivir, which shares the same active triphosphate form, identified the V166L substitution in the RdRp after 9 passages, conferring a minimal 1.5-fold increase in the EC50.[1]
In contrast, molnupiravir, another oral nucleoside analog, is also reported to have a high barrier to resistance. In vitro resistance selection studies with molnupiravir (as its active form N-hydroxycytidine, NHC) showed no evidence of phenotypic or genotypic resistance after 30 passages of SARS-CoV-2.[5][6] This is attributed to its mechanism of action, which induces lethal mutagenesis in the viral genome rather than direct chain termination.[6]
The following table summarizes key resistance data for GS-441524 and comparator oral antivirals.
| Antiviral Agent | Target | Key Resistance Mutations (in RdRp/nsp12) | Fold-Change in EC50 | Reference |
| GS-441524 | RdRp | V166A, N198S, S759A, V792I, C799F/R | 2.7 - 10.4 | [4] |
| S759A | ~7 - 9 | [4] | ||
| V792I + S759A (in MHV) | up to 38 | [4] | ||
| Remdesivir | RdRp | V166L | 1.5 | [1] |
| Molnupiravir (NHC) | RdRp | No resistance detected after 30 passages | N/A | [5][6] |
| Nirmatrelvir | Mpro (3CLpro) | T21I, L50F, T135I, S144A, A173V, T304I | >20 (for combinations) |
Experimental Protocols
The assessment of antiviral resistance barriers involves a combination of in vitro evolution experiments and subsequent phenotypic and genotypic characterization of selected viral populations.
In Vitro Resistance Selection
This method involves serially passaging a virus in the presence of sub-lethal and gradually increasing concentrations of the antiviral drug.
-
Cell Culture and Virus Propagation: A susceptible cell line (e.g., Vero E6 cells for SARS-CoV-2) is cultured to confluence. The cells are then infected with a known titer of the virus.
-
Drug Exposure: The infected cells are cultured in media containing the antiviral agent at a concentration around its EC50.
-
Serial Passage: The supernatant from the infected cells, containing progeny virus, is harvested after a set incubation period (e.g., 3-5 days) or when cytopathic effect (CPE) is observed. This supernatant is then used to infect fresh cell monolayers in the presence of the same or a slightly increased concentration of the drug.
-
Monitoring: This process is repeated for multiple passages. The viral titer and CPE are monitored at each passage.
-
Genotypic and Phenotypic Analysis: When a significant increase in viral titer or CPE is observed at a given drug concentration, the viral population is harvested for genotypic (sequencing of the target protein, e.g., RdRp) and phenotypic (EC50 determination) analysis.
Phenotypic Susceptibility Testing (Plaque Reduction Assay)
This assay quantifies the concentration of an antiviral drug required to inhibit viral replication.
-
Cell Seeding: Plate susceptible cells in multi-well plates to form a confluent monolayer.
-
Virus and Drug Incubation: Prepare serial dilutions of the antiviral drug. Mix a standardized amount of virus with each drug dilution and incubate.
-
Infection: Add the virus-drug mixtures to the cell monolayers and allow the virus to adsorb.
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) with the corresponding drug concentration. This restricts viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation and Staining: Incubate the plates for several days to allow plaque formation. Subsequently, fix and stain the cells (e.g., with crystal violet).
-
Plaque Counting and EC50 Calculation: Count the number of plaques at each drug concentration. The EC50 value is the drug concentration that reduces the number of plaques by 50% compared to the no-drug control.
Mechanism of Action and Resistance
The following diagram illustrates the workflow for assessing the barrier to resistance of an antiviral compound.
Experimental workflow for assessing the barrier to resistance.
The active form of this compound, remdesivir triphosphate (RDV-TP), acts as a nucleotide analog that competes with the natural adenosine triphosphate (ATP) for incorporation into the nascent viral RNA chain by the RdRp.[4] Incorporation of RDV-TP leads to delayed chain termination.[4] Resistance mutations, such as S759A, can decrease the preference of the RdRp for RDV-TP, thereby reducing the drug's efficacy.[4]
The diagram below illustrates the mechanism of action and the point of intervention for resistance mutations.
Mechanism of action of this compound and resistance.
Conclusion
This compound presents a high barrier to the development of resistance, a feature attributed to its targeting of the conserved RdRp enzyme. While resistance can be induced in vitro, it requires multiple passages and results in mutations that confer relatively low levels of phenotypic resistance, some of which may also impart a fitness cost to the virus. In comparison to other oral antivirals, its resistance profile appears robust. This high barrier to resistance, coupled with its oral bioavailability, positions this compound as a promising candidate for the treatment of SARS-CoV-2 and potentially other coronaviral infections. Continuous surveillance for resistance mutations in clinical settings remains crucial for all antiviral therapies.
References
- 1. Practical updates in clinical antiviral resistance testing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Mutations in the SARS-CoV-2 RNA dependent RNA polymerase confer resistance to remdesivir by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molnupiravir maintains antiviral activity against SARS-CoV-2 variants and exhibits a high barrier to the development of resistance - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of (S)-GS-621763: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral agent (S)-GS-621763 with other orally available alternatives for the treatment of SARS-CoV-2. The information presented is supported by experimental data to validate its mechanism of action and comparative efficacy.
This compound is an orally bioavailable prodrug of GS-441524, the parent nucleoside of the well-known antiviral remdesivir. Its primary mechanism of action is the inhibition of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.[1][2][3] Upon oral administration, this compound is efficiently converted to GS-441524 in the plasma, which is then taken up by cells and intracellularly phosphorylated to its active triphosphate form, GS-441524-triphosphate.[2][4] This active metabolite acts as a nucleoside analog, competing with natural nucleotides for incorporation into the nascent viral RNA chain, ultimately leading to chain termination and inhibition of viral replication.
Comparative Antiviral Activity
The in vitro efficacy of this compound has been evaluated against SARS-CoV-2 in various cell lines and compared with other oral antiviral agents, including molnupiravir, nirmatrelvir (the active component of Paxlovid), and favipiravir. The half-maximal effective concentration (EC50), a measure of drug potency, is a key metric for comparison.
| Compound | Cell Line | EC50 (µM) | Reference(s) |
| This compound | A549-hACE2 | 0.11 - 0.73 | [5] |
| A549-hACE2 (nLUC) | 2.8 | [2][3] | |
| NHBE (Fluc) | 0.125 | [6] | |
| Calu-3 2B4 (MERS-CoV) | 0.74 | [2] | |
| Molnupiravir (as NHC) | Vero | 0.3 | [1] |
| Calu-3 | 0.08 | [1] | |
| Vero E6-GFP | 0.3 | [1] | |
| Huh7 | 0.4 | [1] | |
| Nirmatrelvir (Paxlovid) | Vero E6 | 0.0745 | [7] |
| A549-ACE2 | ~0.05 | [8] | |
| Calu-3 | 0.45 | [9] | |
| Favipiravir | Vero E6 | 61.88 - 446 | [10][11] |
| Caco-2 | >500 | [10] |
In Vivo Efficacy
Preclinical studies in animal models provide further insights into the comparative efficacy of these antiviral agents in a physiological setting.
| Compound | Animal Model | Key Findings | Reference(s) |
| This compound | Ferrets | Reduced viral load to near-undetectable levels. | [5] |
| Mice (BALB/c) | Potent antiviral activity, significantly reduced lung infectious virus levels. | [5] | |
| Molnupiravir | Hamsters | Significantly reduced viral RNA and infectious virus titers in the lungs. | [12] |
| Nirmatrelvir (Paxlovid) | Mice (K18-hACE2) | Reduced viral load in lungs and protected against mortality. | [13] |
| Favipiravir | Hamsters | Reduced viral load at high doses, but associated with toxicity. | [10] |
Experimental Protocols
Cellular Antiviral Activity Assay (Plaque Reduction Assay)
This assay determines the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).
Materials:
-
Vero E6 cells (or other susceptible cell lines)
-
SARS-CoV-2 virus stock
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Test compounds (e.g., this compound, molnupiravir)
-
Carboxymethylcellulose (CMC) or Avicel overlay medium
-
Crystal violet staining solution
-
96-well and 6-well plates
Procedure:
-
Cell Seeding: Seed Vero E6 cells in 96-well plates at a density that will result in a confluent monolayer the following day.
-
Compound Dilution: Prepare serial dilutions of the test compounds in DMEM supplemented with 2% FBS.
-
Infection: Infect the cell monolayers with SARS-CoV-2 at a predetermined multiplicity of infection (MOI) for 1 hour at 37°C.
-
Treatment: After the incubation period, remove the virus inoculum and add the diluted compounds to the respective wells.
-
Overlay: Add an overlay medium (e.g., containing 1.2% CMC) to restrict virus spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for 2-3 days at 37°C in a CO2 incubator.
-
Staining: Fix the cells with 10% formalin and stain with crystal violet. The stain will color the living cells, leaving the plaques (areas of cell death) unstained.[14]
-
Plaque Counting: Count the number of plaques in each well.
-
EC50 Calculation: The EC50 value is calculated by determining the compound concentration that causes a 50% reduction in the number of plaques compared to the virus control wells.[15][16]
Viral Load Quantification (RT-qPCR)
This method quantifies the amount of viral RNA in a sample, providing a measure of viral replication.
Materials:
-
RNA extraction kit
-
Reverse transcriptase
-
Taq polymerase
-
Primers and probes specific for a SARS-CoV-2 gene (e.g., RdRp or E gene)
-
Real-time PCR instrument
-
Samples from in vitro or in vivo experiments
Procedure:
-
RNA Extraction: Isolate total RNA from cell culture supernatants or tissue homogenates using a commercial RNA extraction kit.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR):
-
Quantification:
Visualizing the Mechanism and Workflow
Signaling Pathway: Metabolic Activation of this compound
Caption: Metabolic activation pathway of this compound.
Experimental Workflow: Antiviral Screening
Caption: General workflow for screening antiviral compounds.
Logical Relationship: Comparison of Oral Antivirals
Caption: Comparison of the mechanisms of action.
References
- 1. Molnupiravir and Its Antiviral Activity Against COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Advances and challenges in using nirmatrelvir and its derivatives against SARS-CoV-2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fda.gov [fda.gov]
- 9. Nirmatrelvir exerts distinct antiviral potency against different human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Favipiravir antiviral efficacy against SARS-CoV-2 in a hamster model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative assessment of favipiravir and remdesivir against human coronavirus NL63 in molecular docking and cell culture models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 13. In vitro selection and analysis of SARS-CoV-2 nirmatrelvir resistance mutations contributing to clinical virus resistance surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS‐CoV‐2 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. who.int [who.int]
- 18. m.youtube.com [m.youtube.com]
- 19. Viral load quantitation of SARS-coronavirus RNA using a one-step real-time RT-PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
comparative pharmacokinetics of (S)-GS-621763 and GS-441524
A Comparative Guide to the Pharmacokinetics of (S)-GS-621763 and GS-441524
Introduction
This compound is an orally bioavailable prodrug of GS-441524, a nucleoside analog that has demonstrated significant antiviral activity against a range of RNA viruses. GS-441524 is the parent nucleoside of the FDA-approved antiviral remdesivir.[1][2] The development of an oral prodrug like this compound aims to improve therapeutic options by allowing for earlier administration in non-hospitalized patients.[3] This guide provides a comparative overview of the pharmacokinetic profiles of this compound and its active metabolite, GS-441524, supported by experimental data.
Mechanism of Action and Metabolic Activation
Both this compound and GS-441524 ultimately exert their antiviral effect through the action of the active triphosphate metabolite, GS-443902.[4] However, they follow different pathways to generate this active form. This compound is designed for oral administration and is rapidly metabolized to GS-441524 during absorption.[1] Subsequently, intracellular kinases phosphorylate GS-441524 to its monophosphate, diphosphate, and finally to the active triphosphate form (GS-443902).[1][4] This active metabolite acts as a competitive inhibitor of viral RNA-dependent RNA polymerase, leading to termination of viral RNA synthesis.[5]
Caption: Metabolic activation of this compound to the active triphosphate form, GS-443902.
Comparative Pharmacokinetic Data
The following tables summarize the key pharmacokinetic parameters of GS-441524 following administration of GS-441524 itself via various routes and after oral administration of the prodrug this compound in different species.
Pharmacokinetics of GS-441524 in Various Species
| Species | Dose & Route | Cmax (ng/mL) | Tmax (h) | t1/2 (h) | Bioavailability (%) | Reference |
| Mouse (C57BL/6) | 10 mg/kg PO | 582 | 1.5 | 3.9 | 39 | [6] |
| Rat (Sprague Dawley) | 10 mg/kg PO | - | - | - | 33 | [6] |
| Dog | 1000 mg/kg | ~100 µM (Cmax) | - | - | up to 92 | [7][8] |
| Cat | 25 mg/kg PO | 10,290 | 3-8 | - | - | [9] |
| Cat | 30 mg/kg IV (as Remdesivir) | 6262.54 | 0.67 | 6.8 | - | [10] |
| Cat | 30 mg/kg PO (as Remdesivir) | 1083.36 | 5.33 | 11.4 | 30.13 | [10] |
| Human | 13 mg/kg (estimated) | - | - | ~24 | 13-20 (estimated) | [7][8] |
| Cynomolgus Monkey | 5 mg/kg PO | - | - | - | < 8.0 | [8] |
Pharmacokinetics of GS-441524 after Oral Administration of this compound
| Species | Dose of this compound | GS-441524 AUC0-24h (µM·h) | Notes | Reference |
| Ferret | 30 mg/kg | 81 | 4.5-fold higher than IV remdesivir at 10 mg/kg | [11] |
| Mouse (BALB/c) | 5 mg/kg | Dose-proportional increase | Plasma concentrations of this compound were below the limit of quantification. | [1] |
| Mouse (BALB/c) | 20 mg/kg | Dose-proportional increase | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation of pharmacokinetic data. Below are summaries of the experimental protocols from the cited studies.
General Pharmacokinetic Analysis Workflow
Caption: A generalized workflow for a typical preclinical pharmacokinetic study.
Specific Study Methodologies
-
Study in Cats (Renner et al., 2025) :
-
Subjects : Thirteen client-owned cats with a clinical diagnosis of Feline Infectious Peritonitis (FIP).[10]
-
Drug Administration : Remdesivir (a prodrug of GS-441524) was administered at 30 mg/kg either as a 20-minute intravenous infusion or orally.[10]
-
Sampling : Plasma concentrations of GS-441524 were measured at eight time points over 24 hours.[10]
-
Analysis : Pharmacokinetic parameters were determined by non-compartmental analysis.[10]
-
-
Study in Mice (Zweigart et al., 2022) :
-
Study in Ferrets (Cox et al., 2021) :
Discussion and Conclusion
The data indicates that this compound is an effective oral prodrug that is efficiently converted to GS-441524, achieving significant systemic exposure.[1][3][11] The oral bioavailability of GS-441524 itself can be variable across species, with reported values ranging from less than 8% in cynomolgus monkeys to as high as 92% in dogs.[8] In cats, oral administration of GS-441524 has been shown to reach high plasma concentrations.[9]
The development of this compound addresses the limitations of intravenous administration required for remdesivir, offering a promising alternative for early antiviral therapy.[3][6] The pharmacokinetic profile of GS-441524 following oral administration of this compound demonstrates a dose-proportional increase in exposure in mice and achieves higher systemic levels in ferrets compared to intravenous remdesivir.[1][11] These findings support the continued investigation of this compound and other oral prodrugs of GS-441524 for the treatment of various viral infections.[2]
References
- 1. Therapeutic efficacy of an oral nucleoside analog of remdesivir against SARS-CoV-2 pathogenesis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic treatment with an oral prodrug of the remdesivir parental nucleoside is protective against SARS-CoV-2 pathogenesis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and Metabolism of Broad-Spectrum Antivirals Remdesivir and Obeldesivir with a Consideration to Metabolite GS-441524: Same, Similar, or Different? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy of GS-441524 for Feline Infectious Peritonitis: A Systematic Review (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Preclinical Pharmacokinetics and In Vitro Properties of GS-441524, a Potential Oral Drug Candidate for COVID-19 Treatment [frontiersin.org]
- 7. GS-441524 - Wikipedia [en.wikipedia.org]
- 8. Nucleoside analog GS‐441524: pharmacokinetics in different species, safety, and potential effectiveness against Covid‐19 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EXPRESS: Comparing the pharmacokinetics of GS-441524 following intravenous and oral administration of remdesivir in New Zealand cats with feline infectious peritonitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Safe Disposal of (S)-GS-621763
Physicochemical and Efficacy Data
Understanding the properties of (S)-GS-621763 is the first step in its safe management. The following table summarizes key quantitative data for this compound.
| Property | Value | Source |
| Molecular Weight | 501.53 g/mol | [1] |
| Formula | C24H31N5O7 | [1] |
| CAS No. | 2647442-13-3 | [1] |
| Solubility in DMSO | 100 mg/mL (199.38 mM) | [1] |
| Solubility in Ethanol | 100 mg/mL | [1] |
| EC50 (SARS-CoV-2 nLUC) | 2.8 µM | [1] |
| EC50 (SARS-CoV-2 Fluc) | 0.125 µM | [1] |
| Storage (Powder) | 3 years at -20°C | [1] |
| Storage (in Solvent) | 1 year at -80°C, 1 month at -20°C | [1] |
Mechanism of Action and Experimental Workflow
This compound functions as a prodrug, meaning it is administered in an inactive form and is then converted within the body to its active antiviral agent. This multi-step conversion is a critical aspect of its therapeutic effect.
Caption: Metabolic activation pathway of this compound.
The general workflow for handling and disposing of this compound in a laboratory setting should follow a structured and cautious approach to minimize risk.
Caption: Recommended workflow for the disposal of this compound.
Step-by-Step Disposal Protocol
Adherence to a strict disposal protocol is essential for the safe management of this compound. The following steps are based on best practices for handling potent pharmaceutical compounds in a laboratory environment.
Personal Protective Equipment (PPE)
Before handling this compound in any form (powder or solution), always wear appropriate PPE. This includes, but is not limited to:
-
Disposable, chemical-resistant gloves.
-
A lab coat.
-
Safety glasses or goggles.
Waste Segregation
Proper segregation of waste is critical to prevent accidental exposure and environmental contamination.[5]
-
Solid Waste: All materials contaminated with this compound, such as gloves, bench paper, empty vials, and pipette tips, should be considered hazardous waste.[5] These items must be segregated from general laboratory trash.
-
Liquid Waste: Solutions containing this compound should never be poured down the drain.[5] They must be collected as hazardous chemical waste.
Waste Containment
-
Designated Containers: Use clearly labeled, leak-proof containers specifically designated for this compound waste.[5] The containers should be sealed when not in immediate use.
-
Labeling: All waste containers must be clearly labeled with the contents, including the name of the compound and appropriate hazard warnings.
Storage of Waste
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
The storage area should be well-ventilated and have secondary containment to manage any potential spills.
Disposal Procedure
The final disposal of this compound waste must be conducted in accordance with all local, state, and federal regulations governing pharmaceutical and chemical waste.
-
Consult Institutional Guidelines: Your institution's Environmental Health and Safety (EHS) department will have specific protocols for the disposal of pharmaceutical waste. Always adhere to these internal procedures.
-
Incineration: The preferred method for the disposal of non-hazardous and many hazardous pharmaceutical wastes is incineration at a facility permitted to handle such materials.[5] This method is recommended to prevent the release of active pharmaceutical ingredients into the environment.
-
Documentation: Maintain accurate records of the waste generated and its disposal, in line with your institution's policies.
Spill Management
In the event of a spill of this compound powder or solution, the following procedures should be followed:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Wear Appropriate PPE: Don suitable PPE, including respiratory protection if dealing with a powder spill.
-
Contain the Spill:
-
For liquid spills: Surround the spill with absorbent materials.
-
For powder spills: Gently cover the spill with a damp cloth or towel to prevent the powder from becoming airborne.[6]
-
-
Clean-up:
-
Carefully collect the spilled material and any contaminated absorbents and place them into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable cleaning agent, followed by water.
-
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
By following these procedures, researchers can ensure the safe handling and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the wider community.
References
- 1. selleckchem.com [selleckchem.com]
- 2. drughunter.com [drughunter.com]
- 3. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral prodrug of remdesivir parent GS-441524 is efficacious against SARS-CoV-2 in ferrets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. For HCP's | Veklury® (remdesivir) Handling and Precautions [askgileadmedical.com]
Essential Safety and Logistical Information for Handling (S)-GS-621763
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and operational guidance for the handling and disposal of (S)-GS-621763, an investigational antiviral compound. The information herein is intended to supplement, not replace, institutional safety procedures and a thorough understanding of the compound's properties. As a trusted partner in your research, we are committed to providing value beyond the product itself by ensuring you have the necessary information for safe and effective laboratory practices.
This compound is an orally bioavailable prodrug of GS-441524, the parent nucleoside of Remdesivir. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, its structural relationship to Remdesivir necessitates handling it as a potent pharmaceutical compound with potential hazards. The SDS for Remdesivir indicates it is considered hazardous, with potential for acute oral toxicity, skin and eye irritation, and respiratory system effects. Therefore, stringent safety measures are paramount.
Personal Protective Equipment (PPE)
A comprehensive assessment of potential exposure should be conducted before handling this compound. The following table outlines the recommended PPE based on the potential hazards associated with this class of compounds.
| Operation | Recommended Personal Protective Equipment (PPE) |
| Receiving and Unpacking | - Nitrile gloves- Laboratory coat- Safety glasses |
| Weighing and Aliquoting (Solid Form) | - Double nitrile gloves- Disposable laboratory coat with knit cuffs- Chemical splash goggles or safety glasses with side shields- Face shield (if not working in a containment enclosure)- Respiratory protection (e.g., N95 or higher-rated respirator) |
| Solution Preparation and Handling | - Nitrile gloves- Laboratory coat- Chemical splash goggles |
| Waste Disposal | - Nitrile gloves- Laboratory coat- Safety glasses |
Operational Plan
A clear and concise operational plan is essential for minimizing risk and ensuring the integrity of your research.
Receiving and Storage
Upon receipt, visually inspect the package for any signs of damage or leakage. If the integrity of the packaging is compromised, do not open it and contact your institution's Environmental Health and Safety (EHS) office immediately.
This compound should be stored in a designated, well-ventilated, and secure location. Access should be restricted to authorized personnel only.
| Storage Conditions | Temperature | Duration |
| Solid (Powder) | -20°C | Up to 3 years |
| Stock Solution in Solvent | -80°C | Up to 1 year |
| -20°C | Up to 1 month |
To prevent degradation from moisture and repeated freeze-thaw cycles, it is recommended to aliquot stock solutions into single-use volumes.
Handling Procedures
All handling of solid this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize the risk of inhalation.
Weighing and Aliquoting:
-
Don the appropriate PPE as outlined in the table above.
-
Perform all weighing and aliquoting procedures within a containment enclosure.
-
Use dedicated, disposable weighing papers and utensils.
-
Clean the weighing area and any utensils thoroughly after use with an appropriate solvent (e.g., 70% ethanol), followed by a detergent solution.
Solution Preparation:
-
Consult the product datasheet for solubility information. This compound is soluble in DMSO and ethanol.
-
Add the solvent to the accurately weighed compound dropwise, ensuring complete dissolution before adding the full volume.
-
Vortex or sonicate if necessary to aid dissolution.
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous chemical waste.
-
Solid Waste: Contaminated items such as weighing papers, pipette tips, gloves, and disposable lab coats should be collected in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a sealed, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated after use. A recommended procedure is to wipe surfaces with a solvent known to dissolve the compound (e.g., ethanol or DMSO), followed by a thorough cleaning with a laboratory detergent and water.
Consult your institution's EHS office for specific guidelines on hazardous waste disposal.
Experimental Protocol: In Vitro Antiviral Assay
This protocol provides a general workflow for assessing the antiviral activity of this compound against a target virus in a cell-based assay.
-
Cell Seeding: Plate a suitable host cell line in 96-well plates at a predetermined density and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of this compound in an appropriate cell culture medium. A common starting concentration is 100 µM.
-
Infection: Infect the cells with the target virus at a known multiplicity of infection (MOI).
-
Treatment: Immediately after infection, add the serially diluted this compound to the cells. Include appropriate controls (e.g., vehicle control, uninfected cells, and a positive control antiviral, if available).
-
Incubation: Incubate the plates for a duration appropriate for the viral replication cycle (e.g., 48-72 hours).
-
Endpoint Measurement: Assess the antiviral activity by measuring a relevant endpoint, such as:
-
Cytopathic Effect (CPE) Assay: Visually score the virus-induced cell death.
-
Reporter Gene Assay: If using a reporter virus (e.g., expressing luciferase or fluorescent protein), measure the reporter signal.
-
Viral Yield Reduction Assay: Quantify the amount of infectious virus produced in the supernatant using methods like a plaque assay or TCID50.
-
-
Data Analysis: Calculate the 50% effective concentration (EC50) of the compound.
Caption: Workflow for an in vitro antiviral assay.
Emergency Procedures
Skin Contact:
-
Immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Remove contaminated clothing.
-
Seek medical attention.
Eye Contact:
-
Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Seek immediate medical attention.
Inhalation:
-
Move the individual to fresh air.
-
If breathing is difficult, administer oxygen.
-
Seek medical attention.
Ingestion:
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek immediate medical attention.
In the event of any exposure, notify your supervisor and your institution's EHS office as soon as it is safe to do so. Provide them with as much information as possible about the compound and the nature of the exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
